4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASWNVSUDFGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401290 | |
| Record name | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-73-7 | |
| Record name | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, physicochemical properties, a validated synthetic protocol, and its significance as a privileged scaffold in the development of novel therapeutics.
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, consisting of a pyrimidine ring fused to a benzene ring, is present in numerous natural products and synthetic compounds with diverse and potent pharmacological activities.[2][3] The inherent structural features of the quinazolinone core, including its hydrogen bonding capabilities and rigid conformation, make it an ideal framework for the design of targeted therapies.[1]
Derivatives of 4-oxo-3,4-dihydroquinazoline have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[3] Notably, the substitution pattern on the quinazolinone ring system, particularly at the C6 and C7 positions, plays a crucial role in modulating the pharmacological activity of these compounds.[1] This guide focuses specifically on the 7-carboxylic acid derivative, a key intermediate and a pharmacophore element in its own right.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a quinazolinone core with a carboxylic acid group at the 7th position of the benzene ring.
The molecule's IUPAC name is 4-oxo-3H-quinazoline-7-carboxylic acid .[4] Its key identifiers and physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 202197-73-7 | [4] |
| Molecular Formula | C₉H₆N₂O₃ | [4] |
| Molecular Weight | 190.16 g/mol | [4] |
| Melting Point | >300 °C | |
| Appearance | Solid | |
| Solubility | DMSO (Slightly, Heated), Water (Slightly) | |
| InChI | InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | [4] |
| SMILES | C1=CC2=C(C=C1C(=O)O)N=CNC2=O | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the this compound core is a critical process for the subsequent development of more complex derivatives. A common and reliable method involves the cyclization of a substituted aminobenzoic acid. The following protocol is a representative example of how this can be achieved, starting from 4-aminoterephthalic acid.
Rationale for the Synthetic Approach
The chosen synthetic route leverages the reactivity of 4-aminoterephthalic acid, which possesses the necessary amine and carboxylic acid functionalities ortho to each other on the benzene ring, a prerequisite for the formation of the quinazolinone ring. The use of formamide serves as both a reactant, providing the C2 carbon of the quinazolinone ring, and as a solvent. This one-pot approach is efficient and avoids the need for protecting groups.
Experimental Protocol
Materials:
-
4-Aminoterephthalic acid
-
Formamide
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4-aminoterephthalic acid and an excess of formamide is prepared.
-
Heating: The reaction mixture is heated to a temperature of 150-160 °C and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled mixture is then poured into ice-cold water.
-
Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration.
-
Acidification: The crude product is then suspended in water, and the pH is adjusted to acidic (around pH 2-3) using dilute hydrochloric acid to ensure the protonation of the carboxylic acid.
-
Purification: The solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: The purified this compound is dried under vacuum to yield the final product as a solid.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. Below is a summary of the expected spectroscopic data.
| Spectroscopic Data | Expected Observations |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.5-8.5 ppm, a singlet for the proton at C2, and broad singlets for the NH and COOH protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbonyl carbon of the quinazolinone (around δ 160-165 ppm), the carboxylic acid carbonyl (around δ 165-170 ppm), and aromatic carbons. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the quinazolinone and carboxylic acid (around 1650-1700 cm⁻¹), and C=N stretching (around 1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 191.04, corresponding to the molecular formula C₉H₆N₂O₃. |
Biological Significance and Applications
The this compound scaffold is a critical building block in the synthesis of a multitude of biologically active molecules. Its importance lies in its ability to serve as a versatile platform for chemical modifications, allowing for the fine-tuning of pharmacological properties.
A Scaffold for Kinase Inhibitors
The quinazolinone nucleus is a well-established pharmacophore in the design of kinase inhibitors.[1] The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The 7-carboxylic acid group can be further functionalized to introduce side chains that can interact with other regions of the kinase, enhancing potency and selectivity.
Precursor for Enzyme Inhibitors
Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, amide derivatives have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids.[5]
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its robust and versatile chemical nature, combined with the proven biological relevance of the quinazolinone scaffold, makes it a valuable starting point for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its structure, properties, a reliable synthetic protocol, and its applications, offering a solid foundation for researchers working in this exciting area of medicinal chemistry.
References
[1] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 2023. [Link] [6] Supporting Information - The Royal Society of Chemistry. [Link] [7] An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications, 2023. [Link] [4] this compound | C9H6N2O3 | CID 135483588 - PubChem. [Link] [8] Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry, 2020. [Link] [9] Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI, 2019. [Link] [2] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI, 2024. [Link] [3] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI, 2021. [Link] [10] [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives]. PubMed, 1978. [Link] [11] (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI, 2021. [Link] [12] Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. PMC - NIH, 2022. [Link] [5] Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - NIH, 2022. [Link]
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Physicochemical characteristics of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established "privileged structure," frequently appearing in molecules with diverse biological activities. Understanding the fundamental characteristics of this specific building block—from its solubility and ionization state to its spectroscopic signature—is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document synthesizes publicly available data and established analytical methodologies to serve as a vital resource for researchers, chemists, and drug development professionals.
Core Molecular Identity and Physical Properties
This compound is a solid, crystalline compound at room temperature.[1] Its chemical structure consists of a fused pyrimidine and benzene ring system, forming the quinazolinone core, with a carboxylic acid substituent at the 7-position.
Chemical Structure:
Image Source: PubChem CID 135483588.[2]
The key identifiers and fundamental physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 7-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo- | Vertex AI Search[3] |
| CAS Number | 202197-73-7 | ChemicalBook[1] |
| Molecular Formula | C₉H₆N₂O₃ | PubChem[2] |
| Molecular Weight | 190.16 g/mol | PubChem[2] |
| Physical Form | Solid | ChemicalBook[1] |
| Melting Point | >300 °C | ChemicalBook[1] |
Expert Insight: The exceptionally high melting point (>300 °C) is a critical physical characteristic.[1] It strongly suggests a highly stable crystal lattice structure, dominated by potent intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and the amide-like functionalities of the quinazolinone ring. This high lattice energy is a principal contributor to the compound's limited solubility in many solvents.
Solubility, Ionization, and Partitioning Behavior
For any compound intended for biological application, its behavior in aqueous environments is a critical determinant of its future success. This is governed by the interplay of its acidity (pKa), solubility, and lipophilicity (LogP).
| Parameter | Value (Predicted/Experimental) | Significance in Drug Development | Source |
| pKa (Predicted) | 3.74 ± 0.20 | Determines the ionization state at physiological pH (7.4). | ChemicalBook[1] |
| Aqueous Solubility | Slightly soluble | Impacts dissolution rate, bioavailability, and formulation strategies. | ChemicalBook[1] |
| DMSO Solubility | Slightly soluble (enhanced by heating) | Common solvent for initial screening and stock solution preparation. | ChemicalBook[1] |
| XLogP3-AA (Predicted) | 0.2 | Measures lipophilicity; influences membrane permeability and absorption. | PubChem[2] |
2.1. Acid-Base Properties (pKa)
The predicted pKa of 3.74 is attributed to the carboxylic acid group.[1] This value indicates it is a weak acid. In the context of drug development, this is highly significant:
-
At physiological pH (~7.4): The carboxylic acid will be almost entirely deprotonated, existing as a negatively charged carboxylate anion.
-
In the stomach (~pH 1-2): The molecule will be predominantly in its neutral, protonated form.
This pH-dependent charge state directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The ionized form typically exhibits higher aqueous solubility but lower passive membrane permeability compared to the neutral form.
2.2. Solubility Profile
The compound is described as slightly soluble in both water and DMSO.[1] The poor aqueous solubility, despite a relatively hydrophilic predicted LogP, is likely dominated by the strong intermolecular forces in its solid state, as indicated by the high melting point. Overcoming this high crystal lattice energy requires significant solvation energy, which is not readily provided by water. For practical laboratory use, heating may be required to dissolve the compound in organic solvents like DMSO.
2.3. Lipophilicity (LogP)
The predicted partition coefficient (XLogP3-AA) of 0.2 suggests the molecule is relatively hydrophilic.[2] This value falls well within the parameters of Lipinski's Rule of Five for drug-likeness. However, this parameter must be considered alongside solubility data. While a low LogP is often favorable for avoiding metabolic clearance issues, the overriding factor for this molecule's bioavailability will likely be its dissolution rate, which is hampered by its poor solubility.
Analytical and Spectroscopic Characterization Workflow
Confirming the identity, structure, and purity of this compound is essential. A standard analytical workflow integrates several techniques to provide a complete and validated characterization of the molecule.
Caption: Standard workflow for the synthesis and analytical characterization of the target compound.
3.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₉H₆N₂O₃, the expected exact mass is 190.0378 Da.[2] Common fragmentation patterns observed in the mass spectrum would likely involve:
-
Loss of H₂O (water): From the carboxylic acid.
-
Loss of CO (carbon monoxide): From the quinazolinone ring.
-
Loss of COOH (carboxyl group): A common fragmentation for carboxylic acids. PubChem lists major fragments at m/z 189, 173, and 118, which are consistent with these fragmentation pathways.[2]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons.
-
¹H NMR: One would expect to see distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the benzene ring portion. Additionally, signals for the N-H proton of the quinazolinone ring and the O-H proton of the carboxylic acid would be present, often as broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including characteristic peaks for the two carbonyl carbons (C=O) at the lower field (typically >160 ppm) and aromatic carbons in the 120-150 ppm range.
3.3. Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming the presence of key functional groups. Expected characteristic absorption bands include:
-
~1680-1710 cm⁻¹: C=O stretching vibration from the carboxylic acid.
-
~1650-1680 cm⁻¹: C=O stretching from the amide-like carbonyl in the quinazolinone ring.
-
~2500-3300 cm⁻¹: A broad O-H stretching band from the hydrogen-bonded carboxylic acid.
-
~3100-3300 cm⁻¹: N-H stretching vibration.
Recommended Experimental Protocols
The following protocols represent self-validating, field-proven methodologies for determining the key physicochemical properties of this compound.
4.1. Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining intrinsic solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains undissolved at equilibrium.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with the mobile phase to be used for analysis to bring the concentration within the calibrated range of the detector.
-
Quantification: Analyze the diluted sample using a validated UPLC-UV or LC-MS method against a standard curve prepared from a known concentration stock solution (typically in DMSO).
-
Validation: The presence of solid material at the end of the experiment validates that the solution was indeed saturated.
4.2. Protocol: Purity and Identity Confirmation via UPLC-MS
This protocol is essential for routine quality control.
-
System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (e.g., a Time-of-Flight or Quadrupole instrument).
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is standard.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Run a linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes to ensure separation of the main compound from any potential impurities.
-
Detection:
-
UV/Vis Detector: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm). Purity can be estimated by the area percentage of the main peak.
-
Mass Spectrometer: Operate in both positive and negative electrospray ionization (ESI) modes to confirm the presence of the [M+H]⁺ and [M-H]⁻ ions, respectively, matching the compound's molecular weight.
-
Conclusion
This compound presents a physicochemical profile defined by high thermal stability, poor aqueous solubility, and an acidic nature that renders it anionic at physiological pH. Its high melting point and low solubility are direct consequences of strong crystal lattice energy, a factor that must be addressed in any drug development program through formulation strategies such as salt formation or particle size reduction. The analytical methods outlined provide a robust framework for its characterization, ensuring the quality and integrity of this valuable chemical building block for the advancement of medicinal chemistry research.
References
- This compound.
- This compound | C9H6N2O3 | CID 135483588. PubChem. [Link]
- Turanlı, S., Ergül, A. G., Jordan, P. M., Olğaç, A., Çalışkan, B., Werz, O., & Banoglu, E. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [Link]
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega via PubMed Central. [Link]
- 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid. PubChemLite. [Link]
- Johne, S., & Jung, B. (1978).
- Thapa, P., Karki, R., Choi, H., Choi, J. H., Yun, M., Jeong, B.-S., Jung, M. J., & Kwon, Y. (2015). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]
- Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
- 4 Oxo 3 4 dihydroquinazoline 2 carbohydrazide. mzCloud. [Link]
- 4-Oxo-3,4-dihydroquinazolin-2-carboxylic acid, 97%. J&K Scientific. [Link]
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
- (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [Link]
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Wang, D. Z., Yan, L., & Ma, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. [Link]
- Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [Link]
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An In-Depth Technical Guide to the IUPAC Nomenclature of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the heterocyclic compound 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid. Designed for professionals in chemical research and drug development, this document elucidates the systematic naming conventions, structural attributes, and chemical properties of this important scaffold. The guide further details a representative synthetic protocol and methods for analytical characterization, supported by established scientific literature.
Introduction: The Significance of the Quinazolinone Core
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly the quinazolinones, are noted for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The compound this compound (CAS No. 202197-73-7) is a key building block in the synthesis of more complex pharmaceutical agents.[5][6] A precise understanding of its structure and nomenclature is fundamental for unambiguous scientific communication, patent applications, and regulatory submissions.
Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction
The IUPAC name "this compound" is derived through a systematic application of rules governing fused heterocyclic systems and functional group priorities.
Identifying the Parent Heterocycle: Quinazoline
The core of the molecule is a bicyclic system formed by the fusion of a benzene ring and a pyrimidine ring. According to IUPAC rules for fused heterocycles, the base component should be the heterocyclic system.[7][8] The fusion of benzene and pyrimidine results in "quinazoline."[1][9]
Numbering the Quinazoline Ring System
The numbering of the quinazoline ring begins from one of the nitrogen atoms in the pyrimidine ring and proceeds in a manner that gives the heteroatoms the lowest possible locants. The standard numbering for the quinazoline system is as follows:
}
Prioritizing the Principal Functional Group
The molecule possesses two key functional groups: a carboxylic acid (-COOH) and a ketone (C=O), indicated by the "oxo" prefix. According to IUPAC rules, the carboxylic acid group has a higher priority than the ketone.[5][10][11] Therefore, the suffix of the name is determined by the carboxylic acid, and the ketone is treated as a substituent, denoted by the prefix "oxo."
Locating Substituents and Saturation
-
Carboxylic Acid: The carboxylic acid group is located at position 7 of the quinazoline ring. This gives the component "quinazoline-7-carboxylic acid."
-
Oxo Group: The ketone (oxo) group is at position 4, leading to the prefix "4-oxo."
-
Dihydro: The presence of the oxo group at position 4 implies that the double bond between N3 and C4 is saturated. To indicate this saturation, the prefix "dihydro" is used. The hydrogen atoms are added at positions 3 and 4, hence "3,4-dihydro."
Assembling the Final IUPAC Name
Combining these elements in the correct order (substituents, saturation, parent heterocycle, principal functional group) yields the final IUPAC name: This compound . The PubChem database also confirms a computed IUPAC name of 4-oxo-3H-quinazoline-7-carboxylic acid, which is a valid tautomeric representation.[6]
Physicochemical and Spectroscopic Data
The following table summarizes key properties of this compound.
| Property | Value | Source |
| CAS Number | 202197-73-7 | [5][6][12] |
| Molecular Formula | C₉H₆N₂O₃ | [5][6] |
| Molecular Weight | 190.16 g/mol | [6] |
| Appearance | Expected to be a solid | - |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected δ (ppm): ~13.0 (br s, 1H, COOH), ~12.5 (br s, 1H, NH), ~8.3-8.5 (m, 2H, Ar-H), ~8.1 (s, 1H, NCHN), ~7.9 (d, 1H, Ar-H) | Based on similar structures[1][9] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected δ (ppm): ~167 (COOH), ~161 (C=O), ~148-120 (Ar-C), ~145 (NCHN) | Based on similar structures[1][9] |
| FTIR (KBr, cm⁻¹) | Expected ν (cm⁻¹): ~3200-2500 (O-H, N-H), ~1700 (C=O, acid), ~1670 (C=O, amide), ~1610, 1550 (C=C, Ar) | Based on similar structures[9] |
| Mass Spectrometry (ESI-MS) | Expected m/z: 191.04 [M+H]⁺, 189.03 [M-H]⁻ | Calculated |
Representative Synthetic Protocol
The synthesis of this compound can be achieved through a multi-step process, commonly starting from substituted anthranilic acids. The following protocol is a representative method based on established literature for similar quinazolinone derivatives.
Workflow for Synthesis
Step-by-Step Experimental Procedure
Step 1: Synthesis of Methyl 4-(formylamino)-3-methylbenzoate
-
To a solution of methyl 4-amino-3-methylbenzoate (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the formylated intermediate.
Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
-
Suspend the intermediate from Step 1 (1.0 eq) in formamide (5 vol).
-
Heat the mixture to 150 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Collect the precipitate by filtration, wash with ethanol, and dry to obtain the quinazolinone ester.
Step 3: Hydrolysis to this compound
-
Suspend the ester from Step 2 (1.0 eq) in a mixture of ethanol (5 vol) and 2 M aqueous sodium hydroxide (5 vol).
-
Heat the mixture to reflux and stir for 2 hours.
-
Cool the solution to room temperature and acidify to pH 3-4 with 2 M hydrochloric acid.
-
Collect the resulting white precipitate by filtration, wash thoroughly with deionized water, and dry under high vacuum.
Analytical Characterization Protocol
-
Purity Assessment: Analyze the final product by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Structural Confirmation:
-
Record ¹H and ¹³C NMR spectra in DMSO-d₆.
-
Obtain an FTIR spectrum using a KBr pellet.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Conclusion
A thorough understanding of IUPAC nomenclature is indispensable for the modern researcher. This guide has systematically dissected the name this compound, grounding each component in the established rules of chemical nomenclature. The provided synthetic and analytical frameworks offer a practical basis for the laboratory preparation and validation of this versatile chemical entity, which continues to be a valuable scaffold in the pursuit of novel therapeutics.
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An In-depth Technical Guide to the Identification and Verification of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS Number: 202197-73-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document details the identity, physicochemical properties, and a plausible synthetic route for this specific derivative. Furthermore, it delves into the compound's emerging role as a key structural motif in the development of targeted therapies, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR). A core focus of this guide is to provide robust, step-by-step methodologies for the analytical identification and verification of this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related quinazolinone derivatives in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a quinazolinone derivative with a carboxylic acid moiety at the 7-position. Its unique structural features make it a valuable building block in the synthesis of more complex molecules with therapeutic potential.
| Identifier | Value | Source |
| CAS Number | 202197-73-7 | [1] |
| IUPAC Name | 4-oxo-3H-quinazoline-7-carboxylic acid | [1] |
| Molecular Formula | C₉H₆N₂O₃ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=CNC2=O | [1] |
| InChIKey | ICASWNVSUDFGRH-UHFFFAOYSA-N | [1] |
Synonyms:
-
3,4-Dihydro-4-oxoquinazoline-7-carboxylic acid[1]
-
4-Oxo-3H-quinazoline-7-carboxylic acid[1]
-
7-Carboxyquinazolin-4-one[1]
Computed Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 78.8 Ų | [1] |
Synthesis and Reaction Mechanism
A common and effective method for the synthesis of the 4-oxo-3,4-dihydroquinazoline core is the Niementowski quinazolinone synthesis, which involves the reaction of an anthranilic acid derivative with an amide.[2] For the synthesis of this compound, a plausible route begins with 4-aminoterephthalic acid.
Proposed Synthetic Pathway:
A potential synthetic route involves the reaction of 4-aminoterephthalic acid with formamide. The amino group of the anthranilic acid derivative attacks the carbonyl carbon of formamide, followed by cyclization and dehydration to yield the final quinazolinone product.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-aminoterephthalic acid with an excess of formamide (e.g., 10-20 equivalents).
-
Heating: Heat the reaction mixture to a temperature of 120-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Add water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Applications in Drug Discovery and Development
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[2] this compound serves as a key intermediate for the synthesis of potent enzyme inhibitors, particularly in the field of oncology.
As a Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] Inhibitors of PARP have shown significant clinical success in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The quinazolinone core can be elaborated to interact with the nicotinamide binding pocket of PARP enzymes. The carboxylic acid group at the 7-position provides a convenient handle for the introduction of various side chains to optimize potency and selectivity.
Caption: Mechanism of action for quinazolinone-based PARP inhibitors.
As a Scaffold for EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival.[4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazolinone derivatives have been extensively developed as ATP-competitive inhibitors of the EGFR kinase domain.[4] The 4-oxo-quinazoline core mimics the adenine ring of ATP, while substituents at various positions, including those derived from the 7-carboxylic acid, can be tailored to enhance binding affinity and selectivity for mutant forms of EGFR that arise during therapy.
Analytical Identification and Verification
Robust analytical methods are essential for confirming the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress.
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 325 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Self-Validation: The method's reliability can be confirmed by assessing parameters such as linearity, precision, accuracy, and specificity. A sharp, symmetrical peak should be observed for the pure compound.
Caption: A typical workflow for HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Expected Observations:
-
Positive Ion Mode ([M+H]⁺): An ion at m/z 191.0451 would confirm the protonated molecule.
-
Negative Ion Mode ([M-H]⁻): An ion at m/z 189.0305 would confirm the deprotonated molecule.
Fragmentation Pattern:
The fragmentation of the quinazolinone core can provide valuable structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da).[5]
Caption: Predicted ESI-MS fragmentation of the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous identification.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | 1H |
| Quinazolinone NH | ~12.5 | Broad Singlet | 1H |
| Aromatic CH (H5) | ~8.3 | Doublet | 1H |
| Aromatic CH (H2) | ~8.2 | Singlet | 1H |
| Aromatic CH (H8) | ~8.0 | Singlet | 1H |
| Aromatic CH (H6) | ~7.8 | Doublet | 1H |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid C=O | ~167 |
| Quinazolinone C=O (C4) | ~162 |
| Aromatic C (C8a) | ~149 |
| Aromatic C (C2) | ~145 |
| Aromatic C (C7) | ~138 |
| Aromatic CH (C5) | ~128 |
| Aromatic CH (C6) | ~127 |
| Aromatic C (C4a) | ~122 |
| Aromatic CH (C8) | ~118 |
Safety and Handling
Based on GHS classifications for this compound, appropriate safety precautions should be taken.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use in a well-ventilated area. Avoid breathing dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Conclusion
This compound (CAS 202197-73-7) is a molecule of considerable importance for researchers in drug discovery. Its versatile quinazolinone core serves as a foundational scaffold for the development of targeted therapies, particularly in oncology. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and its applications. The outlined analytical procedures for HPLC, MS, and NMR provide a robust framework for the unambiguous identification and verification of this compound, ensuring the integrity and reproducibility of future research endeavors.
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Initial Synthesis Pathways for 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid Derivatives
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary: The 4-oxo-3,4-dihydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The incorporation of a carboxylic acid moiety at the 7-position provides a critical handle for modifying pharmacokinetic properties and introducing novel interactions with biological targets. This technical guide offers an in-depth analysis of the foundational synthetic pathways to this key molecular architecture, designed for researchers, scientists, and drug development professionals. We will dissect the two primary, field-proven routes: the versatile Benzoxazinone Intermediate Pathway and the efficient, direct Niementowski Condensation. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis to inform strategic synthetic planning in drug discovery programs.
Introduction: The Strategic Importance of the Quinazolinone Core
Quinazoline and its oxidized form, quinazolinone, are heterocyclic systems composed of fused benzene and pyrimidine rings.[3] This scaffold is a cornerstone in drug design due to its structural rigidity, synthetic accessibility, and ability to engage in multiple modes of interaction with biological macromolecules.[4]
The 4-Oxo-3,4-dihydroquinazoline Scaffold: A Privileged Motif
The quinazolinone ring system is prevalent in a wide range of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals.[5][6] Its stability and the diverse pharmacological activities associated with its derivatives—such as anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties—have cemented its status as a critical pharmacophore.[6][7] Notably, this core is central to the mechanism of action of several targeted anticancer drugs that function as tyrosine kinase inhibitors.[1][8]
The 7-Carboxylic Acid Moiety: A Functional Anchor for Drug Design
The inclusion of a carboxylic acid group at the C-7 position of the quinazolinone ring is a strategic decision in medicinal chemistry. This functional group serves multiple purposes:
-
Improved Pharmacokinetics: It can enhance aqueous solubility and provide a point for salt formation, which is crucial for drug formulation and bioavailability.
-
Vector for Derivatization: It acts as a versatile chemical handle for the attachment of various side chains or pharmacophores through amide bond formation, enabling the exploration of structure-activity relationships (SAR).
-
Target Engagement: The carboxylate can form key hydrogen bonds or ionic interactions with amino acid residues (e.g., lysine, arginine) in a protein's active site, thereby anchoring the inhibitor and enhancing its potency.
Retrosynthetic Analysis and Key Starting Materials
The logical starting point for any synthesis targeting the 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid core is a substituted anthranilic acid. A retrosynthetic analysis reveals the most strategic precursor.
Caption: Retrosynthetic analysis of the target scaffold.
The analysis indicates that the most direct precursor is 4-aminoisophthalic acid (also known as 2-amino-1,4-benzenedicarboxylic acid). This molecule contains the necessary 2-amino and 1-carboxylic acid groups for forming the pyrimidine ring, along with the crucial second carboxylic acid at the correct position (C4 of the precursor) to become the C7-substituent in the final product. The primary challenge with this starting material is the potential for competing reactions involving the two distinct carboxylic acid groups. The synthetic pathways described below are designed to manage this regioselectivity.
Primary Synthetic Pathways
Two principal and robust methodologies are employed for the construction of the this compound core.
Pathway A: The Benzoxazinone Intermediate Route
This highly versatile two-stage approach offers excellent control and is arguably the most common method for synthesizing substituted quinazolinones.[9] The strategy involves the initial formation of a stable benzoxazinone intermediate, which is then converted to the target quinazolinone.
The reaction proceeds in two distinct phases:
-
N-Acylation and Cyclodehydration: The anthranilic acid derivative is first acylated at the amino group. This is typically achieved by reaction with an acid anhydride (e.g., acetic anhydride) or an acyl chloride. The resulting N-acylanthranilic acid intermediate undergoes a subsequent intramolecular cyclization with the elimination of water to form the stable 6-membered benzoxazinone ring.[10]
-
Amination and Ring Transformation: The benzoxazinone intermediate is then treated with an amine source, such as ammonium acetate or aqueous ammonia. The amine attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization and dehydration event forms the final, thermodynamically favored quinazolinone product.
Caption: Workflow for the Benzoxazinone Intermediate Pathway.
-
Step 1: Synthesis of 7-Carboxy-2-methyl-4H-3,1-benzoxazin-4-one.
-
Suspend 4-aminoisophthalic acid (1.0 eq) in acetic anhydride (10-15 vol).
-
Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 2-3 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold diethyl ether or hexane to remove excess acetic anhydride, and dry under vacuum. The benzoxazinone intermediate is typically used in the next step without further purification.
-
-
Step 2: Synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.
-
Combine the crude 7-carboxy-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) and ammonium acetate (3-5 eq) in glacial acetic acid (10-20 vol).
-
Heat the mixture to reflux (approx. 120 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target quinazolinone.
-
-
Choice of Acetic Anhydride: Acetic anhydride serves as both the acylating agent (introducing the acetyl group that will become C2 and its methyl substituent) and a powerful dehydrating agent, driving the cyclization to the benzoxazinone.[10]
-
Regioselectivity: The acylation and cyclization preferentially involve the carboxylic acid at C1 of the starting material due to its proximity to the amino group, leaving the C4 carboxylic acid intact.
-
Amine Source: Ammonium acetate is a convenient and effective source of ammonia for the ring transformation, providing it in a non-volatile form.
Pathway B: The Modified Niementowski Condensation
The Niementowski synthesis is a classical, often one-pot, method for preparing quinazolinones via the thermal condensation of an anthranilic acid with an amide.[1][11] For the synthesis of the unsubstituted (at C2) quinazolinone core, formamide is the reagent of choice.
The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide (e.g., formamide), forming an N-formyl intermediate. This is followed by an intramolecular cyclization between the newly formed amide and the neighboring carboxylic acid, which upon dehydration, yields the final 4-oxo-3,4-dihydroquinazoline ring system.[1]
Caption: Mechanism of the Modified Niementowski Condensation.
-
Combine 4-aminoisophthalic acid (1.0 eq) with a large excess of formamide (10-20 eq).
-
Heat the mixture in an oil bath to 130–150 °C for 3-5 hours. Use a setup that allows for the removal of water as it is formed.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product thoroughly with water to remove residual formamide.
-
Recrystallize from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain the purified product.
Conventional heating for the Niementowski reaction often requires prolonged reaction times and high temperatures. The use of microwave-assisted organic synthesis (MAOS) can dramatically improve efficiency.[1][12] Reactions can often be completed in minutes instead of hours, frequently leading to cleaner reactions and higher yields.
Synthesis of 2-Substituted and 3-Substituted Derivatives
The flexibility of these core pathways allows for the straightforward introduction of substituents at the C2 and N3 positions, which is critical for SAR exploration.
Introducing C2-Substituents
The substituent at the C2 position is determined by the acylating agent or amide used in the initial step.
| Pathway | Reagent Used | Resulting C2-Substituent | Reference |
| Benzoxazinone Route | Acetic Anhydride | -CH₃ | [10] |
| Benzoxazinone Route | Other Acid Anhydrides/Chlorides (RCOCl) | -R | [9] |
| Niementowski Route | Formamide | -H | [1] |
| Niementowski Route | Other Amides (RCONH₂) | -R | [2] |
Introducing N3-Substituents
To introduce a substituent at the N3 position, the final cyclization step of the benzoxazinone pathway is modified. Instead of using an ammonia source, a primary amine (R'-NH₂) is used. This leads to the formation of a 3-R'-substituted quinazolinone derivative.[10]
Comparative Analysis of Pathways
| Feature | Pathway A: Benzoxazinone Route | Pathway B: Niementowski Condensation |
| Number of Steps | Two distinct, isolable steps. | Typically a one-pot reaction. |
| Versatility | Very high. Easily adaptable for C2 and N3 substitution. | Good. C2 substitution is possible by changing the amide. |
| Reaction Conditions | Generally moderate reflux temperatures (120-140 °C). | Often requires higher temperatures (130-180 °C) and longer times. |
| Yields | Good to excellent, often with clean conversions. | Can be variable; sometimes lower due to side reactions at high temps. |
| Purification | Intermediate can be purified; final product is often quite clean. | Can require more rigorous purification to remove excess amide. |
| Key Advantage | High degree of control and versatility. | Operational simplicity (one-pot). |
| Key Disadvantage | Requires an additional step (isolation of intermediate). | Harsher conditions, potentially lower yields. |
Conclusion
The synthesis of this compound derivatives is readily achievable through well-established and reliable chemical pathways. The Benzoxazinone Intermediate Route offers superior versatility and control, making it ideal for generating diverse libraries for drug discovery. The Niementowski Condensation , particularly when enhanced with microwave technology, provides a rapid and direct route to the core scaffold. A thorough understanding of these foundational methods empowers medicinal chemists to efficiently construct novel quinazolinone-based molecules, paving the way for the development of next-generation targeted therapeutics.
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The Enduring Scaffold: A Comprehensive Technical Guide to Quinazolinone Compounds in Drug Discovery
Abstract
The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. First isolated from natural sources and later explored through synthetic endeavors dating back to the 19th century, this "privileged structure" has given rise to a remarkable array of therapeutic agents.[1][2] Its inherent stability, synthetic tractability, and ability to interact with a multitude of biological targets have cemented its importance in drug discovery.[3] This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, navigating the rich history, diverse synthetic strategies, multifaceted biological activities, and clinical significance of quinazolinone compounds. We will delve into the core principles of their synthesis, dissect the mechanisms underpinning their potent anticancer, antimicrobial, anti-inflammatory, and central nervous system activities, and explore the structure-activity relationships that govern their therapeutic potential. This guide is designed not as a rigid template, but as an authoritative, in-depth exploration grounded in scientific integrity and field-proven insights.
The Quinazolinone Core: A Historical and Structural Perspective
The journey of the quinazolinone nucleus began in 1869 with the first synthesis of a derivative by Griess.[2] However, it was the structural elucidation and synthesis of the parent quinazoline molecule in 1895 that laid the groundwork for future exploration.[4][5] A significant surge in interest occurred in the mid-20th century with the discovery of the potent sedative-hypnotic effects of methaqualone, a 2-methyl-3-o-tolyl-4(3H)-quinazolinone, which spurred extensive research into the pharmacological properties of this class of compounds.[6][7]
The fundamental quinazolinone structure consists of a benzene ring fused to a pyrimidine ring, with a carbonyl group on the pyrimidine ring.[7] Two primary isomers exist: 2-quinazolinone and 4-quinazolinone, with the latter being the more common and medicinally significant scaffold.[8] The chemical formula for the basic 4(3H)-quinazolinone is C₈H₆N₂O.[9] This stable, bicyclic aromatic system provides a versatile template for chemical modification at various positions, most notably at positions 2 and 3, and on the benzene ring at positions 6 and 8, allowing for the fine-tuning of its physicochemical properties and biological activity.[2][3]
Synthesis of the Quinazolinone Scaffold: From Classical Reactions to Modern Methodologies
The synthetic versatility of the quinazolinone core is a key driver of its prevalence in drug discovery. A multitude of synthetic routes have been developed, ranging from classical condensation reactions to highly efficient modern catalytic systems.
Classical Synthetic Approaches
The most foundational and widely utilized method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis , first described in 1895.[5][6] This reaction involves the thermal condensation of an anthranilic acid with an amide.[7]
A common variation involves the reaction of anthranilic acid with formamide at elevated temperatures to produce the parent 4(3H)-quinazolinone.[6][10] The general mechanism proceeds through an initial acylation of the amino group of the anthranilic acid to form an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone ring.[7]
Experimental Protocol: Classical Niementowski Synthesis of 4(3H)-Quinazolinone [6]
-
Reactants: Anthranilic acid and an excess of formamide.
-
Conditions: The mixture is heated in an open vessel to 120°C.
-
Procedure: The reaction is heated until the evolution of water ceases, indicating the completion of the cyclization.
-
Work-up: The reaction mixture is cooled, and the product is typically isolated by crystallization or column chromatography.
-
Yield: Moderate to good yields are generally obtained.
Modern Synthetic Methodologies
To address the often harsh conditions and long reaction times of classical methods, a variety of modern synthetic strategies have been developed, offering improved efficiency, milder conditions, and greater substrate scope.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinazolinones.[11][12] This technique significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[9][11] Microwave-assisted Niementowski reactions and other multi-component syntheses have been successfully implemented.[13]
Metal-Catalyzed Reactions: A wide array of transition-metal catalysts, including palladium, copper, and iron, have been employed to facilitate the synthesis of quinazolinones under milder conditions.[1][2][14] These methods often involve C-H activation, amination, and cyclization cascades, allowing for the construction of complex quinazolinone derivatives from readily available starting materials.[15] For example, copper-catalyzed reactions of 2-halobenzoic acids with amidines provide an efficient route to quinazolinones.[14]
One-Pot and Multi-Component Reactions: In the interest of atom economy and procedural simplicity, numerous one-pot and multi-component reactions have been developed for quinazolinone synthesis.[16][17] These strategies involve the simultaneous or sequential combination of three or more reactants in a single reaction vessel, avoiding the isolation of intermediates and reducing waste. A common example is the reaction of anthranilic acid, an orthoester, and an amine, often catalyzed by a Lewis acid.[18]
Diagram: Synthetic Pathways to the 4(3H)-Quinazolinone Core
Caption: Overview of classical and modern synthetic routes to 4(3H)-quinazolinones.
The Spectrum of Biological Activity: A Mechanistic Overview
Quinazolinone derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with a diverse array of biological targets. This section will explore the primary therapeutic areas where these compounds have made a significant impact.
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer potential of quinazolinones is perhaps their most extensively studied and clinically significant attribute.[11][16] More than 20 drugs containing the quinazoline or quinazolinone core have been approved by the FDA for cancer treatment.[7] Their mechanisms of action are diverse, primarily targeting protein kinases and the cytoskeleton.
3.1.1. Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A major breakthrough in targeted cancer therapy was the development of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).[19] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and angiogenesis.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4]
Quinazolinone-based drugs like Gefitinib (Iressa®) , Erlotinib (Tarceva®) , and Lapatinib (Tykerb®) act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[2][6][15] Lapatinib is a dual inhibitor of both EGFR and HER2.[15][20] More recent research has also identified allosteric EGFR inhibitors based on the quinazolinone scaffold, offering a strategy to overcome resistance to ATP-competitive drugs.[14]
Diagram: EGFR Inhibition by Quinazolinone-Based TKIs
Caption: Quinazolinone TKIs block ATP binding to EGFR, inhibiting downstream signaling.
3.1.2. Inhibition of Tubulin Polymerization
The cytoskeleton, particularly microtubules formed by the polymerization of α- and β-tubulin dimers, is another critical target for anticancer drugs. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][16] Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[9][21] This mechanism is distinct from that of taxanes (which stabilize microtubules) and vinca alkaloids (which destabilize microtubules). Some compounds have even been shown to be dual inhibitors of both EGFR and tubulin polymerization, offering a multi-pronged attack on cancer cells.[6]
Quantitative Data: Anticancer Activity of Representative Quinazolinone Derivatives
| Compound Class | Target(s) | Example Compound | Cancer Cell Line | IC₅₀ / GI₅₀ | Reference |
| EGFR Inhibitor | EGFR | Gefitinib | NSCLC | ~0.015 µM | [2] |
| EGFR Inhibitor | EGFR | Erlotinib | NSCLC | ~0.045 µM | [4] |
| Dual EGFR/HER2 Inhibitor | EGFR, HER2 | Lapatinib | Breast Cancer | Varies | [22] |
| Tubulin Inhibitor | Tubulin (Colchicine site) | Compound Q19 | HT-29 (Colon) | 51 nM | [21] |
| Tubulin Inhibitor | Tubulin (Colchicine site) | Compound 4a4 | SKOV3 (Ovarian) | 0.4 - 2.7 nM | [9] |
| Dual EGFR/Tubulin Inhibitor | EGFR, Tubulin | Compound E | MDA-MBA-231 (Breast) | 0.43 µM | [6] |
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][23]
3.2.1. Antibacterial Mechanism
The antibacterial mechanism of some quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[16] This is a similar mechanism to β-lactam antibiotics, but the non-β-lactam structure of quinazolinones makes them promising candidates against resistant strains like MRSA.[16] Other proposed mechanisms include the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[22][24] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazolinone ring, including the incorporation of halogen atoms, can significantly enhance antibacterial potency.[14][23]
3.2.2. Antifungal Activity
Various quinazolinone derivatives have also shown promising antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[5][23][25] The exact mechanisms are still under investigation but are thought to involve disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes. SAR studies indicate that the nature and position of substituents play a critical role in determining antifungal efficacy.[5][26]
Anti-inflammatory Activity
Quinazolinone derivatives have long been recognized for their anti-inflammatory properties.[8][9] The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[15][19] Some derivatives show selectivity for COX-2 over the constitutive COX-1 isoform, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19][27] The marketed NSAID Proquazone is a quinazolinone derivative.[4]
Diagram: Anti-inflammatory Mechanism of Quinazolinones
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Discovery and synthesis of novel 4-hydroxyquinazoline analogs
An In-depth Technical Guide to the Discovery and Synthesis of Novel 4-Hydroxyquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxyquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including natural products and clinically approved drugs.[1] Its unique structural and electronic properties, including its existence in tautomeric equilibrium with the 4(3H)-quinazolinone form, make it a versatile template for designing novel therapeutics. This guide provides a comprehensive overview of the discovery and synthesis of novel 4-hydroxyquinazoline analogs, delving into established and innovative synthetic methodologies, structure-activity relationship (SAR) studies, and robust biological evaluation workflows. Authored from the perspective of a Senior Application Scientist, this document emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to empower researchers in their quest for new therapeutic agents.
The Significance of the 4-Hydroxyquinazoline Scaffold in Medicinal Chemistry
The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[2] The 4-hydroxyquinazoline moiety, in particular, has garnered significant attention due to its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3] This scaffold is found in various natural alkaloids and is a key structural component of several marketed drugs.[1] The versatility of the 4-hydroxyquinazoline core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4][5]
The core's biological activity is often attributed to its ability to interact with various biological targets, such as enzymes and receptors. For instance, 4-anilinoquinazoline derivatives have been extensively studied as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[6][7] The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, while the hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of biological targets.[7]
Synthetic Strategies for the 4-Hydroxyquinazoline Core
The synthesis of the 4-hydroxyquinazoline core has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the principles of green chemistry.
Classical Synthetic Routes
Traditional methods for synthesizing 4-hydroxyquinazolines typically involve the condensation of anthranilic acid derivatives with various carbonyl compounds.[1] While foundational, these methods can sometimes be limited by harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1]
Modern and Novel Synthetic Methodologies
Recent advancements in synthetic organic chemistry have provided more efficient and versatile routes to 4-hydroxyquinazoline analogs. These include:
-
Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions, such as those employing copper, manganese, or cobalt, have emerged as powerful tools for the synthesis of quinazolines from readily available starting materials like 2-aminoaryl alcohols and nitriles.[8]
-
Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. One-pot, three-component annulation reactions of benzaldehydes, benzylamines, and anilines have been successfully employed for the synthesis of diverse quinazoline derivatives.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinolone cores, which are tautomers of hydroxyquinolines.[9]
-
Organocatalytic Synthesis: Organocatalysis provides a metal-free and environmentally benign alternative for the construction of quinazolinones, a class of compounds closely related to 4-hydroxyquinazolines.[10]
Experimental Protocol: A Representative Synthesis of a 4-Hydroxyquinazoline Analog
This protocol details the synthesis of a 4-hydroxyquinazoline derivative, adapted from methodologies described for similar heterocyclic cores.[11][12]
Step 1: Synthesis of the Intermediate (e.g., a substituted 2-aminobenzamide)
-
To a solution of the appropriately substituted anthranilic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like triethylamine (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzamide intermediate.
Step 2: Cyclization to the 4-Hydroxyquinazoline Core
-
Dissolve the 2-aminobenzamide intermediate (1 equivalent) in a high-boiling point solvent such as Dowtherm A.
-
Add an excess of a cyclizing agent, for example, diethyl carbonate (5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 250 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with a non-polar solvent like hexane to remove residual Dowtherm A.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-hydroxyquinazoline analog.
Discovery of Novel Analogs and Structure-Activity Relationship (SAR) Studies
The discovery of novel, potent, and selective 4-hydroxyquinazoline analogs is driven by a deep understanding of their structure-activity relationships.
Strategies for Discovering Novel Analogs
The design of new analogs often employs strategies such as:
-
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of a known active molecule with structurally different but functionally similar groups to explore new chemical space and improve properties.
-
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent leads.
-
In Silico Screening and Molecular Docking: Using computational methods to predict the binding of virtual compounds to a biological target, thereby prioritizing the synthesis of the most promising candidates.[11][13]
Key Structure-Activity Relationship Findings
SAR studies have revealed several key structural features that influence the biological activity of 4-hydroxyquinazoline derivatives:[6][7][14]
| Position of Substitution | Substituent Effect on Activity | Rationale |
| Quinazoline N-1 and N-3 | Essential for activity | Act as hydrogen bond acceptors, forming crucial interactions with methionine and threonine residues in the active site of kinases like EGFR.[7] |
| 4-Anilino Moiety | Preferred for EGFR inhibition | The aniline ring provides a scaffold for further substitutions that can enhance potency and selectivity.[6] |
| Substitutions on the Anilino Ring | Small, lipophilic groups at the 3-position are favored | These groups can occupy a hydrophobic pocket in the ATP-binding site of EGFR, increasing binding affinity.[6] |
| Substitutions on the Quinazoline Core (Positions 6 and 7) | Electron-donating groups (e.g., methoxy) enhance potency | These groups can modulate the electronic properties of the quinazoline ring system, improving its interaction with the target.[6] |
digraph "SAR_of_4_Hydroxyquinazolines" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];main[label="4-Hydroxyquinazoline Core", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; N1_N3 [label="N-1 and N-3 Nitrogens\n(H-bond acceptors)", pos="-2,1.5!"]; Anilino [label="4-Anilino Moiety\n(Scaffold for substitutions)", pos="2,1.5!"]; Anilino_Sub [label="3'-Position on Anilino Ring\n(Small, lipophilic groups)", pos="3.5,0!"]; Quinazoline_Sub [label="Positions 6 & 7 on Quinazoline Core\n(Electron-donating groups)", pos="-3.5,0!"];
main -> N1_N3 [label="Essential for binding"]; main -> Anilino [label="Key for EGFR activity"]; Anilino -> Anilino_Sub [label="Enhances potency"]; main -> Quinazoline_Sub [label="Modulates activity"]; }
Caption: Key SAR points for 4-hydroxyquinazoline analogs.
Biological Evaluation of Novel 4-Hydroxyquinazoline Analogs
A systematic and robust biological evaluation workflow is crucial for identifying and characterizing promising drug candidates.
A Typical Workflow for Anticancer Drug Discovery
The evaluation of novel 4-hydroxyquinazoline analogs as potential anticancer agents often follows a hierarchical screening cascade:
-
Primary Screening: Initial assessment of the cytotoxic or anti-proliferative activity of the synthesized compounds against a panel of cancer cell lines.
-
Target-Based Assays: For compounds showing significant activity in the primary screen, assays are conducted to determine their effect on the intended biological target (e.g., EGFR kinase inhibition assay).
-
Mechanism of Action Studies: Investigating how the lead compounds exert their biological effects, for example, by analyzing their impact on cell cycle progression or apoptosis.[15]
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising compounds in animal models of cancer.[11][13]
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of the lead candidates.
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A Technical Guide to the Natural Sources, Isolation, and Characterization of Quinazolinone Alkaloids
Abstract: The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif, forming the core of over 200 naturally occurring alkaloids with a vast spectrum of biological activities.[1][2] These compounds, isolated from a diverse array of terrestrial and marine organisms, have garnered significant attention in medicinal chemistry and drug discovery for their therapeutic potential, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural origins of quinazolinone alkaloids, detailed methodologies for their isolation and purification, and the spectroscopic techniques essential for their structural elucidation. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
The Landscape of Quinazolinone Alkaloids in Nature
Quinazolinone alkaloids are a significant class of nitrogen-containing heterocyclic compounds biosynthesized by an extensive range of organisms, including plants, microorganisms, and animals.[5][6] The structural diversity and potent bioactivities of these natural products make them invaluable leads for drug development.
Plant Kingdom: A Traditional Reservoir
Plants have historically been the most prolific source of quinazolinone alkaloids. Various plant families are known to produce these compounds, often as part of their chemical defense mechanisms.
-
Acanthaceae: Adhatoda vasica is a well-known medicinal plant that produces vasicinone, a bronchodilator.[1]
-
Saxifragaceae: Dichroa febrifuga, a traditional Chinese herb, is the source of febrifugine and isofebrifugine, which possess potent antimalarial properties.[1]
-
Zygophyllaceae: The seeds of Peganum harmala are a rich source of several alkaloids, including deoxyvasicine (peganine) and vasicine.[7][8]
-
Rutaceae: Species within this family, such as Evodia rutaecarpa, produce quinazolinone alkaloids like rutaecarpine.[5][9]
-
Brassicaceae & Polygonaceae: Plants like Isatis tinctoria (woad) are sources of the quinazolinone alkaloid tryptanthrin.[1]
Microbial Sources: An Emerging Frontier
Microorganisms, particularly fungi and bacteria from both terrestrial and marine environments, represent a vast and increasingly important resource for novel quinazolinone alkaloids. The unique metabolic pathways in these organisms often yield complex and structurally unique compounds.
-
Fungi: Fungi of the genus Aspergillus, especially those derived from marine environments, are notable producers. For example, Aspergillus nidulans, an endophyte from a marine mangrove, produces aniquinazolines A-D.[10] Marine-derived Penicillium species have also yielded novel quinazolinone alkaloids like auranomides.[11][12] Many fungal metabolites feature the pyrazino[2,1-b]quinazoline-3,6-dione core, which exhibits promising antitumor activity.[13]
-
Bacteria: Marine bacteria are a largely untapped source. The marine bacterium Streptomyces sp. CNQ-617, for instance, produces actinoquinazolinone, which can suppress the motility of gastric cancer cells.[1][14]
Animal Sources
While less common, quinazolinone alkaloids have also been identified in the animal kingdom. The arthropod Glomeris marginata, for example, utilizes these compounds in its defensive secretions.[15]
| Representative Alkaloid | Natural Source | Organism Type | Biological Activity | Reference(s) |
| Febrifugine/Isofebrifugine | Dichroa febrifuga | Plant | Antimalarial | [1] |
| Vasicinone | Adhatoda vasica | Plant | Bronchodilator | [1] |
| Deoxyvasicine (Peganine) | Peganum harmala | Plant | Antimicrobial, Anti-inflammatory | [7][8] |
| Tryptanthrin | Isatis tinctoria | Plant | Anti-inflammatory, Antitumor | [1] |
| Fiscalin B | Cladosporium sp. | Marine-derived Fungus | Antibacterial, Antitumor | [16][13] |
| Aniquinazolines A-D | Aspergillus nidulans | Marine-derived Fungus | Antibacterial, Cytotoxic | [10] |
| Auranomides | Penicillium aurantiogriseum | Marine-derived Fungus | Anticancer | [11][12] |
| Actinoquinazolinone | Streptomyces sp. | Marine Bacterium | Suppresses Cancer Cell Motility | [14] |
Isolation and Purification: A Methodical Approach
The successful isolation of quinazolinone alkaloids from their natural matrix is a multi-step process that hinges on the exploitation of their physicochemical properties, primarily the basicity conferred by the nitrogen atoms in the heterocyclic system.
Foundational Workflow for Isolation
The general strategy involves extraction to liberate the alkaloids from the source material, followed by a series of chromatographic steps to purify the target compounds, and finally, spectroscopic analysis for structural confirmation.
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A Senior Application Scientist's Guide to Pharmacophore Modeling and Analysis of the Quinazolinone Scaffold
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent biological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth methodology for leveraging pharmacophore modeling to explore the chemical space of quinazolinone analogues. We will dissect the rationale behind experimental design, from dataset preparation to rigorous model validation and application in virtual screening. This document is structured to serve as a practical and authoritative reference, grounding its protocols in established scientific principles to accelerate the discovery of novel therapeutics.
The Quinazolinone Scaffold: A Privileged Core in Drug Discovery
The 4(3H)-quinazolinone core is a bicyclic heterocyclic system that is prevalent in both natural products and synthetic compounds.[1] Its structural rigidity and versatile substitution points have made it a fertile ground for the development of compounds with a wide array of biological functions. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal activities.[2][3] Marketed drugs and clinical candidates containing this scaffold underscore its therapeutic relevance, validating it as a critical pharmacophoric element for targeting various enzymes and receptors.[1] The ability of the quinazolinone ring system to engage in multiple types of non-covalent interactions—such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions—is central to its success.
Fundamentals of Pharmacophore Modeling
First conceptualized by Paul Ehrlich, a pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect.[4] It is not a real molecule but rather a three-dimensional arrangement of chemical functionalities that trigger a biological response.[5] Common pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable centers (PI/NI)
Pharmacophore models are broadly categorized into two types, the choice of which is dictated by the available target information.
-
Ligand-Based Models: Developed when a set of active molecules is known, but the 3D structure of the biological target is not. The model is built by superimposing a set of active compounds and extracting their common chemical features.[6]
-
Structure-Based Models: Generated when the 3D structure of the target protein (e.g., from X-ray crystallography) is available, typically with a bound ligand.[7] This approach identifies key interaction points within the active site, providing a more direct map of the features required for binding.[7][8]
A Validated Workflow for Quinazolinone Pharmacophore Development
A successful pharmacophore modeling campaign is a systematic process that requires careful planning and rigorous validation at each stage. The following protocol outlines a self-validating system designed to produce a robust and predictive model.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Objective: To develop a 3D pharmacophore model that distinguishes active from inactive quinazolinone derivatives for a specific biological target.
Step 1: Dataset Curation and Preparation
-
Causality: The quality of the input data dictates the quality of the model. A diverse and well-characterized dataset is essential for the algorithm to learn the true structure-activity relationship (SAR).
-
Procedure:
-
Compile a dataset of quinazolinone derivatives with experimentally determined biological activity (e.g., IC50, Ki) against the target of interest. Sources can include internal data or public databases like ChEMBL.[9]
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).
-
Crucial Insight: The training set must contain structurally diverse compounds with a wide range of activity values (spanning at least 3-4 orders of magnitude). This contrast is vital for the model to identify features essential for high potency. The test set should not be used in model generation and is reserved for unbiased validation.
-
Generate low-energy 3D conformations for all molecules in both sets using computational chemistry software.
-
Step 2: Pharmacophore Model Generation
-
Causality: This step translates the 2D chemical structures and their associated activities into a 3D hypothesis of essential interactions.
-
Procedure:
-
Input the prepared training set into a pharmacophore modeling software (e.g., Phase, LigandScout, MOE).
-
The software aligns the molecules and identifies common chemical features present in the most active compounds but absent in the inactive ones.
-
This process generates a series of pharmacophore hypotheses, each consisting of a unique combination of features (e.g., AADHR - two acceptors, one donor, one hydrophobic, one aromatic ring).
-
Each hypothesis is scored based on how well it maps to the active compounds and excludes the inactive ones.
-
Step 3: Rigorous Model Validation
-
Causality: Validation is the most critical phase, establishing the model's trustworthiness and predictive power. A model that only describes the training data is useless; it must be able to predict the activity of new, unseen molecules.
-
Procedure:
-
Internal Validation (Test Set Prediction):
-
Use the top-ranked pharmacophore hypotheses to screen the test set molecules.
-
A good model will successfully identify the active compounds within the test set while classifying the inactive ones as non-hits.
-
-
External Validation (Güner-Henry Score):
-
This is the gold standard for validating a model's ability to enrich active compounds from a large database.[5][10]
-
Create a "decoy" database containing a small number of known active compounds (that were not in the training or test set) and a large number of presumed inactive compounds (e.g., from the ZINC database).[11]
-
Screen this decoy database with your pharmacophore model and calculate the Güner-Henry (GH) score.
-
-
The GH score is calculated based on several parameters, as shown in the table below.[11][12] A GH score between 0.7 and 1.0 indicates a good to excellent model, signifying its utility for virtual screening.[10]
Table 1: Parameters for Güner-Henry (GH) Score Calculation
| Parameter | Description | Formula |
|---|---|---|
| D | Total number of compounds in the database. | N/A |
| A | Total number of active compounds in the database. | N/A |
| Ht | Total number of hits retrieved by the model. | N/A |
| Ha | Number of active compounds in the hit list (true positives). | N/A |
| %Y (Yield) | Percentage of actives in the hit list. | (Ha / Ht) * 100 |
| %A (Ratio) | Percentage of known actives found by the model. | (Ha / A) * 100 |
| E (Enrichment) | Enrichment factor compared to random screening. | (Ha/Ht) / (A/D) |
| GH Score | Goodness of Hit Score. | [(Ha(3A + Ht)) / (4HtA)] * [1 - ((Ht - Ha) / (D - A))] |
Visualizing the Process
A clear workflow ensures reproducibility and understanding of the complex processes involved in pharmacophore modeling.
Caption: The four-phase workflow for pharmacophore model development and application.
Application in Drug Discovery
A validated pharmacophore model is a powerful tool for accelerating drug discovery projects.[13]
-
Virtual Screening (VS): The most common application involves using the pharmacophore as a 3D query to rapidly screen large compound libraries (containing millions of compounds).[4][9] This process filters the library down to a manageable number of "hits" that possess the desired pharmacophoric features, significantly enriching the proportion of active molecules for experimental testing compared to random selection.[4]
-
Scaffold Hopping: By defining interactions abstractly, a pharmacophore model is not limited to a single chemical scaffold.[4] It can identify novel molecular architectures that satisfy the required geometric and electronic constraints, providing pathways to new intellectual property and improved drug-like properties.
-
Lead Optimization: The model can guide the modification of existing lead compounds. By understanding which features are essential for activity, chemists can make more informed decisions about which parts of the molecule to modify to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]
Caption: Example features of a pharmacophore model for a quinazolinone derivative.
Conclusion
Pharmacophore modeling provides a rational, efficient, and validated framework for navigating the vast chemical space associated with the quinazolinone scaffold. By focusing on the key molecular interactions required for biological activity, this computational technique bridges the gap between chemical structure and biological function. The methodologies described herein, emphasizing rigorous validation through methods like the Güner-Henry score, ensure the development of predictive models that can genuinely accelerate the identification of novel, high-quality lead compounds. This approach, when integrated into a modern drug discovery pipeline, significantly enhances productivity and reduces the costs and timelines associated with bringing new medicines to patients.[6]
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- The validation of Model_1 by Güner-Henry (GH) scoring method.
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Methodological & Application
Synthetic methods for producing 4-quinazolinone derivatives
Application Note & Protocols
Synthetic Strategies for 4-Quinazolinone Derivatives: A Guide for Medicinal Chemistry Professionals
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, antibacterial, and CNS-acting agents, making the development of efficient and versatile synthetic routes a critical focus for drug discovery professionals.[3][4][5] This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing 4-quinazolinone derivatives. We will explore classical condensation reactions, such as the venerable Niementowski synthesis, and contrast them with modern, high-efficiency techniques including microwave-assisted organic synthesis (MAOS) and transition-metal-catalyzed C-N bond formations. This document is designed to serve as a practical resource for researchers, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal synthetic strategy.
Introduction: The 4-Quinazolinone Core in Drug Discovery
The fusion of a benzene ring with a pyrimidine ring to form the quinazoline system gives rise to a structurally versatile and biologically significant class of heterocyclic compounds.[6][7] When a carbonyl group is present at the C-4 position, the resulting 4(3H)-quinazolinone scaffold exhibits a remarkable capacity to interact with a diverse range of biological targets. This has led to its classification as a "privileged" scaffold in drug design.[1]
The clinical success of quinazolinone-based drugs validates this status. For instance, Gefitinib and Erlotinib are potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in cancer therapy, while Idelalisib targets PI3Kδ in certain types of blood cancers.[2][5][8] The first synthetic quinazolinone drug, Methaqualone, was introduced in 1951 for its sedative-hypnotic effects.[3] The broad applicability of this scaffold continues to drive innovation in synthetic chemistry, demanding methods that are not only efficient but also tolerant of the diverse functional groups required for modern drug development.[2][4]
This guide will bridge foundational knowledge with contemporary practice, providing the necessary tools to approach the synthesis of these vital compounds with confidence and strategic insight.
Section 1: Classical Synthetic Routes
The foundational methods for synthesizing 4-quinazolinones typically involve the cyclocondensation of anthranilic acid derivatives. While often requiring harsh conditions, they remain relevant for their simplicity and scalability.
The Niementowski Synthesis
The Niementowski synthesis, first reported in 1895, is a straightforward and widely used method for preparing 4(3H)-quinazolinones.[9][10] The reaction involves the thermal condensation of an anthranilic acid with an amide.[1] The versatility of this method allows for substitution on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials.[1]
Mechanism & Causality: The reaction proceeds via an initial acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization, driven by the proximity of the carboxylic acid and amide functionalities, followed by dehydration to yield the stable, aromatic 4(3H)-quinazolinone ring system.[1][11] Elevated temperatures (typically 130–150°C) are required to overcome the activation energy for both the initial acylation and the final dehydration step.[1]
Caption: Mechanism of the Niementowski Quinazolinone Synthesis.
Protocol 1: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is adapted from the classical thermal condensation method.[9]
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1.37 g, 10 mmol) and an excess of acetamide (3.54 g, 60 mmol).
-
Thermal Condensation: Heat the reaction mixture in an oil bath maintained at 140-150°C. The mixture will melt and begin to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The reaction is typically complete within 3-4 hours.
-
Isolation: After completion, allow the mixture to cool to room temperature. The mixture will solidify.
-
Purification: Add 20 mL of cold water to the flask and break up the solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove excess acetamide.
-
Recrystallization: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure 2-methyl-4(3H)-quinazolinone as a white crystalline solid.
Section 2: Modern Synthetic Methodologies
To overcome the limitations of classical methods, such as long reaction times and high temperatures, modern techniques have been developed. These approaches offer improved yields, shorter reaction times, and broader substrate scope.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[12] For the synthesis of quinazolinones, MAOS significantly reduces reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[1][13] This is particularly effective for the Niementowski synthesis and related condensations.[14][15]
Causality: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and efficient internal heating that is not reliant on thermal conductivity. This leads to a significant increase in the rate of reaction, often allowing reactions to be completed in minutes at temperatures similar to or slightly higher than conventional methods.[12][16]
Caption: General workflow for Microwave-Assisted Synthesis.
Protocol 2: Microwave-Assisted Synthesis of a 3-Aryl-4(3H)-quinazolinone
This protocol is based on a copper-catalyzed reaction that benefits from microwave heating for coupling with less reactive aromatic amines.[17][18]
-
Reactant Preparation: To a 10 mL microwave reaction vial, add ethyl 2-isocyanobenzoate (0.088 g, 0.5 mmol), the desired aromatic amine (1.0 mmol), Cu(OAc)₂·H₂O (0.010 g, 0.05 mmol, 10 mol%), and triethylamine (Et₃N) (0.140 mL, 1.0 mmol).
-
Solvent Addition: Add anisole (2.0 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 20 minutes.
-
Quenching and Extraction: After the reaction, cool the vial to room temperature. Add dichloromethane (CH₂Cl₂) (15 mL) and a saturated aqueous solution of NaHCO₃ (15 mL). Separate the layers.
-
Workup: Wash the aqueous layer twice more with CH₂Cl₂ (2 x 10 mL). Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-arylated quinazolin-4(3H)-one.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Temperature (°C) | Time | Typical Yield | Reference |
| Conventional Niementowski | 140-150 | 3-5 hours | 60-75% | [9] |
| Microwave-Assisted (Solvent-Free) | 160 | 10-30 min | 80-95% | [15][19] |
| Microwave-Assisted (Cu-catalyzed) | 150 | 20 min | 60-85% | [17][18] |
Transition Metal-Catalyzed Syntheses
The use of transition metals, particularly palladium and copper, has revolutionized the synthesis of heterocyclic compounds, and 4-quinazolinones are no exception. These methods often proceed under milder conditions and exhibit excellent functional group tolerance.[20][21]
Palladium catalysts are highly effective for constructing the quinazolinone core through various strategies, including C-H activation, carbonylative cyclization, and one-pot cascade reactions.[20][22][23] A particularly elegant approach involves a hydrogen-transfer cascade reaction starting from readily available o-nitrobenzamides and alcohols, avoiding the need for external oxidants or reductants.[24][25]
Mechanism & Causality: In the hydrogen-transfer cascade, the palladium catalyst first facilitates the oxidation of the alcohol to an aldehyde. The hydrogen generated is then used in situ by the same catalyst to reduce the nitro group of the o-nitrobenzamide to an amine. The resulting o-aminobenzamide condenses with the aldehyde, and a final dehydrogenation step, again mediated by the palladium catalyst, yields the aromatic quinazolinone. This atom-economical process combines multiple transformations into a single, efficient operation.[24]
Caption: Logical flow of the one-pot Pd-catalyzed cascade reaction.
Protocol 3: Palladium-Catalyzed One-Pot Synthesis from o-Nitrobenzamide and Benzyl Alcohol
This protocol is adapted from the hydrogen-transfer methodology.[24]
-
Reactant Setup: In an oven-dried Schlenk tube, combine o-nitrobenzamide (0.166 g, 1.0 mmol), benzyl alcohol (0.130 g, 1.2 mmol), Pd(dppf)Cl₂ (0.037 g, 0.05 mmol, 5 mol%), and K₂CO₃ (0.276 g, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL) via syringe.
-
Reaction: Stir the mixture at 120°C for 24 hours.
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield the pure 2-phenyl-4(3H)-quinazolinone.
Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-based systems.[26] These methods are effective for various C-N bond-forming reactions leading to quinazolinones, such as the coupling of 2-halobenzamides with nitriles or the cyclocondensation of 2-isocyanobenzoates with amines.[17][18][27]
Causality: Copper(II) acetate acts as an efficient catalyst for the imidoylative cross-coupling between an isocyanide and an amine. The catalyst facilitates the insertion of the isocyanide into the N-H bond of the amine, which is followed by an intramolecular cyclocondensation/elimination sequence to form the final product. The use of a mild base like Et₃N is sufficient to promote the reaction without harsh conditions.[17][18]
Protocol 4: Copper-Catalyzed Synthesis from an Isocyanide and an Aliphatic Amine
This protocol is based on the isocyanide insertion methodology.[17][18]
-
Reactant Setup: To a solution of ethyl 2-isocyanobenzoate (0.088 g, 0.5 mmol) in anisole (2.0 mL) in a screw-cap vial, add the aliphatic amine (1.0 mmol).
-
Catalyst and Base: Add Et₃N (0.140 mL, 1.0 mmol) followed by Cu(OAc)₂·H₂O (0.010 g, 0.05 mmol, 10 mol%).
-
Reaction: Stir the resulting mixture at 80°C for 5 hours.
-
Workup: After cooling, add CH₂Cl₂ and a saturated aqueous solution of NaHCO₃. Separate the layers and wash the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic fractions, dry over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to afford the 3-alkyl-4(3H)-quinazolinone.
Section 3: Comparative Analysis and Method Selection
Choosing the appropriate synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, required scale, and tolerance to reaction conditions.
Table 2: Summary and Comparison of Synthetic Methods
| Method | Starting Materials | Key Advantages | Key Limitations |
| Niementowski (Thermal) | Anthranilic Acid, Amide | Simple, inexpensive reagents, scalable | High temperatures, long reaction times, limited scope |
| Microwave-Assisted | Various (e.g., Anthranilic Acid) | Extremely fast, high yields, improved efficiency | Requires specialized equipment, potential pressure buildup |
| Palladium-Catalyzed | o-Nitro/Halo-benzamides, Alcohols | High functional group tolerance, mild conditions, atom-economical cascades | Expensive catalyst, potential for heavy metal contamination |
| Copper-Catalyzed | o-Halo/Isocyano-benzamides, Amines | More economical/sustainable than Pd, good yields, mild conditions | Substrate scope can be narrower than Pd, may require ligands |
graph TD { A[Start: Define Target Quinazolinone] --> B{Starting Material Availability?}; B --> C[Anthranilic Acid Available?]B --> D[o-Nitro/Halo-benzamide Available?] C --> E{Need for Speed & High Yield?}; E -- Yes --> F[Use Microwave-Assisted Niementowski]; E -- No --> G[Use Classical Niementowski]; D --> H{High Functional Group Tolerance Needed?}; H -- Yes --> I[Use Palladium-Catalyzed Cascade]; H -- No --> J{Cost/Sustainability a Major Factor?}; J -- Yes --> K[Use Copper-Catalyzed Method]; J -- No --> I; F --> L[End Product]; G --> L[End Product]; I --> L[End Product]; K --> L[End Product];style A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style L fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,fontcolor:#FFFFFF style G fill:#4285F4,fontcolor:#FFFFFF style I fill:#EA4335,fontcolor:#FFFFFF style K fill:#EA4335,fontcolor:#FFFFFF style C fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,fontcolor:#202124
}
Caption: Decision workflow for selecting a synthetic method.
Conclusion
The synthesis of 4-quinazolinone derivatives has evolved significantly from classical thermal condensations to sophisticated, high-efficiency modern methodologies. While the Niementowski synthesis remains a valuable tool, microwave-assisted and transition-metal-catalyzed approaches offer unparalleled advantages in speed, yield, and functional group compatibility, which are critical for the fast-paced environment of drug discovery. The palladium-catalyzed hydrogen-transfer cascade represents a pinnacle of atom economy and step efficiency, while copper-catalyzed methods provide a more sustainable path for C-N bond formation. By understanding the causality behind each method and having access to validated protocols, researchers can strategically select and execute the optimal synthesis for their target molecules, accelerating the discovery of next-generation therapeutics based on this remarkable scaffold.
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- ResearchGate. (2015). The Friedländer Synthesis of Quinolines. ResearchGate.
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- Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals.
- Development of Science. (2025). Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Development of Science.
- Iqbal, M. A. et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science Publishers.
- ResearchGate. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate.
- Ye, Z. et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2339.
- Ziarani, G. M., & Fathi Vavsari, V. (2018). Synthesis of 4-quinazolinones by transition metal-catalyzed processes (microreview). Chemistry of Heterocyclic Compounds, 54, 1-7.
- Unknown. (n.d.). Camps Quinoline Synthesis. Source Not Found.
- Fathi Vavsari, V. & Ziarani, G. M. (2018). Synthesis of 4-quinazolinones by transition metal-catalyzed processes. Chemistry of Heterocyclic Compounds.
- Van der Heiden, S. et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Publications.
- Sharma, P. et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(21), 5038.
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- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
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- International Journal of Pharmaceutical Research and Applications. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. IJPRA.
- Al-Suwaidan, I. A. et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(10), 2443.
- Amrutkar, S. V. et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.
- Musiol, R. & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522.
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- Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia.
- Khan, I. et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. Chemistry & Biodiversity, 19(6), e202200139.
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- Cheng, C.-C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Wujec, M. et al. (2021). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 26(15), 4487.
- Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar.
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- Wikipedia. (n.d.). Camps quinoline synthesis. Wikipedia.
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Application Note: A Robust One-Pot, Three-Component Synthesis of Quinazoline-4-Carboxylic Acids for Drug Discovery Scaffolds
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This application note provides a detailed, field-proven protocol for a one-pot, three-component synthesis of quinazoline-4-carboxylic acids, a key intermediate for the development of novel drug candidates. By reacting an isatin-derived keto-acid, an appropriate aldehyde, and an ammonium source, this method offers an efficient, convergent, and scalable route to this valuable heterocyclic system. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental procedure, offer troubleshooting guidance, and discuss the significance of this synthesis in the context of modern drug discovery.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of heterocyclic chemistry and drug development.[2][3] Its unique structure allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] This versatility is exemplified by the number of quinazoline-based drugs that have reached the market, such as the anticancer agents Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5]
Quinazoline-4-carboxylic acid derivatives are particularly valuable as they serve as versatile synthetic intermediates. The carboxylic acid handle at the 4-position provides a convenient point for chemical modification, allowing for the facile synthesis of diverse libraries of esters and amides to explore structure-activity relationships (SAR).[4] This protocol details a highly efficient one-pot synthesis that avoids the need for isolating intermediates, thereby saving time, resources, and improving overall yield.
Reaction Principles and Mechanism
This synthesis is a multicomponent reaction (MCR), which combines three or more starting materials in a single pot to form a final product that incorporates portions of all reactants. This approach is highly valued for its efficiency and atom economy. The core transformation involves the reaction of a (2-aminophenyl)-oxo-acetic acid salt (derived from the hydrolysis of isatin), an aldehyde, and ammonium acetate as the nitrogen source.[4]
The precise mechanism involves the formation of imine intermediates. Two pathways are generally proposed for the formation of the quinazoline ring.[4]
-
Path A: The aldehyde first condenses with the (2-aminophenyl)-oxo-acetic acid to form an aldimine. This intermediate then reacts with ammonia (from ammonium acetate) to generate a diimine, which subsequently undergoes intramolecular cyclization and aromatization (via air oxidation) to yield the quinazoline.
-
Path B: Alternatively, the aldehyde reacts with ammonium acetate to form an aldimine. This species then reacts with the (2-aminophenyl)-oxo-acetic acid, followed by cyclization and aromatization to afford the final product.
Both pathways converge on a 1,2-dihydroquinazoline intermediate, which is oxidized to the stable, aromatic quinazoline ring system.[4]
Figure 1: Proposed mechanistic pathways for the three-component synthesis.
Experimental Protocol
Materials and Equipment
-
Reagents: Isatin (98%), Sodium Hydroxide (NaOH, 98%), Benzaldehyde (99%), Ammonium Acetate (NH₄OAc, 98%), Ethanol (EtOH, absolute), Hydrochloric Acid (HCl, 37%), Diethyl Ether, Toluene. All reagents should be used as received from the supplier without further purification.
-
Equipment: Round-bottom flasks (50 mL, 100 mL), reflux condenser, magnetic stirrer with hotplate, rotary evaporator, Buchner funnel and flask, pH paper, standard laboratory glassware (beakers, graduated cylinders), melting point apparatus.
Preparation of Starting Material: (2-aminophenyl)-oxo-acetic acid sodium salt
Causality: This initial step is a basic hydrolysis that opens the five-membered ring of isatin to generate the necessary keto-acid precursor for the main reaction.
-
Dissolve Isatin (e.g., 1.47 g, 10 mmol) in a 10% aqueous NaOH solution (10 mL) in a 50 mL beaker with stirring.
-
Heat the mixture gently to 50-60 °C for 30 minutes until a clear, dark red solution is obtained.
-
Allow the solution to cool to room temperature. This solution of (2-aminophenyl)-oxo-acetic acid sodium salt is used directly in the next step without isolation.
One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the freshly prepared (2-aminophenyl)-oxo-acetic acid sodium salt solution (from step 3.2).
-
Add absolute ethanol (30 mL), followed by benzaldehyde (1.06 g, 1.02 mL, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Maintain the reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 24 hours, cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product may form.
-
Work-up and Acidification:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 30 mL of water to the residue and stir to dissolve the salt.
-
Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A solid precipitate of the carboxylic acid will form. This step is critical to protonate the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 15 mL) and then with a small amount of diethyl ether (1 x 10 mL) to remove any unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent system, such as a toluene-ethanol mixture, to obtain the pure 2-phenyl-quinazoline-4-carboxylic acid.
-
Dry the purified product in a vacuum oven at 70 °C.
-
Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.
-
IR Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Data Summary and Expected Results
The following table summarizes the typical quantities and expected outcome for the synthesis of 2-phenyl-quinazoline-4-carboxylic acid based on published procedures.[4]
| Parameter | Value | Notes |
| Isatin | 10 mmol (1.47 g) | Starting material for precursor |
| Benzaldehyde | 10 mmol (1.06 g) | Component for the C2 position |
| Ammonium Acetate | 20 mmol (1.54 g) | Nitrogen source |
| Solvent | Ethanol | Reaction medium |
| Reaction Time | 24 hours | Varies with substrate |
| Reaction Temp. | Reflux (~80 °C) | Standard condition |
| Expected Yield | 25-35% | Yields can be optimized |
| Appearance | Crystalline Solid |
Note: While the reported yield in the initial study was modest (29%), this method's value lies in its simplicity and one-pot nature.[4] Further optimization of reaction conditions (e.g., catalyst, temperature, concentration) could improve the yield.
Workflow Visualization
The entire experimental process, from starting materials to the final, characterized product, is summarized in the workflow diagram below.
Figure 2: High-level experimental workflow for the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete hydrolysis of isatin.2. Reaction time insufficient.3. Reagents are of poor quality. | 1. Ensure isatin is fully dissolved during hydrolysis step.2. Extend reflux time to 36 or 48 hours and monitor by TLC.3. Use fresh, high-purity benzaldehyde and ammonium acetate. |
| Oily Product after Acidification | 1. Presence of unreacted benzaldehyde.2. Impurities from side reactions. | 1. After filtration, wash the crude solid thoroughly with diethyl ether or hexanes.2. Attempt to triturate the oil with a non-polar solvent to induce solidification before recrystallization. |
| Difficulty in Crystallization | 1. Product is impure.2. Incorrect solvent system. | 1. Wash the crude product again before attempting recrystallization.2. Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene). |
| Reaction Stalls (TLC) | 1. Insufficient heating.2. Deactivation of reagents. | 1. Ensure the reaction mixture is maintaining a steady reflux.2. Consider adding a fresh portion of ammonium acetate after 12 hours. |
Conclusion
This application note details a straightforward and effective one-pot, three-component method for synthesizing quinazoline-4-carboxylic acids. By leveraging the principles of multicomponent reactions, this protocol provides a valuable tool for medicinal chemists and drug development professionals. The resulting products are key building blocks for creating extensive compound libraries, enabling the rapid exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents based on the privileged quinazoline scaffold.[6]
References
- Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]
- ResearchGate. (n.d.). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives | Request PDF.
- ACS Publications. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). One-Pot Synthesis of Quinazolin-4(3H)-ones through Anodic Oxidation and the Related Mechanistic Studies | Request PDF.
- ResearchGate. (n.d.). Postulated mechanism for the synthesis of quinazoline‐4‐carboxamides.
- ResearchGate. (n.d.). One‐pot synthesis of quinazolin‐4(3H)‐ones.
- ResearchGate. (n.d.). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF.
- PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- TSI Journals. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
- Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
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High-Throughput Solid-Phase Synthesis of Dihydroquinazoline Derivatives: Protocols and Mechanistic Insights
An Application Note for Drug Discovery Professionals
Abstract
Dihydroquinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from oncology to anti-inflammatory agents.[1][2] This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of two key classes of these heterocycles: 3,4-dihydroquinazolines and 3,4-disubstituted dihydroquinazolin-2(1H)-ones. By leveraging the advantages of solid-phase chemistry—such as the use of excess reagents to drive reactions to completion and simplified purification by filtration—these protocols are designed for the efficient generation of compound libraries for high-throughput screening.[3][4] We delve into the mechanistic rationale behind key synthetic steps, offer detailed, step-by-step protocols, and present troubleshooting guidance to empower researchers in drug discovery and development.
Introduction: The Power of Solid-Phase Synthesis for Heterocycle Libraries
The quinazoline ring system is a cornerstone in the development of therapeutic agents.[5] Traditional solution-phase synthesis, however, can be laborious and time-consuming, particularly when generating a large library of analogues for structure-activity relationship (SAR) studies. Solid-phase organic synthesis (SPOS) circumvents these challenges by anchoring the initial building block to an insoluble polymer support.[3][4] This approach facilitates a streamlined workflow where reagents are added, reactions are completed, and by-products or excess reagents are simply washed away. The final product is then cleaved from the support in a pure form.
This guide focuses on robust and versatile solid-phase methods that allow for the introduction of chemical diversity at multiple positions on the dihydroquinazoline core, making it an ideal strategy for modern drug discovery campaigns.
General Workflow and Key Considerations in SPOS
A successful solid-phase synthesis campaign relies on a logical sequence of well-controlled steps. The general workflow is a cyclical process that is repeated to build the molecule on the resin before final cleavage.
Caption: General workflow for solid-phase organic synthesis (SPOS).
Choosing the Right Solid Support and Linker
The choice of resin and linker is critical as it dictates the reaction conditions that can be used and the nature of the final product's C-terminus.
| Resin/Linker Type | Description & Use Case | Cleavage Condition | Reference |
| Merrifield Resin | A foundational resin, typically chloromethylated polystyrene. Used for attaching initial building blocks via nucleophilic substitution. | Harsh (e.g., HF) | |
| Wang Resin | A polystyrene resin with a p-alkoxybenzyl alcohol linker. Ideal for attaching carboxylic acids to yield a C-terminal acid upon cleavage. | Moderate Acid (TFA) | [4] |
| Rink Amide Resin | Features an acid-labile linker designed to release the final product as a C-terminal amide, which is often desirable for biological activity. | Mild Acid (e.g., 10-20% TFA in DCM) | [1][4] |
| Safety-Catch Linkers | These linkers are stable to a set of conditions but can be "activated" by a specific chemical transformation to become labile, offering greater synthetic flexibility. | Two-step: Activation followed by cleavage | [6] |
Expert Insight: For the synthesis of dihydroquinazoline libraries, Rink Amide resin is often a superior choice. Its mild trifluoroacetic acid (TFA) cleavage conditions are compatible with many sensitive functional groups that might be incorporated to explore chemical diversity.
Protocol 1: Synthesis of 3,4-Dihydroquinazolines via Reductive Cyclization
This protocol is adapted from a versatile method that utilizes a polymer-bound 4-bromomethyl-3-nitrobenzoate as a starting point to generate diverse 3,4-dihydroquinazolines. The strategy relies on an initial nucleophilic displacement, followed by acylation and a key tin(II) chloride-mediated reductive cyclization.
Caption: Workflow for the synthesis of 3,4-dihydroquinazolines.
Materials and Reagents
-
Solid Support: Merrifield resin (1% DVB cross-linked, 100-200 mesh) loaded with 4-bromomethyl-3-nitrobenzoic acid.
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Dimethylformamide (DMF), o-xylene.
-
Reagents:
-
Primary amines (R¹NH₂)
-
Carboxylic acids (R²CO₂H)
-
Diisopropylcarbodiimide (DIC)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Trifluoroacetic acid (TFA)
-
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin (1.0 g) in DMF (10 mL) for 1 hour in a synthesis vessel. Drain the solvent.
-
Step A: Amine Incorporation (R¹ Diversity):
-
Add a solution of the desired primary amine (R¹NH₂, 1.0 M in NMP, 5 mL, 5 equiv.).
-
Agitate the mixture at room temperature for 45-60 minutes.
-
Causality: The primary amine acts as a nucleophile, displacing the benzylic bromide on the resin linker to covalently attach the first point of diversity (R¹).
-
Drain the vessel and wash the resin sequentially with NMP (3 x 10 mL), DCM (3 x 10 mL), and NMP (3 x 10 mL).
-
-
Step B: Acylation (R² Diversity):
-
Add the desired carboxylic acid (R²CO₂H, 5 equiv.) and DIC (5 equiv.) in DMF (5 mL).
-
Agitate the mixture overnight at room temperature.
-
Causality: DIC is a coupling agent that activates the carboxylic acid, facilitating the formation of an amide bond with the secondary amine on the resin.
-
Drain and wash the resin as described in Step 2.
-
-
Step C: Reductive Cyclization:
-
Add a solution of SnCl₂·2H₂O (2.0 M in NMP, 5 mL, 10 equiv.).
-
Agitate the mixture overnight at room temperature.
-
Causality: The SnCl₂ reduces the nitro group to an aniline. This aniline then nucleophilically attacks the adjacent amide carbonyl, followed by dehydration, to form the dihydroquinazoline ring.
-
Drain and wash the resin as described in Step 2, followed by a final wash with methanol and drying under vacuum.
-
-
Step D: Cleavage and Isolation:
-
Suspend the dried resin in a solution of 20% TFA in DCM (10 mL).
-
Agitate for 30 minutes at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify by reverse-phase HPLC if necessary.
-
Protocol 2: Synthesis of Dihydroquinazolin-2(1H)-ones
This protocol details a modern approach for creating 3,4-disubstituted dihydroquinazolin-2(1H)-ones, which are potent scaffolds for kinase inhibitors.[1][7] The synthesis begins with an amino acid loaded onto Rink Amide resin and utilizes a tetrafunctional scaffold to introduce multiple diversity points.
Materials and Reagents
-
Solid Support: Rink Amide resin (0.5-0.8 mmol/g loading).
-
Solvents: DMF, DCM, Pyridine.
-
Reagents:
-
Fmoc-protected amino acids (Fmoc-X-OH)
-
N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (the "scaffold")
-
Coupling agents: DIC, HOBt, HATU
-
Bases: Diisopropylethylamine (DIEA)
-
Deprotection agents: 20% Piperidine in DMF (for Fmoc), Pd(PPh₃)₄/PhSiH₃ (for Alloc)
-
Cyclization agent: Carbonyl diimidazole (CDI)
-
Reducing agent: SnCl₂·2H₂O
-
Acylating/Sulfonylating agents: Carboxylic acids (R³-COOH) or sulfonyl chlorides (R³SO₂Cl)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Step-by-Step Protocol
-
Resin Swelling and Fmoc-Amino Acid Loading:
-
Swell Rink Amide resin (1.0 g) in DMF (10 mL) for 1 hour.
-
In a separate flask, pre-activate Fmoc-X-OH (3 equiv.), HOBt (3 equiv.), and DIC (3 equiv.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the drained resin and agitate for 3 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Repeat once.
-
Wash thoroughly with DMF and DCM.
-
-
Scaffold Coupling:
-
Couple the N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid scaffold (2 equiv.) using HOBt/DIC in DMF overnight.[1] Wash the resin.
-
-
Nucleophilic Aromatic Substitution (R² Diversity):
-
Add a solution of the desired amine (NH₂-R², 5 equiv.) and DIEA (5 equiv.) in DMF.
-
Agitate for 20 hours. The amine displaces the fluorine atom on the aromatic ring.[8] Wash the resin.
-
-
Alloc Deprotection:
-
Cyclization to form Dihydroquinazolinone Ring:
-
Add CDI (5 equiv.) and pyridine (5 equiv.) in DCM. Agitate for 12 hours.
-
Causality: CDI acts as a phosgene equivalent, reacting with the two available amines (the one revealed after Alloc deprotection and the aniline precursor's amino group) to form the cyclic urea core of the dihydroquinazolin-2(1H)-one.
-
Wash the resin.
-
-
Nitro Group Reduction:
-
Final Acylation/Sulfonylation (R³ Diversity):
-
To acylate: Add R³-COOH (4 equiv.), HATU (4 equiv.), and DIEA (8 equiv.) in DMF and agitate overnight.
-
To sulfonylate: Add R³SO₂Cl (4 equiv.) and DIEA (8 equiv.) in DCM and agitate overnight.
-
Wash the resin thoroughly and dry under vacuum.
-
-
Cleavage and Isolation:
-
Treat the dry resin with the TFA cleavage cocktail for 3 hours.
-
Filter, collect the filtrate, and precipitate the crude product in cold diethyl ether. Centrifuge, decant the ether, and dry the product.
-
Troubleshooting Common Issues in SPOS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete coupling or deprotection. | Use a test cleavage (e.g., Kaiser test for primary amines) to monitor reaction completion. Increase reaction time or reagent equivalents. Ensure resin is properly swollen. |
| Incomplete Cleavage | Insufficient cleavage time or inappropriate cocktail. | Extend cleavage time. For peptides with sensitive residues like Cys or Met, ensure appropriate scavengers (e.g., TIS, EDT) are in the cocktail.[9] |
| Side Product Formation | Premature cleavage of side-chain protecting groups. Incomplete deprotection leading to deletion sequences. | Ensure orthogonality of protecting groups (e.g., Fmoc for N-terminus, acid-labile groups for side chains, and a different linker). Double deprotection steps. |
| Resin Clumping | Poor solvation, static charge. | Ensure adequate solvent volume for swelling and reactions. Use anti-static measures if necessary. |
Conclusion
The solid-phase protocols detailed in this application note offer robust and highly adaptable frameworks for the synthesis of diverse dihydroquinazoline libraries. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can efficiently generate novel compounds for biological screening. The ability to systematically modify substituents at multiple positions (R¹, R², R³) provides a powerful tool for navigating chemical space and accelerating the hit-to-lead optimization process in modern drug discovery.
References
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022).
- Solid-phase synthesis of 3,4-dihydroquinazoline derivatives. (2001). ElectronicsAndBooks. [Link]
- Synthesis of 2, 3- Dihydroquinazolin-4(1H)
- Optimization of solid phase synthesis of quinazolin-4-ones. (2012). Der Pharma Chemica. [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2018).
- Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. (2023). Journal of Synthetic Chemistry. [Link]
- Synthesis of Bis-2,3-dihydroquinazolin-4(1H)-ones and 2,3-Dihydroquinazolin-4(1H)-ones Derivatives with the Aid of Silica-Supported Preyssler Nanoparticles. (2014).
- Solid-phase synthesis of 3,4-disubstituted dihydroquinazolin-2(1H)-ones... (2022).
- Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2020).
- Solid-phase synthesis. (n.d.). Wikipedia. [Link]
- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Glasgow. [Link]
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2019). Royal Society of Chemistry. [Link]
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). MDPI. [Link]
Sources
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Synthesis [sigmaaldrich.com]
Application Note: Comprehensive Analytical Characterization of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. We present an integrated strategy employing chromatographic, spectroscopic, and thermal analysis techniques. The protocols herein are designed not merely as procedural steps, but as a self-validating system, explaining the causality behind experimental choices to ensure robust and reliable data generation for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Overview
This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for its wide range of biological activities and prevalence in FDA-approved drugs.[1][2][3] Accurate and thorough characterization is a non-negotiable prerequisite for its use in synthesis, drug discovery, and formulation, ensuring identity, purity, and stability. This document outlines a logical workflow for achieving a complete analytical profile of this molecule.
Before delving into specific techniques, a summary of its fundamental properties is essential for informing analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [4][5] |
| Molecular Weight | 190.16 g/mol | [4][5] |
| CAS Number | 202197-73-7 | [4][5] |
| Melting Point | >300 °C | [5] |
| Predicted pKa | 3.74 ± 0.20 | [5] |
| Solubility | Slightly soluble in DMSO (with heating) and Water. | [5] |
| Appearance | Solid | [5] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients and intermediates. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and reproducibility.
Expertise & Rationale for Method Design
The choice of a C18 stationary phase is standard for retaining non-polar to moderately polar analytes. The critical component of the mobile phase is an acid modifier (e.g., formic or acetic acid). The carboxylic acid moiety (predicted pKa ~3.74) would be ionized at neutral pH, leading to poor retention and peak tailing on a C18 column.[5] By maintaining the mobile phase pH below the pKa (e.g., pH ~2.5-3 with 0.1% formic acid), the carboxylic acid remains in its neutral, protonated form, ensuring better interaction with the stationary phase and resulting in a sharp, symmetrical peak shape. UV detection is selected based on the conjugated aromatic system of the quinazolinone ring, which is expected to have strong absorbance.
Workflow for HPLC Purity Assessment
Caption: HPLC analysis workflow from preparation to data processing.
Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with UV/PDA detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh and dissolve the sample in DMSO to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program: See Table 2.
-
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Structural Elucidation and Confirmation
While HPLC confirms purity, a combination of spectroscopic techniques is required for unambiguous structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-MS serves as a primary tool for confirming the molecular weight of the analyte. For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode is generally preferred as the acidic proton is readily lost to form a [M-H]⁻ ion.[6][7] This provides a direct and sensitive measurement of the molecular mass. Positive ion mode ([M+H]⁺) can also be used. The LC method developed for HPLC can be directly adapted, as volatile buffers like formic acid are fully compatible with MS detection.
Protocol: LC-MS Analysis
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Conditions: Use the same column and mobile phases as the HPLC method (Section 2.3).
-
MS Parameters:
-
Ionization Mode: ESI Negative and Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV (Negative), 4.0 kV (Positive).
-
Drying Gas (N₂): 10 L/min at 350 °C.
-
-
Expected Results:
-
Negative Mode: A prominent ion at m/z 189.03, corresponding to [C₉H₅N₂O₃]⁻.
-
Positive Mode: An ion at m/z 191.04, corresponding to [C₉H₇N₂O₃]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the definitive technique for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. Due to the compound's limited solubility, a polar aprotic solvent like DMSO-d₆ is the solvent of choice.[5] The acidic protons (N-H and COOH) are expected to be visible in DMSO-d₆, though they may appear as broad signals due to exchange.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Gentle heating may be required to aid dissolution.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~13.0-14.0 ppm: 1H, very broad singlet, carboxylic acid proton (-COOH).
-
~12.5 ppm: 1H, broad singlet, amide proton (-NH-).
-
~8.0-8.5 ppm: 3H, multiplet signals corresponding to the aromatic protons on the quinazolinone ring system.
-
~7.5-8.0 ppm: 1H, singlet or doublet, proton on the heterocyclic ring (=CH-N).
-
Note: Chemical shifts are predictive and based on data from similar quinazolinone structures.[8][9][10]
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~166-168 ppm: Carbonyl carbon of the carboxylic acid.
-
~160-162 ppm: Carbonyl carbon of the amide.
-
~115-150 ppm: Multiple signals for the aromatic and heterocyclic carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups. The spectrum will be dominated by absorptions from the two carbonyl groups (amide and carboxylic acid), the N-H bond, and the aromatic system.
Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands: See Table 3.
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching (very broad) |
| ~3200 | N-H (Amide) | Stretching |
| ~1700 - 1680 | C=O (Carboxylic Acid) | Stretching |
| ~1670 - 1650 | C=O (Amide, "Amide I band") | Stretching |
| ~1620 | C=N | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
Note: These ranges are based on typical values for quinazolinone and carboxylic acid functionalities.[11][12][13]
Thermal Properties Analysis
Understanding the thermal behavior of a compound is critical for determining its stability, processing parameters, and storage conditions.
Expertise & Rationale
Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and detection of polymorphic transitions. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, revealing the decomposition temperature and the presence of residual solvents or water. For a high-melting-point solid like this, TGA can confirm that mass loss is due to decomposition rather than evaporation.[14][15]
Protocol: DSC and TGA
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Parameters:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 350 °C (or higher if no event is observed).
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
TGA Parameters:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
Expected Results:
-
DSC: A sharp endothermic peak above 300 °C corresponding to the melting point.[5]
-
TGA: A stable baseline until a high temperature (>300 °C), followed by a sharp drop in mass indicating thermal decomposition.
-
Integrated Characterization Strategy
No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal methods to build a complete and verifiable profile of the molecule.
Caption: Integrated workflow for complete analytical characterization.
This workflow ensures that purity is first established by HPLC before committing resources to more detailed structural and physical analyses. The collective data from MS, NMR, and FTIR must be concordant to confirm the chemical structure, while thermal analysis provides crucial data on the material's physical stability.
References
- PubChem. This compound.
- Ma, E., et al. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central. [Link]
- ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal.
- ResearchGate. FTIR Spectrum for compound (11).
- Al-Hourani, B. J., et al. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]
- Gaber, M., et al. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. [Link]
- Veerapandian, M., et al. Analytical and biological characterization of quinazoline semicarbazone derivatives.
- A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Semantic Scholar. [Link]
- ResearchGate. Compound Q1 analysis: A. FTIR Spectra, B. 1 H NMR Spectra, C. Mass...
- Johnson, D. W. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
- Kandile, N. G., et al. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [Link]
- Alagarsamy, V., et al.
- Al-Ostath, R., et al.
- Schug, K. A., et al. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. NIH. [Link]
- Chromatography Forum. Analysis of carboxylic salts by LCMS.
- Singh, S., et al. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. [Link]
- ResearchGate. TGA (a) and DSC (b) curves of FeC2O4?2H2O dynamically heated in...
- ResearchGate. DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded...
Sources
- 1. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [mdpi.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 4. This compound | C9H6N2O3 | CID 135483588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-DIHYDRO-4-OXOQUINAZOLINE-7-CARBOXYLIC ACID CAS#: 202197-73-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 8. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid in Modern Drug Discovery
Introduction: The Quinazoline Nucleus - A Privileged Structure in Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid structure, coupled with the capacity for diverse substitutions, has rendered it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Among the various derivatives, the 4-oxo-3,4-dihydroquinazoline core has garnered significant attention, forming the backbone of numerous clinically approved drugs and investigational agents.[2] This application note delves into the specific utility of a key derivative, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid , as a versatile starting material and core structure in the discovery of novel therapeutics. The presence of the carboxylic acid at the 7-position provides a crucial handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will provide an in-depth exploration of the applications of this scaffold, focusing on its role in the development of targeted cancer therapies, specifically as inhibitors of crucial enzyme families: protein kinases and Poly(ADP-ribose) polymerases (PARPs). We will elucidate the underlying mechanisms of action, provide detailed protocols for the synthesis of the core molecule and for relevant biological assays, and present data in a clear, actionable format for researchers and drug development professionals.
Core Synthesis Protocol: Preparation of this compound
The synthesis of the title compound is a critical first step for any drug discovery program leveraging this scaffold. The following protocol is a robust and scalable method derived from established chemical principles for the formation of quinazolinones, beginning with a suitable anthranilic acid derivative.
Workflow for the Synthesis of this compound
Caption: Synthetic scheme for this compound.
Materials and Equipment:
-
4-Amino-2-fluorobenzoic acid
-
Formic acid (98-100%)
-
Formamide
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
pH paper or pH meter
Step-by-Step Protocol:
Step 1: Formylation of 4-Amino-2-fluorobenzoic acid
-
In a 250 mL round-bottom flask, suspend 10 g (64.5 mmol) of 4-amino-2-fluorobenzoic acid in 50 mL of formic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring.
-
Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into 200 mL of ice-cold water with stirring. A white precipitate of 4-formamido-2-fluorobenzoic acid will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water (3 x 30 mL), and dry under vacuum to a constant weight.
Step 2: Cyclization to form this compound
-
In a 100 mL round-bottom flask, combine the dried 4-formamido-2-fluorobenzoic acid from the previous step with 30 mL of formamide.
-
Heat the mixture to 180-190°C with stirring under a reflux condenser for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 150 mL of cold water. A solid precipitate will form.
-
Adjust the pH of the suspension to approximately 4-5 with the dropwise addition of concentrated hydrochloric acid to ensure complete precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 60°C to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.
Application in Oncology: Targeting Kinase Signaling Pathways
Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 4-oxo-3,4-dihydroquinazoline scaffold has been instrumental in the development of numerous potent and selective kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to growth arrest and regression. Several quinazolinone derivatives have been developed as potent VEGFR-2 inhibitors.
Mechanism of Action: VEGFR-2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of VEGFR-2, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-angiogenic signal cascade.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer for controls).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final concentrations of ATP should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4]
Application in Oncology: Exploiting DNA Damage Repair Pathways
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).[5] In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, leading to cell death. This concept is known as synthetic lethality.
Mechanism of Action: PARP inhibitors act by binding to the active site of the PARP enzyme, preventing it from synthesizing poly(ADP-ribose) (PAR) chains at sites of DNA damage. This not only inhibits the recruitment of other DNA repair proteins but also "traps" PARP on the DNA, creating a physical obstruction that is itself a toxic lesion.
PARP-mediated DNA Repair and Synthetic Lethality
Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.
Protocol: Cellular PARP1 Activity Assay (Immunofluorescence)
This cell-based assay measures the inhibition of PARP activity within cells by quantifying the formation of PAR chains in response to DNA damage.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient line like MDA-MB-436 or a proficient line as a control)
-
Cell culture medium and supplements
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS))
-
Black, clear-bottom 96-well imaging plates
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against PAR (poly-ADP-ribose)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or vehicle control for 1-2 hours.
-
Induce DNA damage by treating the cells with a fixed concentration of H₂O₂ (e.g., 10 mM for 10 minutes) or MMS (e.g., 1 mM for 1 hour). Include a no-damage control.
-
Immediately after the damage induction, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS (3 x 5 minutes).
-
Incubate with the fluorescently-labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS (3 x 5 minutes).
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the PAR signal within the DAPI-stained nuclear area for each cell.
-
Calculate the percentage of PAR formation inhibition for each compound concentration relative to the damaged vehicle control and determine the IC₅₀ value.[5][6]
Data Presentation: A Snapshot of Activity
The 4-oxo-3,4-dihydroquinazoline scaffold has yielded numerous potent inhibitors. The following table provides a representative summary of the inhibitory activities of some quinazoline derivatives against various targets, illustrating the potential of this chemical class.
| Compound Class | Target | Example IC₅₀ (nM) | Reference |
| 4-Anilinoquinazolines | EGFR | 1-100 | [7] |
| Quinazolinone Ureas | VEGFR-2 | 10-200 | [1] |
| Quinazolinone Carboxamides | PARP1 | 5-50 | [8] |
Conclusion
The this compound scaffold is a remarkably versatile and valuable starting point for the development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of large libraries of compounds that can be screened against a wide array of biological targets. As demonstrated, this core has been successfully employed to create potent inhibitors of key enzymes in oncology, such as VEGFR-2 and PARP1. The detailed protocols provided herein offer a solid foundation for researchers to synthesize this key intermediate and evaluate its derivatives in relevant biological assays, thereby accelerating the discovery of the next generation of targeted therapies.
References
- Assay-Protocol. PARP - Assay-Protocol.
- Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 555-576.
- Kanev, G. K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(3), 102509.
- BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- PubChem. This compound.
- Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127.
- Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemistry, 2015.
- Johne, S., & Jung, B. (1978). [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives]. Pharmazie, 33(5), 299.
- Liu, C., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(5), 1407.
- National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(24), 18036-18061.
- National Center for Biotechnology Information. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3239.
- ResearchGate. (2021). An updated review: newer quinazoline derivatives under clinical trial.
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- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quinazolinone Derivatives in Medicinal Chemistry
Introduction: The Quinazolinone Scaffold - A Cornerstone of Modern Medicinal Chemistry
The quinazolinone moiety, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the field of drug discovery.[1][2] Its rigid, yet adaptable, bicyclic framework allows it to interact with a multitude of biological targets with high affinity and specificity.[3] This structural versatility has led to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5][6][7][8]
Quinazolinone derivatives exhibit a broad range of pharmacological activities, a fact that has captivated medicinal chemists for decades.[4][9][10] The core structure can be systematically modified at several positions, particularly at the C2, N3, C6, and C7 positions, to generate large libraries of compounds for high-throughput screening and detailed structure-activity relationship (SAR) studies.[3][4] This process of rational drug design has yielded several FDA-approved drugs and numerous candidates in clinical and preclinical development, solidifying the importance of the quinazolinone scaffold in modern medicine.[7][11][12] This guide will delve into the application of quinazolinone derivatives, focusing on their role as anticancer agents, and provide detailed protocols for their synthesis and biological evaluation.
Therapeutic Application: Anticancer Agents Targeting Kinase Signaling
One of the most successful applications of quinazolinone derivatives has been in oncology, particularly as inhibitors of protein kinases.[4][11][12] Kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[13] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell division. Quinazolinone-based drugs can selectively target the ATP-binding site of specific kinases, blocking their activity and halting cancer progression.[13][14]
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[13][14] Overexpression or activating mutations of EGFR are common in various cancers, such as non-small-cell lung cancer (NSCLC).[14][15]
The EGFR Signaling Cascade:
-
Ligand Binding: Epidermal Growth Factor (EGF) or other ligands bind to the extracellular domain of EGFR.
-
Dimerization & Autophosphorylation: This binding induces receptor dimerization and activates its intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues.[13][14]
-
Downstream Signaling: The phosphorylated receptor serves as a docking site for signaling proteins, activating critical downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[14][15]
-
Cellular Response: These pathways ultimately promote cell proliferation, survival, angiogenesis, and metastasis.[13][14]
Quinazolinone-based EGFR inhibitors, such as Gefitinib, function as ATP-competitive inhibitors.[14] They bind to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and effectively blocking the entire downstream signaling cascade, which can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[13][14][15]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For quinazolinone-based EGFR inhibitors, key structural features have been identified.[4][16]
| Position on Quinazolinone Core | Substituent Type | Impact on Activity | Rationale |
| C2 Position | Small, flexible groups | Often tolerated | The C2 position generally points away from the core binding region. |
| N3 Position | Substituted phenyl or benzyl rings | Crucial for activity | These groups often form key interactions within the hydrophobic regions of the ATP-binding pocket. |
| C6, C7 Positions | Methoxy or other small, electron-donating groups | Enhance potency | These substituents can improve binding affinity through hydrogen bonding or other electronic interactions with the kinase.[3] |
| C4 Position | Aniline moiety | Essential for EGFR inhibition | The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors, forming critical hydrogen bonds in the hinge region of the kinase. |
This table summarizes general trends observed in SAR studies of quinazolinone-based EGFR inhibitors.[16][17][18]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of a novel 2,3-disubstituted 4(3H)-quinazolinone derivative.
Protocol 1: Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone
This protocol describes a common and reliable method for synthesizing a 2,3-disubstituted quinazolinone from anthranilic acid.[19]
Causality Behind Experimental Choices:
-
Step 1: Acylation of anthranilic acid protects the amine and introduces the future C2 substituent. Pyridine acts as a base to neutralize the HCl byproduct.
-
Step 2: Acetic anhydride is a powerful dehydrating agent that facilitates the cyclization to form the benzoxazinone intermediate.
-
Step 3: The benzoxazinone is a reactive intermediate. Aniline acts as a nucleophile, opening the ring and then cyclizing to form the more stable quinazolinone ring system. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed efficiently.
Materials:
-
Anthranilic acid
-
Butyryl chloride
-
Pyridine
-
Acetic anhydride
-
Aniline
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Synthesis of 2-((butyryl)amino)benzoic acid (Intermediate 1): a. Dissolve anthranilic acid (1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0°C in an ice bath. c. Slowly add pyridine (1.2 eq). d. Add butyryl chloride (1.1 eq) dropwise to the solution. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction by TLC. Upon completion, wash the organic layer sequentially with 1M HCl, water, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.
-
Synthesis of 2-propyl-4H-3,1-benzoxazin-4-one (Intermediate 2): a. To Intermediate 1, add acetic anhydride (5 eq). b. Heat the mixture at reflux for 2 hours. c. Cool the reaction mixture and concentrate under reduced pressure to remove excess acetic anhydride. d. The resulting crude solid, Intermediate 2, can often be used in the next step without further purification.
-
Synthesis of 2-Propyl-3-phenyl-4(3H)-quinazolinone (Final Product): [19] a. Dissolve the crude Intermediate 2 in ethanol. b. Add aniline (1.2 eq) to the solution. c. Heat the mixture at reflux for 4 hours. d. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. e. Concentrate the solution under reduced pressure. f. Purify the crude product by silica gel column chromatography using a Hexanes/Ethyl Acetate gradient to yield the final product. g. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[21][23]
Self-Validating System: This protocol is self-validating through the inclusion of multiple controls:
-
Untreated Cells (Negative Control): Establishes the baseline for 100% cell viability.
-
Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the test compound does not have a cytotoxic effect at the concentration used.
-
Known Cytotoxic Drug (Positive Control): Confirms that the assay system is responsive and can detect cytotoxic effects.
-
Media Only (Blank): Used to subtract the background absorbance of the media and MTT reagent.
Materials:
-
Human cancer cell line (e.g., A549, a non-small-cell lung cancer line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test quinazolinone derivative, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Culture A549 cells until they reach ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the quinazolinone test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. After 24 hours of incubation, carefully remove the medium from the wells. c. Add 100 µL of the various concentrations of the test compound to the appropriate wells. Include wells for untreated, vehicle, and positive controls. d. Incubate the plate for another 48-72 hours.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[23] b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[21] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank (media only) wells from all other readings. c. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100 d. Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Drug Discovery Workflow
The development of a novel quinazolinone-based therapeutic follows a structured, multi-stage workflow from initial concept to preclinical evaluation.
Conclusion and Future Perspectives
Quinazolinone derivatives remain a highly valuable and productive scaffold in medicinal chemistry. Their proven success, particularly as kinase inhibitors in oncology, continues to inspire the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring novel mechanisms of action, developing derivatives that can overcome drug resistance, and applying the quinazolinone core to target other challenging diseases. The robust and adaptable nature of this chemical entity ensures its place at the forefront of drug discovery for years to come.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- What is the mechanism of Gefitinib?
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. [Link]
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Research Square. [Link]
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- A review on biological activity of quinazolinones.
- Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents.
- Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell de
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure.
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. [Link]
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. IntechOpen. [Link]
- Cell Viability Assays.
- The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
- (PDF) The Medicinal Functionality of Quinazolines.
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- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Purification of Quinolinecarboxylic Acid Derivatives
Introduction: The Critical Role of Purity in Quinolinecarboxylic Acid Derivatives
Quinolinecarboxylic acid derivatives represent a cornerstone in medicinal chemistry and materials science. Their scaffolds are integral to a wide array of pharmaceuticals, including antibacterial agents (e.g., quinolones), antivirals, and anticancer drugs, as well as functional materials. The biological efficacy and safety of these compounds, along with the desired physicochemical properties in material applications, are inextricably linked to their purity. The synthesis of these complex molecules often yields a mixture of the desired product, unreacted starting materials, byproducts, and isomers. Therefore, robust and efficient purification strategies are paramount to isolate the active pharmaceutical ingredient (API) or the target molecule in its purest form.
This comprehensive guide provides detailed application notes and protocols for the purification of quinolinecarboxylic acid derivatives. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the most effective purification techniques—crystallization, chromatography, and acid-base extraction—elucidating the causality behind experimental choices to empower you to develop and optimize purification workflows.
Understanding the Physicochemical Landscape of Quinolinecarboxylic Acid Derivatives
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. For quinolinecarboxylic acid derivatives, key parameters to consider include:
-
Solubility: The solubility of these compounds is significantly influenced by their molecular structure, the presence of functional groups, and the pH of the medium.[1][2] The carboxylic acid moiety imparts pH-dependent solubility; they are generally more soluble in basic aqueous solutions due to the formation of carboxylate salts.[3][4] Conversely, the quinoline ring, being a weak base, can be protonated in acidic conditions, which also affects solubility. Solubility in various organic solvents should be experimentally determined to select appropriate systems for crystallization and chromatography.
-
pKa: The pKa of the carboxylic acid group and the quinoline nitrogen are critical for developing acid-base extraction protocols. The carboxylic acid group is typically weakly acidic, while the quinoline nitrogen is weakly basic.
-
Stability: Some quinoline derivatives can be sensitive to acidic or basic conditions, or prolonged exposure to heat.[5] Understanding the stability profile of your compound is crucial to prevent degradation during purification.
I. Purification by Recrystallization: The Art of Crystal Engineering
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
General Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude quinolinecarboxylic acid derivative in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube. A good solvent will dissolve the compound upon heating.[7]
-
Commonly used solvents include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water.[8][9] For some derivatives, high-boiling point solvents like N,N-dimethylformamide (DMF) may be necessary.[10][11]
-
-
Dissolution:
-
In an appropriately sized flask, add the crude compound and the chosen solvent.
-
Heat the mixture while stirring until the compound is completely dissolved. Add a minimal amount of additional solvent to ensure complete dissolution.[7]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[7]
-
-
Isolation and Drying:
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture. Add more solvent. |
| No Crystal Formation | The solution is not saturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution by evaporating some solvent.[7] |
| Low Recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution thoroughly in an ice bath. |
| Poor Purity | The cooling was too rapid, trapping impurities. The chosen solvent was not ideal. | Allow the solution to cool slowly. Re-crystallize the product a second time. |
II. Chromatographic Purification: Separating by Affinity
Chromatography is a versatile technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quinolinecarboxylic acid derivatives, both normal-phase and reversed-phase chromatography are commonly employed.
A. Column Chromatography
Column chromatography is a preparative technique used to purify larger quantities of compounds.
A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. A solvent or mixture of solvents (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
-
Stationary Phase Selection and Preparation:
-
Silica gel is the most common stationary phase. However, the acidic nature of silica gel can sometimes cause issues like tailing or decomposition of basic quinoline derivatives.[5]
-
To mitigate this, deactivate the silica gel by adding a small percentage of a base like triethylamine (0.5-2%) to the eluent.[5]
-
Alternatively, neutral or basic alumina can be used as the stationary phase.[5]
-
-
Mobile Phase (Eluent) Selection:
-
Select an appropriate eluent system using thin-layer chromatography (TLC) to achieve good separation (Rf values between 0.2 and 0.5 for the target compound).
-
Common eluents include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or chloroform/acetone.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial eluent and pour it into the column.
-
Allow the stationary phase to settle, ensuring a uniform and crack-free packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Workflow for Column Chromatography
Caption: Workflow for Column Chromatography Purification.
B. High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of compounds or for final polishing steps.
HPLC operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in much higher separation efficiency. Reversed-phase HPLC (RP-HPLC) is particularly common for the analysis and purification of quinoline derivatives.[12][13][14]
-
Column: C18 columns are widely used for their versatility in separating a broad range of polar and non-polar compounds.[12][14] Phenyl columns can offer alternative selectivity for aromatic compounds like quinolines.[14]
-
Mobile Phase: A mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical for RP-HPLC.[12][14]
-
Detection: UV detection is commonly used, as the quinoline ring system is strongly UV-active.
III. Acid-Base Extraction: Exploiting Amphoteric Nature
Acid-base extraction is a simple and effective liquid-liquid extraction technique for separating acidic and basic compounds from neutral ones.[3][15] Given that quinolinecarboxylic acids possess both a weakly basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group, this method can be highly effective.
Principle of Acid-Base Extraction
This technique leverages the differential solubility of a compound in its ionized (salt) and neutral forms.[3]
-
Extracting the Acid: By treating an organic solution of the mixture with a weak aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[4][16]
-
Recovering the Acid: The aqueous layer is then separated and acidified (e.g., with HCl) to re-protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the solution.[4]
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate. The deprotonated quinolinecarboxylic acid will move to the aqueous layer. Repeat the extraction with fresh bicarbonate solution to ensure complete removal.
-
Separation: Carefully separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification and Isolation: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the solution is acidic (test with pH paper). The purified quinolinecarboxylic acid will precipitate.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Logical Flow of Acid-Base Extraction
Caption: Acid-Base Extraction Workflow for Purification.
IV. Purity Assessment: The Validation Step
After purification, it is essential to assess the purity of the quinolinecarboxylic acid derivative. The most common and powerful techniques for this are HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is the gold standard for determining the purity of organic compounds.[12] A high-resolution separation on a calibrated HPLC system can quantify the main peak area relative to any impurity peaks.
-
Method: A reversed-phase C18 column with a gradient elution of water/acetonitrile containing 0.1% formic acid is a typical starting point for method development.[12][14]
-
Purity Calculation: Purity is generally reported as the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the structure of the purified compound and for identifying the presence of impurities.[17]
-
Analysis: The spectrum of the purified compound should show sharp signals corresponding to the expected structure. The absence of signals from starting materials or byproducts is a strong indicator of high purity.
-
Quantitative NMR (qNMR): In some cases, qNMR can be used for an even more accurate purity assessment by integrating the signals of the target compound against a certified internal standard.
Conclusion
The purification of quinolinecarboxylic acid derivatives is a critical step in their synthesis and application. A successful purification strategy is not a one-size-fits-all approach but rather a carefully considered process based on the specific physicochemical properties of the target molecule. By leveraging the principles and protocols outlined in this guide for crystallization, chromatography, and acid-base extraction, researchers can confidently isolate these valuable compounds with the high degree of purity required for their intended applications. Always remember that the final step of any purification is a rigorous purity assessment to validate the success of the chosen methodology.
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Application Note: A Researcher's Guide to Computational Molecular Docking of 4(3H)-Quinazolinone Compounds
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Molecular docking, a powerful and cost-effective computational method, has become indispensable in structure-based drug design for predicting how these compounds interact with biological targets at an atomic level.[5][6][7] This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals. It details the entire workflow for performing and validating molecular docking studies of 4(3H)-quinazolinone derivatives, from initial target and ligand preparation to the critical analysis of results, ensuring scientific rigor and reproducibility.
Introduction: The Synergy of a Privileged Scaffold and a Powerful Technique
The journey of drug discovery is often a quest for molecular scaffolds that can be readily synthesized and modified to interact with specific biological targets. The 4(3H)-quinazolinone core is one such scaffold. Its fused heterocyclic system offers a rigid framework with multiple substitution points (notably at positions 2, 3, and 6), allowing chemists to fine-tune its physicochemical properties to achieve desired pharmacological effects.[8][3] This versatility has led to the development of quinazolinone-based compounds targeting a range of proteins, from kinases in cancer pathways to essential enzymes in microbes.[4][5][9]
Molecular docking accelerates this discovery process by computationally predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, typically a protein.[10][11] The technique relies on two core components:
-
Sampling Algorithms: These explore the vast conformational space of the ligand within the protein's active site to generate potential binding poses.[6][12]
-
Scoring Functions: These estimate the binding affinity for each pose, typically represented as a score or free energy of binding (ΔG). A more negative score generally indicates a stronger, more favorable interaction.[13][14]
This application note serves as an end-to-end protocol, explaining not just the "how" but the critical "why" behind each step, ensuring the generation of reliable and interpretable results.
The Overall Computational Workflow
A successful molecular docking study follows a structured, multi-stage process. The workflow begins with meticulous preparation of both the biological target and the small molecule ligands, proceeds to a crucial validation step to ensure the protocol's accuracy, and culminates in the docking simulation and in-depth analysis of the results.
Caption: A comprehensive workflow for molecular docking studies.
Detailed Protocols
Protocol I: Receptor and Ligand Preparation
The quality of your input structures directly determines the quality of the docking results. This preparatory phase is the most critical for ensuring a meaningful simulation.
A. Receptor (Protein) Preparation
-
Selection and Retrieval: Download the 3D structure of your target protein from a repository like the RCSB Protein Data Bank (PDB).[10][12] If multiple structures are available, choose one with high resolution, bound to a ligand similar to your compound series, and with minimal missing residues.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).
-
Remove Non-Essential Molecules: Delete all crystallographic water molecules. Expert Insight: While most water molecules are removed, some may be structurally conserved and mediate key ligand-protein interactions. Advanced protocols may involve retaining specific water molecules identified through literature or structural analysis.[15] Also, remove any co-solvents and ions not essential for binding or structural integrity.
-
Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically 7.4). Most software packages have built-in tools for this.
-
Assign Charges and Atom Types: Assign partial charges (e.g., Gasteiger charges) and atom types according to the force field used by the docking software. This is often an automated step in programs like AutoDockTools.
-
Save the Prepared Receptor: Save the final structure in the format required by your docking software (e.g., .pdbqt for AutoDock Vina).
B. Ligand (4(3H)-Quinazolinone) Preparation
-
Create 2D Structure: Draw your 4(3H)-quinazolinone derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: This is a crucial step to obtain a stable, low-energy 3D conformation. Use a suitable force field, such as MMFF94.[5] An unrealistic, high-energy starting conformation can lead to poor docking results.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This allows the docking algorithm to explore conformational flexibility. Most preparation tools automate this detection.
-
Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., .pdbqt).
Protocol II: Docking Protocol Validation (Self-Validating System)
Before screening your novel compounds, you must prove that your chosen software and parameters can accurately reproduce a known binding pose. This is achieved by "re-docking".[15][16][17]
-
Select a Validation System: Choose a PDB entry of your target protein that is co-crystallized with a known inhibitor or substrate.
-
Prepare Structures:
-
Separate the co-crystallized ligand from the protein.
-
Prepare the protein as described in Protocol I-A.
-
Prepare the extracted ligand as described in Protocol I-B. Do not change its conformation significantly from the crystal structure.
-
-
Define the Binding Site: Define the grid box (the search space for docking) to be centered on the position of the co-crystallized ligand. Ensure the box is large enough to encompass the entire binding site plus some surrounding space (~15-20 Å in each dimension is a good starting point).[5]
-
Execute Re-docking: Dock the prepared ligand back into the prepared protein using the exact same parameters you intend to use for your quinazolinone compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[18][19]
Interpreting Validation Results
The RMSD value quantifies the accuracy of the re-docking. A successful validation is generally indicated by an RMSD value below 2.0 Å.[13][15][18][19] This confirms that your protocol is reliable.
| Validation Metric | Result | Interpretation |
| RMSD of top pose | 1.15 Å | Success. The protocol successfully reproduced the experimental binding mode. |
| Docking Score | -9.2 kcal/mol | Provides a baseline score for a known binder. |
Protocol III: Executing the Docking Simulation
With a validated protocol, you can now confidently dock your series of 4(3H)-quinazolinone compounds.
-
Prepare a Configuration File: Using the same parameters from the validation step, create a configuration file for your docking software. For AutoDock Vina, this is a simple text file specifying the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.[10]
-
Run the Simulation: Execute the docking run via the command line. For example: vina --config config.txt --log results.log[10]
-
Output: The software will generate an output file containing the predicted binding poses for your quinazolinone compound, ranked by their docking scores.
Post-Docking Analysis: From Data to Insight
The output of a docking simulation is a set of poses and scores. The real scientific value comes from interpreting this data correctly.
Caption: Workflow for the analysis of molecular docking results.
A. Quantitative Analysis: The Docking Score
The primary quantitative output is the docking score, an estimate of binding affinity.[14]
-
Relative Ranking: Use the scores to rank your series of quinazolinone derivatives against the same target. A compound with a score of -10 kcal/mol is predicted to bind more tightly than one with a score of -7 kcal/mol.[13][20]
-
Causality: Do not treat docking scores as absolute, real-world ΔG values. They are best used for comparison and prioritization. The scoring functions are approximations and do not account for all factors like solvation effects.[11][21]
B. Qualitative Analysis: Visual Inspection
Visual inspection of the top-ranked pose is non-negotiable.[13] It provides the structural basis for the calculated score.
-
Plausibility: Does the binding mode make chemical sense? Is the ligand well-accommodated in the pocket, or are there steric clashes?
-
Interaction Mapping: Use visualization software to identify specific non-covalent interactions between your quinazolinone derivative and the protein's active site residues.[21][22]
| Interaction Type | Description | Potential Residues Involved |
| Hydrogen Bond | A strong directional interaction between a donor (e.g., N-H) and an acceptor (e.g., C=O). | Asp, Glu, Ser, Thr, Gln, Asn, Arg |
| Hydrophobic | Interactions between nonpolar groups, driven by the exclusion of water. | Val, Leu, Ile, Phe, Trp, Met, Ala |
| π-π Stacking | Stacking of aromatic rings (e.g., the quinazolinone's benzene ring). | Phe, Tyr, Trp, His |
| Ionic (Salt Bridge) | Electrostatic attraction between oppositely charged groups. | Asp, Glu, Arg, Lys |
C. Application Example: SAR of Quinazolinones Targeting DHFR
Let's consider a hypothetical study docking 4(3H)-quinazolinone derivatives against Dihydrofolate Reductase (DHFR), a common anticancer target.[23][24]
| Compound ID | R-Group at Position 2 | Docking Score (kcal/mol) | Key Interacting Residues & Interactions |
| QZ-01 | -CH₃ | -7.5 | Leu22 (Hydrophobic), Asp27 (H-bond with N3-H) |
| QZ-02 | -CF₃ | -8.9 | Leu22 (Hydrophobic), Asp27 (H-bond with N3-H), Phe31 (π-π stacking) |
| QZ-03 | -Phenyl | -9.4 | Leu22 (Hydrophobic), Asp27 (H-bond with N3-H), Phe31 (π-π stacking with quinazolinone), Ile50 (Hydrophobic with phenyl) |
| QZ-04 | -p-Cl-Phenyl | -10.1 | Leu22 (Hydrophobic), Asp27 (H-bond with N3-H), Phe31 (π-π stacking), Ile50 (Hydrophobic), Ser59 (H-bond with Cl) |
From this data, a researcher can hypothesize a preliminary Structure-Activity Relationship (SAR):
-
The core quinazolinone scaffold consistently forms a hydrogen bond with Asp27, acting as an anchor.
-
Increasing the size and hydrophobicity at position 2 (from methyl to phenyl) improves binding affinity, likely by engaging with a hydrophobic pocket around Ile50.
-
Adding an electron-withdrawing, hydrogen-bond-accepting group like chlorine at the para-position of the phenyl ring further enhances binding by forming an additional interaction with Ser59.
Conclusion and Advanced Considerations
Molecular docking is a powerful predictive tool in the exploration of 4(3H)-quinazolinone chemistry. By following a rigorous, validated protocol, researchers can efficiently screen virtual libraries, prioritize compounds for synthesis, and generate testable hypotheses about how these molecules achieve their biological effects.
For even greater accuracy, consider advanced techniques:
-
Ensemble Docking: Docking against multiple conformations of the receptor (e.g., from molecular dynamics simulations) can account for protein flexibility.[12]
-
Post-Docking Refinement: Methods like MM/GBSA or MM/PBSA can be used to re-score the top poses for a more accurate estimation of binding free energy.
By integrating the robust protocols outlined here, researchers can fully leverage computational docking to accelerate the discovery of novel 4(3H)-quinazolinone-based therapeutics.
References
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024).
- How to interprete and analyze molecular docking results? (2024).
- A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
- Software for molecular docking: a review. (2017).
- NovaDock Molecular Docking Software. DNASTAR. [Link]
- AutoDock. The Scripps Research Institute. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
- How I can analyze and present docking results? (2020).
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
- Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
- Synthesis and biological properties of 4-(3H)-quinazolone derivatives. (2025).
- How can I validate a docking protocol? (2015).
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]
- Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. (2023). TSI Journals. [Link]
- Molecular Docking: A powerful approach for structure-based drug discovery.
- Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted.
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025).
- Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)
- Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. [Link]
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- Molecular Docking and Structure-Based Drug Design Str
- Validation Studies of the Site-Directed Docking Program LibDock.
- Recent advances in 4(3H)-quinazolinone syntheses. Royal Society of Chemistry. [Link]
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023).
- Key Topics in Molecular Docking for Drug Design.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023).
- 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (2019). PubMed. [Link]
- Validation of Docking Methodology (Redocking). (2024).
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Application Notes & Protocols: In Vitro Biological Evaluation of Novel Quinazolinone Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
Quinazolinone and its derivatives represent a crucial class of nitrogen-containing heterocyclic compounds, holding a privileged position in medicinal chemistry.[1] This scaffold is a cornerstone in the development of therapeutic agents due to its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3] Notably, several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are built upon the quinazolinone framework, primarily targeting key enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5]
The versatility of the quinazolinone ring allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity.[1] This guide provides a structured, in-depth framework for the initial in vitro biological evaluation of novel quinazolinone derivatives. It is designed to move logically from broad cytotoxicity screening to more nuanced mechanistic studies, such as the induction of apoptosis and cell cycle arrest, which are hallmarks of effective anticancer agents.[1] We will also explore protocols for assessing other potential therapeutic applications, including enzyme inhibition and antimicrobial activity, reflecting the scaffold's broad potential.
This document is not merely a list of steps but a comprehensive guide grounded in established scientific principles, offering insights into the causality behind experimental choices to ensure robust, reproducible, and meaningful data generation.
Section 1: Primary Screening - Assessing General Cytotoxicity
Scientific Rationale: The foundational step in evaluating any potential therapeutic agent is to determine its effect on cell viability. The goal is to identify compounds that exhibit potent toxicity towards cancer cells while ideally showing lower toxicity to normal, non-tumorigenic cells, indicating a desirable therapeutic window.[3][5] The MTT assay is a robust, colorimetric, and high-throughput method for this initial screening. It measures the metabolic activity of cells, which, in most cases, correlates with cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1.1: MTT Cytotoxicity Assay
Materials:
-
Novel quinazolinone derivatives
-
Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical)[4][6] and a non-tumorigenic cell line (e.g., MRC-5)[3]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Positive control drug (e.g., Doxorubicin or Gefitinib)[4]
-
Vehicle control (e.g., 0.1% DMSO in media)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from low micromolar to high micromolar (e.g., 0.1 µM to 100 µM).[6]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Summarize the results in a table for clear comparison of potency and selectivity.
Table 1: Cytotoxicity (IC₅₀) of Novel Quinazolinone Derivatives
| Compound ID | Cancer Cell Line 1 (e.g., MCF-7) IC₅₀ (µM) | Cancer Cell Line 2 (e.g., A549) IC₅₀ (µM) | Normal Cell Line (e.g., MRC-5) IC₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|---|---|
| QN-001 | 5.2 | 8.1 | >100 | >19.2 |
| QN-002 | 15.8 | 22.4 | >100 | >6.3 |
| Doxorubicin | 0.8 | 1.2 | 2.5 | 3.1 |
*Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line. A higher SI is desirable.
Section 2: Mechanism of Action - Investigating Apoptosis Induction
Scientific Rationale: A key goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells.[7] Unlike necrosis, apoptosis is a controlled, energy-dependent process that avoids triggering an inflammatory response. Many effective anticancer drugs, including quinazolinone derivatives, exert their function by activating apoptotic pathways.[8][9] The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is a gold-standard method for quantifying apoptosis via flow cytometry.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Simplified Apoptotic Pathway Potentially Targeted by Quinazolinones
Caption: Potential mechanism of apoptosis induction by EGFR-inhibiting quinazolinones.
Protocol 2.1: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with the quinazolinone derivative at its IC₅₀ concentration
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (typically provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound (at its IC₅₀ and 2x IC₅₀) and controls (vehicle, positive control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate populations:
-
Live cells: Annexin V-negative, PI-negative (Lower Left quadrant).
-
Early Apoptotic cells: Annexin V-positive, PI-negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative, PI-positive (Upper Left quadrant).
-
Data Presentation: Quantify the percentage of cells in each quadrant and present the data in a table.
Table 2: Apoptosis Induction in A549 Cells after 24h Treatment
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Total Apoptotic |
|---|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 95.1 | 2.5 | 1.8 | 4.3 |
| QN-001 (IC₅₀) | 45.3 | 35.2 | 15.1 | 50.3 |
| QN-001 (2x IC₅₀) | 20.7 | 40.8 | 32.4 | 73.2 |
| Gefitinib (Positive Control) | 50.2 | 28.9 | 16.5 | 45.4 |
Section 3: Mechanism of Action - Cell Cycle Analysis
Scientific Rationale: In addition to inducing cell death, many anticancer agents function by disrupting the cell cycle, preventing cancer cells from progressing through the division phases and proliferating.[1] Quinazolinone derivatives have been shown to cause cell cycle arrest, often at the G2/M or G0/G1 phase.[8][11] Analyzing the DNA content of a cell population using a fluorescent probe like Propidium Iodide (PI) is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] This is because the amount of DNA doubles as cells progress from G1 to G2/M. Flow cytometry can then quantify the proportion of cells in each phase, revealing any compound-induced blocks.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol 3.1: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the quinazolinone derivative
-
Cold 70% ethanol
-
Cold PBS
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Present the cell cycle distribution data in a table to highlight compound-induced arrest.
Table 3: Cell Cycle Distribution in A549 Cells after 24h Treatment
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | 60.5 | 25.3 | 14.2 |
| QN-001 (IC₅₀) | 25.1 | 15.6 | 59.3 |
| Nocodazole (Positive Control) | 10.2 | 8.5 | 81.3 |
Section 4: Evaluation of Other Biological Activities
Scientific Rationale: The quinazolinone scaffold's versatility extends beyond anticancer activity.[14] Derivatives have shown promise as specific enzyme inhibitors (e.g., tyrosinase, various kinases) and as antimicrobial agents.[14][15][16] Including these assays in a screening cascade can uncover additional therapeutic potential for a library of novel compounds.
Protocol 4.1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework. Specific substrates, buffers, and detection methods will vary depending on the target enzyme (e.g., EGFR, tyrosinase, acetylcholinesterase).[15][16]
Procedure:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a range of concentrations for the quinazolinone inhibitor.
-
Assay Reaction: In a 96-well plate, add the assay buffer, inhibitor solution, and enzyme solution. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme for a specific time.
-
Detection: Measure the product formation or substrate depletion using a suitable method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[17]
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the quinazolinone derivatives in a suitable broth medium.[18]
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe + standard antibiotic), a negative control (microbe + broth), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[17]
Data Presentation: Present the MIC values in a clear, tabular format.
Table 4: Minimum Inhibitory Concentration (MIC) of Quinazolinone Derivatives
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|
| QN-003 | 8 | 32 |
| QN-004 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
References
- Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 555-564. [Link]
- Le, Y., et al. (2020).
- Stapnes, C., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-61. [Link]
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Al-Shabib, N. A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Gholampour, S., et al. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors.
- Fakhar, Z., et al. (2019). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 14(5), 441-450. [Link]
- Taganov, K., & Malyugin, A. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions, 142(3), 269-80. [Link]
- Le, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.
- Various Authors. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
- Chen, Y., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(16), 2993. [Link]
- Barreteau, H., et al. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1964-1968. [Link]
- Fares, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. [Link]
- Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Mohammadi-Farani, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15486. [Link]
- Thinh, T. D., et al. (2018). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity.
- Various Authors. (n.d.). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means...
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Various Authors. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs.
- Tüzün, B., et al. (2021). Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives.
- Liu, H., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(10), 2315. [Link]
- Various Authors. (n.d.). The cell cycle's examination using quinazolinone-1,2,3-triazole glycoside 13.
- Various Authors. (n.d.). Analysis of the cellular cycle and impact of quinazolinone-1,2,3-triazole glycoside 13 on the proportion of V-FITC-positive annexin that stain in HCT-116 cells in comparison with control.
- Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. World Journal of Pharmaceutical Sciences, 4(5), 66-82. [Link]
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- 2. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
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- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to the Synthesis of Dual-Purpose Quinazolin-4-one Based Hydroxamic Acids
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of dual-purpose quinazolin-4-one based hydroxamic acids. These hybrid molecules are of significant interest in medicinal chemistry, designed to simultaneously modulate multiple biological targets, thereby offering potential advantages in treating complex diseases like cancer.[1][2] The quinazolin-4-one scaffold serves as a "privileged structure," frequently found in compounds with a wide array of biological activities, while the hydroxamic acid moiety acts as a potent zinc-binding group, crucial for inhibiting metalloenzymes.[3][4][5][6] This document elucidates the strategic design, explains the causality behind key synthetic steps, and provides robust, step-by-step protocols for researchers, scientists, and drug development professionals. We will focus on the synthesis of compounds designed as dual inhibitors of targets such as Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs), a combination that has shown significant promise in preclinical studies.[1][7][8]
Introduction: The Rationale for Dual-Target Inhibition
The traditional "one-target, one-drug" paradigm is often insufficient for treating multifactorial diseases driven by redundant or compensatory signaling pathways.[1] Dual-purpose inhibitors, or multi-target drugs, represent a sophisticated approach to overcome these limitations. By designing a single molecule to engage two distinct pathological targets, it is possible to achieve synergistic efficacy, mitigate drug resistance, and potentially improve safety profiles compared to combination therapies.[1]
The combination of a quinazolin-4-one core with a hydroxamic acid warhead is a powerful strategy in this domain.
-
The Quinazolin-4-one Scaffold: This heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[9][10][11] Its rigid, planar structure and versatile substitution points allow it to be tailored for high-affinity binding to various enzyme active sites, such as the ATP-binding pocket of kinases like PI3K.[1][2]
-
The Hydroxamic Acid Moiety (-C(=O)NHOH): This functional group is a premier zinc-binding group (ZBG).[5][12] Many critical enzymes, including Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), are zinc-dependent metalloenzymes.[5][6][13] The hydroxamic acid can form a bidentate chelate with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.[6][12]
By tethering these two pharmacophores with an appropriate linker, a chimeric molecule is created that can simultaneously block two key oncogenic pathways, for example, the PI3K signaling pathway and the epigenetic regulation controlled by HDACs.[1][7]
Logical Framework for a Dual PI3K/HDAC Inhibitor
The design of these molecules follows a clear, logical framework where different parts of the molecule have distinct roles.
Caption: Logical design of a dual PI3K/HDAC inhibitor.
General Synthetic Strategy
The synthesis of quinazolin-4-one based hydroxamic acids is typically a multi-step process that can be logically divided into two main stages:
-
Construction of the Substituted Quinazolin-4-one Core: This involves forming the core heterocyclic structure, often starting from readily available anthranilic acid derivatives. This stage is crucial for installing the necessary functionality that will later be used to attach the linker and hydroxamic acid.
-
Elaboration to the Final Hydroxamic Acid: This stage involves attaching a linker to the quinazolin-4-one core, which terminates in a carboxylic acid ester. The final and critical step is the conversion of this ester into the target hydroxamic acid.
Overall Synthetic Workflow
The following diagram illustrates the general, high-level workflow for the synthesis.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Quinazoline Synthesis Technical Support Center: A Guide to Overcoming Common Challenges
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the challenges encountered during the synthesis of quinazoline derivatives. Quinazolines are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to advancing many therapeutic programs.[1][2] This resource is built on a foundation of scientific literature and practical laboratory experience to help you navigate the complexities of these reactions, optimize your yields, and ensure the purity of your final compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of quinazolines.
Q1: My quinazoline synthesis is resulting in a very low yield. What are the most likely causes?
Low yields in quinazoline synthesis are a frequent issue and can often be traced back to several key experimental parameters. The primary factors to investigate are the choice of solvent and base, reaction temperature, and the solubility of your starting materials.[3]
-
Solvent Polarity: The polarity of your solvent can dramatically influence the reaction pathway. Polar aprotic solvents like DMF or DMSO, or polar protic solvents such as ethanol, are often preferred as they can facilitate the desired C(sp²)–N bond formation.[3] In contrast, non-polar solvents may favor the formation of undesired benzimidazole byproducts.[3]
-
Base Strength: The base plays a crucial role in deprotonation and cyclization steps. If you are using a weak base like sodium carbonate and observing poor conversion, switching to a stronger base such as potassium carbonate or cesium carbonate might be necessary to drive the reaction to completion.[3]
-
Reaction Temperature: Many quinazoline syntheses, particularly classical methods like the Bischler cyclization, require elevated temperatures to proceed efficiently.[3] However, excessively high temperatures can lead to the degradation of starting materials or products.[4] Careful optimization of the temperature is critical.
-
Reactant Solubility: Poor solubility of starting materials in the chosen solvent is a common reason for incomplete reactions. Ensure that all reactants are fully soluble at the reaction temperature to achieve optimal results.[3]
Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?
Side product formation is a major challenge that can complicate purification and reduce yields. The nature of the side products often depends on the specific synthetic route.
-
In syntheses starting from anthranilic acid (e.g., Niementowski reaction), common side products include:
-
Aniline: Formed from the decarboxylation of anthranilic acid at high temperatures (above 145°C).[4] This can be minimized by carefully controlling the reaction temperature.
-
2,4(1H,3H)-Quinazolinedione: This can arise from urea impurities in formamide or the degradation of formamide at high temperatures.[4][5]
-
Self-condensation products: Dimeric species like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid can form.[4][6]
-
-
Formation of Benzimidazoles: As mentioned, the use of non-polar solvents can favor the formation of benzimidazole byproducts. Switching to a polar solvent is the most effective way to address this.[3]
Q3: My final quinazoline derivative is difficult to purify. What are some effective purification strategies?
Purification of quinazoline derivatives can be challenging due to the presence of closely related impurities. A combination of techniques is often necessary.
-
Recrystallization: This is a powerful technique for purifying solid products. Common solvent systems include ethanol/water or ethyl acetate/hexane.[4]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities.[7] The choice of eluent system will depend on the polarity of your compound.
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective preliminary purification step. For example, 4(3H)-quinazolinone can be dissolved in a basic aqueous solution and then precipitated by acidification.[4]
Troubleshooting Guides for Specific Synthetic Routes
This section provides more detailed troubleshooting advice for common synthetic pathways to quinazoline derivatives.
Guide 1: Synthesis from Anthranilic Acid (e.g., Niementowski Reaction)
The Niementowski reaction, which involves the condensation of anthranilic acid with amides (often formamide), is a widely used method for preparing 4(3H)-quinazolinones.[8][9][10] However, it is often plagued by issues related to high reaction temperatures.
| Problem | Potential Cause | Troubleshooting Strategy & Rationale |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor progress by TLC. An excess of formamide (e.g., 5 equivalents) is often used to drive the reaction to completion.[4] |
| Suboptimal temperature | The optimal temperature is typically 130-160°C.[4] Lower temperatures may lead to incomplete reaction, while higher temperatures can cause decomposition. Use a high-boiling point inert solvent for better temperature control. | |
| Product Decomposition | Excessive heat | Formamide can decompose above 180°C to ammonia and carbon monoxide, which can lead to undesired byproducts.[4] Maintain a stable temperature within the optimal range. |
| Presence of Aniline Impurity | Decarboxylation of anthranilic acid | This occurs at temperatures above the melting point of anthranilic acid (~145°C).[4] Careful temperature control is crucial. |
Advanced Solutions for Overcoming Synthesis Challenges
To circumvent the limitations of classical synthetic methods, modern techniques offer significant advantages in terms of efficiency, yield, and reaction conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[11] For quinazoline synthesis, it offers several benefits:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[8][11]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[11]
-
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed without a solvent, making the process more environmentally friendly.[11]
Metal-Catalyzed Approaches
Transition-metal catalysis has opened up new avenues for the synthesis of quinazolines under milder conditions.[12] Various metals, including copper, palladium, and ruthenium, have been successfully employed.[12][13]
-
Copper-Catalyzed Reactions: Copper catalysts are versatile and have been used in various one-pot, multi-component reactions to afford functionalized quinazolines in good to excellent yields.[12]
-
Palladium-Catalyzed Annulation: Palladium catalysts can be used for the annulation of N-allylamidines to construct multi-substituted quinazolines.[11]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 4(3H)-Quinazolinone
This protocol provides a general guideline for the microwave-assisted Niementowski reaction.
-
In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[4]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 30-40 minutes.[8]
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 4(3H)-quinazolinone.[4]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Troubleshooting Workflow for Low Yield in Quinazoline Synthesis
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Competing Reaction Pathways Influenced by Solvent Polarity
Caption: Solvent polarity directing reaction outcome.
References
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)
- Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
- Molecules. (2020).
- PubMed. (2016).
- Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
- Organic Chemistry Portal. (2024). Synthesis of quinazolines. [Link]
- Evidence-Based Complementary and Alternative Medicine. (2022).
- Wikipedia. (n.d.). Quinazoline. [Link]
- MDPI. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]
- ResearchGate. (2012). Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. [Link]
- Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]
- International Journal of Science and Research. (2015). Synthesis of Quinozoline-4-(3H)
- Molecules. (2021).
- Molecules. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
- Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
- Iranian Journal of Pharmaceutical Research. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
- Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]
- ResearchGate. (2023).
- YouTube. (2022).
- Chemistry Central Journal. (2013). Quinazoline derivatives: synthesis and bioactivities. [Link]
- Polycyclic Aromatic Compounds. (2021). Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. [Link]
- Molecules. (2015). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. [Link]
- New Journal of Chemistry. (2023).
- Semantic Scholar. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. [Link]
- Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. [Link]
- ResearchGate. (2023). Classical strategies for the synthesis of quinazolines. [Link]
- Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- International Journal of ChemTech Research. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]
- ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. [Link]
- ResearchGate. (2023).
- YouTube. (2025).
- YouTube. (2022). Bischler Napieralski synthesis of isoquinoline. [Link]
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- 13. Quinazoline synthesis [organic-chemistry.org]
Quinazolinone Synthesis Technical Support Center: Strategies for Improved Yield & Purity
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinazolinone synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information presented here is a synthesis of established protocols and recent advancements in the field, grounded in fundamental chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a low yield of the desired quinazolinone derivative. What are the primary factors I should investigate?
A1: Low yields in quinazolinone synthesis can be attributed to several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[1]
-
Purity of Starting Materials: The purity of your starting materials, such as anthranilic acid derivatives (e.g., 2-aminobenzamide) or isatoic anhydride, is paramount. Impurities can lead to unwanted side reactions, consuming your reactants and reducing the yield of the target compound.[2][3]
-
Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, recrystallize or purify the reagents before use.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are critical variables that often require optimization.[1]
-
Actionable Advice:
-
Temperature Screening: Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition for your specific substrates.[3][4]
-
Time Course Study: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or LC-MS to identify the point of maximum product formation and avoid potential product degradation from prolonged reaction times.
-
Stoichiometry Adjustment: Varying the ratio of reactants can sometimes minimize side reactions and favor the formation of the desired product.[2]
-
-
-
Improper Solvent Selection: The solvent plays a crucial role in reactant solubility, reaction kinetics, and even the reaction pathway. Polar aprotic solvents like DMSO and DMF are often effective, but the optimal solvent is substrate-dependent.[2][3][5]
-
Actionable Advice: Conduct a solvent screening with a variety of solvents of different polarities (e.g., toluene, acetonitrile, ethanol, water) to identify the most suitable medium for your reaction.[3]
-
-
Catalyst Inactivity (for catalyzed reactions): In metal-catalyzed reactions (e.g., using copper or palladium), the activity of the catalyst is critical.[1][6][7]
-
Actionable Advice:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst is not "poisoned" by impurities in the starting materials or solvent.
-
Optimize the catalyst loading.
-
-
Issue 2: Formation of Significant Side Products & Purification Challenges
Q2: My reaction is producing a complex mixture with significant side products, making the purification of my target quinazolinone difficult. What are common side products and how can I minimize them?
A2: The formation of side products is a common hurdle in quinazolinone synthesis.[1] The identity of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
-
Common Side Products:
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Acyclic Intermediates: Incomplete cyclization can lead to the presence of intermediates like N-acylanthranilamide.[1]
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid and an anhydride (like acetic anhydride), the formation of a 2-substituted-4H-3,1-benzoxazin-4-one is a key intermediate. Incomplete conversion will result in this being a major impurity.[2][8]
-
Products from Self-Condensation: Starting materials may react with themselves under certain conditions.[1]
-
-
Strategies for Minimizing Side Products:
-
Promote Cyclization: In cases of incomplete cyclization, increasing the reaction temperature or adding a dehydrating agent can be effective.[2]
-
Ensure Complete Conversion of Intermediates: For reactions proceeding through a benzoxazinone intermediate, ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are optimized for the subsequent ring-opening and cyclization steps.[2]
-
Milder Reaction Conditions: Harsher conditions can sometimes lead to the formation of more side products. Exploring lower temperatures or shorter reaction times may be beneficial.
-
Issue 3: Purification Difficulties
Q3: I've synthesized my quinazolinone, but I'm struggling with purification. What are the recommended methods?
A3: The purification strategy will depend on the physical properties of your quinazolinone derivative and the nature of the impurities.
-
Recrystallization: If a solid product is obtained, recrystallization is often an effective method for purification. Common solvents for recrystallization include ethanol.[2]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification technique. For highly polar compounds, reverse-phase chromatography may be necessary.[2][9]
-
Acid-Base Extraction: Quinazolinone derivatives possess basic nitrogen atoms, which can be exploited for purification. An acid-base extraction can separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. The aqueous layer can then be basified and the purified product extracted with an organic solvent.[2]
Troubleshooting Workflow for Low Yield
Here is a decision tree to guide you through troubleshooting low reaction yields:
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to quinazolinones?
A1: Several synthetic strategies exist, with the choice often depending on the desired substitution pattern and available starting materials. Some of the most common methods include:
-
Niementowski Quinazolinone Synthesis: This classic method involves the condensation of anthranilic acids with amides.[10][11][12]
-
Synthesis from Isatoic Anhydride: Isatoic anhydride can react with a primary amine and a one-carbon source to provide good to excellent yields of quinazolinones.[1][11]
-
Metal-Catalyzed Cross-Coupling Reactions: Copper or palladium-catalyzed reactions offer high yields and good functional group tolerance.[1][7][13]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often improve yields.[1][6][11]
-
Ultrasound-Promoted Synthesis: Ultrasonic waves can also be employed to enhance reaction rates.[1][6]
Q2: How can I monitor the progress of my quinazolinone synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[2]
Q3: Are there any "green" or more environmentally friendly methods for quinazolinone synthesis?
A3: Yes, there is a growing interest in developing greener synthetic approaches. These include:
-
Solvent-free reactions: Some methods, particularly those utilizing microwave irradiation, can be performed without a solvent.[11]
-
Use of greener solvents: Water has been used as a solvent in some quinazolinone syntheses.[3]
-
Catalyst-free reactions: Some syntheses can be performed under thermal or microwave conditions without the need for a metal catalyst.[1]
-
One-pot synthesis: Combining multiple reaction steps into a single pot reduces waste and improves efficiency.[6][14]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[2]
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
Reaction Conditions:
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
Purification:
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on a microwave-assisted synthesis from anthranilic acid.[2][8]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
Reaction Setup:
-
In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.
Reaction Conditions:
-
Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.
Work-up:
-
After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
Reaction Setup:
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with an ammonia source, such as ammonium acetate.
Reaction Conditions:
-
This step can also be performed under microwave irradiation to reduce reaction time.
Work-up and Purification:
-
The work-up and purification would be similar to Protocol 1, involving precipitation and either recrystallization or column chromatography.
General Reaction Scheme: Niementowski Synthesis
The following diagram illustrates the general reaction scheme for the Niementowski synthesis of 4(3H)-quinazolinone.
Caption: General scheme of the Niementowski synthesis.
Data Summary: Optimization of Catalytic Conditions
The following table summarizes the optimization of catalytic conditions for a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield.[15]
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | CH3CN | 65 |
| 2 | CuI | DBU | THF | 58 |
| 3 | CuI | DBU | Toluene | 45 |
| 4 | CuI | DBU | Dioxane | 72 |
| 5 | CuI | DBU | DMSO | 82 |
| 6 | CuBr | DBU | DMSO | 75 |
| 7 | CuCl | DBU | DMSO | 68 |
| 8 | Cu(OAc)2 | DBU | DMSO | 55 |
| 9 | CuI | Et3N | DMSO | 42 |
| 10 | CuI | K2CO3 | DMSO | 35 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.
The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[15]
References
- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025).
- Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Semantic Scholar. [Link]
- Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]
- Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. (2025).
- Optimization of Synthesis Process of 4-Methylquinazoline. (2015). International Research Journal of Pure and Applied Chemistry. [Link]
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports. [Link]
- An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2021). Molecules. [Link]
- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
- Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
- Perković, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-one derivatives and evaluation of their antitumor activity. Journal of the Serbian Chemical Society, 86(1), 1-1. [Link]
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2013).
- Plausible reaction mechanism for the synthesis of quinazolinone. (2022).
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. [Link]
- Synthesis of quinazolines. Organic Chemistry Portal. [Link]
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2013). Iranian Journal of Pharmaceutical Research. [Link]
- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Applied Sciences. [Link]
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. [Link]
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules. [Link]
- Methods for the synthesis of quinazolinones. (2022).
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center dedicated to the synthesis of quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. As a core scaffold in medicinal chemistry, the efficient synthesis of quinazolinones is paramount.[1][2][3][4] This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of quinazolinone synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that you may encounter during the synthesis of quinazolinone derivatives. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.
Issue 1: Low or No Product Formation
One of the most common frustrations in synthesis is a low yield of the desired product. This can often be traced back to suboptimal reaction conditions or the quality of the starting materials.[5][6]
Question: My reaction is resulting in a low yield of the desired quinazolinone derivative. What are the primary factors I should investigate?
Answer: Low yields in quinazolinone synthesis can stem from several factors. A systematic evaluation of your reaction conditions is the first crucial step in troubleshooting.[6]
Probable Causes & Recommended Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a reduction in product formation.[5]
-
Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify your starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[5]
-
-
Suboptimal Reaction Temperature: Many quinazolinone syntheses require heating to overcome the activation energy barrier.[5]
-
Solution: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
-
Incorrect Solvent Selection: The solvent plays a critical role in reactant solubility, reaction rate, and the stability of intermediates.[5][7][8] The polarity of the solvent can significantly influence the reaction pathway.[9]
-
Solution: Screen a variety of solvents with different polarities (e.g., toluene, DMF, DMSO, ethanol, acetonitrile, water).[5] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to give excellent yields, while non-polar solvents like toluene and THF are ineffective.[8]
-
-
Inactive or Poisoned Catalyst (for catalyzed reactions): In catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors can significantly impact the yield.[5][6]
Issue 2: Significant Side Product Formation and Purification Challenges
The formation of side products is a frequent challenge in quinazolinone synthesis, which can complicate the purification of the target molecule.[6]
Question: My reaction is producing a significant amount of side products, making the purification of my target quinazolinone difficult. What are these common side products and how can I minimize their formation?
Answer: The nature of byproducts is highly dependent on the synthetic route and reaction conditions.[6] Understanding the potential side reactions is key to minimizing their formation.
Common Side Products & Minimization Strategies:
-
Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a common issue.[6][10]
-
Causality: This often occurs when the reaction temperature is too low or the reaction time is insufficient for the final ring-closing step.
-
Solution: Increase the reaction temperature or prolong the reaction time. The addition of a dehydrating agent can also promote cyclization.[10]
-
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion will leave this intermediate as an impurity.[10]
-
Causality: This can be due to an insufficient amount of the amine source (e.g., ammonia from ammonium acetate) or unsuitable reaction conditions for the subsequent ring-opening and cyclization.
-
Solution: Ensure an adequate amount of the amine source is present and that the reaction conditions are optimized for the second step of the reaction.[10]
-
-
Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring or its substituents.[6]
-
Causality: High temperatures or highly reactive reagents can lead to undesired secondary reactions.
-
Solution: Lower the reaction temperature or use a less reactive alkylating/arylating agent. A careful optimization of the stoichiometry of the reactants is also crucial.
-
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the intermediates or the final product.[6]
-
Causality: Quinazolinones and their precursors can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Purification Strategies
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique. It's important to select a suitable solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures.[5][10]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification method. For highly polar compounds, a reverse-phase column may be necessary.[10]
-
Acid-Base Extraction: Quinazolinone derivatives containing basic nitrogen atoms can be separated from non-basic impurities using acid-base extraction. The crude product is dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. After separating the layers, the aqueous layer is basified to precipitate the pure quinazolinone.[10]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of quinazolinones, offering insights into various synthetic methodologies and reaction monitoring.
Q1: What are the most common starting materials for quinazolinone synthesis?
A1: The quinazolinone skeleton is most commonly constructed from anthranilic acid or its derivatives.[2] Other widely used starting materials include 2-aminobenzamide, isatoic anhydride, and 2-aminobenzonitrile.[1][10][11] The choice of starting material often depends on the desired substitution pattern on the quinazolinone core.
Q2: What is the role of a catalyst in quinazolinone synthesis, and what are some common examples?
A2: Catalysts are often employed to increase the reaction rate and improve the yield and selectivity of quinazolinone synthesis. Both acid and metal catalysts are common.
-
Acid Catalysts: Brønsted or Lewis acids can be used to promote the cyclization and dehydration steps.[11] For example, a phosphoric acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides has been reported.[1][12]
-
Metal Catalysts: Transition metals like copper and palladium are widely used, especially in cross-coupling and cyclization reactions.[1][4][12] For instance, copper-catalyzed tandem reactions of 2-aminobenzamide with tertiary amines have been developed for the synthesis of various quinazolinone derivatives.[1]
Q3: How can I monitor the progress of my quinazolinone synthesis reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[10] For more quantitative analysis, LC-MS can be employed.
Q4: Are there any "green" or environmentally friendly methods for synthesizing quinazolinones?
A4: Yes, there is a growing interest in developing green synthetic methods for quinazolinones. These approaches focus on using less hazardous solvents, reducing energy consumption, and employing reusable catalysts.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[13][14][15][16][17][18]
-
Green Solvents: The use of environmentally benign solvents like water or deep eutectic solvents is being explored.[14][19][20]
-
Catalyst-Free and Solvent-Free Conditions: Some methods have been developed that proceed without the need for a catalyst or solvent, further enhancing their green credentials.[21]
Q5: How do steric and electronic effects of substituents influence the reaction?
A5: The nature of the substituents on the starting materials can significantly influence the reaction outcome.[6]
-
Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of an amine, potentially requiring harsher reaction conditions.[6] Conversely, electron-donating groups can facilitate the reaction.
-
Steric Effects: Bulky substituents can introduce steric hindrance, which may slow down the reaction rate or even prevent the reaction from occurring.[6]
Data Presentation & Experimental Protocols
Table 1: Optimization of Catalytic Conditions for a Representative Quinazolinone Synthesis
The following table summarizes the optimization of catalytic conditions for a Cu-catalyzed reaction to synthesize a 4(3H)-quinazolinone, demonstrating how different parameters affect the yield.
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | Cu(OAc)₂ | DBU | DMSO | 72 |
| 3 | CuCl | DBU | DMSO | 65 |
| 4 | CuI | K₂CO₃ | DMSO | 58 |
| 5 | CuI | DBU | DMF | 78 |
| 6 | CuI | DBU | Toluene | 45 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.[10] The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[10]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is based on a two-step, microwave-assisted synthesis starting from anthranilic acid.[10][13]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[10]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate. A typical condition might be 8-10 minutes of heating.[13]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[10][13]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with an ammonia source (e.g., ammonium acetate) on a solid support.[13]
-
Reaction Conditions: The mixture is subjected to microwave irradiation. Optimization of reaction time, temperature, and the amount of solid support is crucial for achieving high yields.[13]
-
Work-up: After the reaction is complete, the product is extracted from the solid support with a suitable solvent (e.g., methanol).[13]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[10]
Visualization of the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and troubleshooting of quinazolinones.
Caption: A general workflow for the synthesis and troubleshooting of quinazolinones.
References
- Liu, Y., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4933. [Link]
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. [Link]
- Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-15. [Link]
- A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Pure and Applied Chemistry, 91(11), 1845-1868. [Link]
- Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. (n.d.).
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69. [Link]
- Komar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
- Al-Obaid, A. M., et al. (2012). Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. European Journal of Medicinal Chemistry, 49, 356-365. [Link]
- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025).
- Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. (n.d.).
- Shendy, S. A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity, 25(2), 889-897. [Link]
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. (n.d.).
- Shendy, S. A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity, 25(2), 889-897. [Link]
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
- Kumar, A., et al. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 20(8), 14386-14414. [Link]
- Amrutkar, S. J., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]
- Optimization of Reaction Conditions. (n.d.).
- Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
- Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
- Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. (2023). NanoWorld Journal, 9(4), 1-13. [Link]
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2021). Molecules, 26(11), 3183. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2021). Molecules, 26(16), 4933. [Link]
- Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry, 85(11), 7136-7146. [Link]
- One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. (2024). Scientific Reports, 14(1), 1-13. [Link]
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry, 10, 978834. [Link]
- Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). (2022).
- Solvent screening for the synthesis of Quinazolinones. (n.d.).
- Best solvent to synthesis quinazolinone derivative with microwave? (2017).
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2023). Frontiers in Chemistry, 11, 1198533. [Link]
- Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 834. [Link]
- Bioactive Quinazolinone: Synthetic pathway. (n.d.).
Sources
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- 2. acgpubs.org [acgpubs.org]
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- 21. researchgate.net [researchgate.net]
Troubleshooting protocols for solid-phase synthesis of quinazolinones
Welcome to the technical support center for the solid-phase synthesis (SPS) of quinazolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of solid-phase chemistry to construct quinazolinone libraries. As your partner in science, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of your synthesis, ensuring your experiments are both successful and reproducible.
The solid-phase approach offers significant advantages in purification and automation, making it ideal for creating diverse compound libraries.[1] However, like any powerful technique, it comes with its own set of challenges. This document is structured to provide rapid answers to common questions and in-depth solutions to specific experimental problems you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the critical aspects of quinazolinone SPS.
Q1: Why choose solid-phase synthesis (SPS) over traditional solution-phase methods for quinazolinones?
The primary advantage of SPS is the simplification of purification. The growing molecule is covalently attached to an insoluble resin bead, allowing excess reagents and soluble byproducts to be removed by simple filtration and washing. This is a stark contrast to solution-phase chemistry, which often requires laborious workups and chromatographic purification after each step. For generating libraries of analogs where efficiency and throughput are paramount, SPS is often the superior choice.[2]
Q2: What is the most critical factor when selecting a solid support (resin)?
The choice of resin and linker is foundational to the entire synthesis. The key consideration is the chemical stability of the linker to all the planned reaction conditions (e.g., coupling, cyclization, deprotection of side chains) while ensuring it can be cleaved efficiently under conditions that do not degrade the final quinazolinone product. The properties of the resin backbone (e.g., polystyrene, TentaGel) also matter, as they affect solvent compatibility and reaction kinetics.[3]
Q3: My reaction monitoring shows a negative result. What are the most common analytical techniques for SPS?
Because the substrate is bound to an insoluble support, standard techniques like TLC are not directly applicable. For real-time or near-real-time monitoring, several "on-bead" and "off-bead" methods are used:
-
Qualitative Colorimetric Tests: Tests like the Kaiser test (for primary amines) or the chloranil test (for secondary amines) are fast and simple ways to check for the presence or absence of free amino groups, indicating the completion of a coupling reaction.[4]
-
FT-IR Spectroscopy: Can be used directly on a few resin beads to monitor the appearance or disappearance of key functional group stretches (e.g., carbonyls, azides).[4]
-
Magic Angle Spinning (MAS) NMR: A powerful non-destructive technique that can provide solution-like NMR spectra directly on the resin-bound molecule, offering detailed structural information.[3]
-
Cleave and Characterize: The most definitive method involves cleaving a small sample of the resin (~5-10 mg), followed by analysis of the cleaved material by LC-MS or HPLC to confirm the mass and purity of the intermediate.
Q4: How does solvent choice impact the synthesis?
Solvent choice is critical for two main reasons: resin swelling and reaction pathway. The resin must be adequately swelled in the solvent to allow reagents to access the reactive sites within the polymer matrix. Common solvents for polystyrene resins include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Furthermore, solvent polarity can influence the reaction's outcome. In some cases, polar aprotic solvents like DMSO or DMF are necessary to achieve the desired cyclization, while non-polar solvents might favor the formation of undesired byproducts.[5]
Part 2: In-Depth Troubleshooting Guide
This section is organized by common experimental failures. For each issue, we explore the likely causes and provide a systematic approach to diagnosis and resolution.
Issue 1: Low or No Final Product Yield
Symptom: After cleavage and purification, the isolated yield of the target quinazolinone is significantly lower than expected, or no product is observed at all.
Potential Causes & Solutions
-
Poor Initial Loading of the First Building Block: The foundation of your synthesis is the amount of starting material successfully attached to the resin. If this first step is inefficient, all subsequent steps will suffer.
-
Diagnosis: After the loading step, take a small sample of the resin, cleave the attached molecule, and quantify the amount by UV-Vis (if it has a chromophore) or by weight. For Fmoc-protected amino acids, a spectrophotometric quantification of the dibenzofulvene adduct after piperidine treatment is a standard method.[6]
-
Solution: Re-optimize the loading reaction. Increase the equivalents of the building block and coupling reagents (e.g., from 2 eq. to 4 eq.). Increase the reaction time or consider a more potent coupling agent like HATU. Ensure the resin's functional groups are properly activated if required.
-
-
Incomplete Coupling or Cyclization Reactions: A single incomplete reaction in the sequence will truncate the synthesis for that bead, leading to a mixture of deletion products and a low yield of the full-length molecule.
-
Diagnosis: Use a qualitative colorimetric test after each coupling step. For example, if you are coupling an amine, a positive Kaiser test (blue beads) indicates the presence of unreacted primary amine, signaling an incomplete reaction.
-
Solution: If a coupling is incomplete, perform a second coupling cycle (double coupling) before proceeding. For sterically hindered building blocks, consider switching to a more effective coupling reagent or increasing the reaction temperature (if the resin and protecting groups are stable). Microwave-assisted synthesis can also dramatically improve coupling efficiency and reduce reaction times.[7][8]
-
-
Premature Cleavage from the Resin: The linker may be unstable to one of the reagents used during the synthesis, causing the product to leach from the support prematurely.
-
Diagnosis: Analyze the liquid phase after a reaction step (e.g., after a deprotection or coupling). If you detect your product or intermediate in the solution via LC-MS, you have a linker stability problem.
-
Solution: Re-evaluate your linker choice. If you are using a highly acid-labile linker (like 2-chlorotrityl chloride resin), ensure that all reaction conditions are strictly neutral or basic. Avoid even mildly acidic reagents. You may need to switch to a more robust linker, such as the Wang or Rink Amide linker, depending on your desired C-terminal functionality.
-
-
Incomplete Cleavage from the Resin: The final product remains tethered to the solid support, leading to low recovery.
-
Diagnosis: After the cleavage reaction, wash the resin with a suitable solvent (e.g., DCM or methanol) and analyze the washings. If no more product is detected, take the "spent" resin and subject it to a second, more aggressive cleavage cocktail or a longer cleavage time. If more product is released, the initial cleavage was incomplete.
-
Solution: Increase the cleavage reaction time (e.g., from 2 hours to 4 hours). Ensure you are using a sufficient volume of the cleavage cocktail to swell the resin completely (~10 mL per gram of resin).[9] Re-evaluate the cocktail itself; some linkers or protecting groups require specific scavengers for efficient removal.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Formation of Significant Side Products
Symptom: LC-MS or NMR analysis of the crude product shows multiple unexpected peaks, indicating the formation of impurities during the synthesis.
Potential Causes & Solutions
-
Side-Chain Reactions: Protecting groups on your building blocks may be partially cleaved or modified during the synthesis. For example, an acid-labile side-chain protecting group might be removed during a step that generates acidic conditions.
-
Diagnosis: Identify the mass of the side products. A mass difference corresponding to a protecting group (e.g., -56 for Boc, -224 for Trt) is a strong indicator.
-
Solution: Use orthogonal protecting groups. Ensure your side-chain protection is stable to the conditions used for N-terminal deprotection and cleavage from the resin. For example, if using Fmoc chemistry (which uses a base for deprotection), select acid-labile side-chain protecting groups (like Boc, Trt, tBu) and an acid-cleavable linker.
-
-
Incomplete Cyclization or Alternative Ring Closure: The final cyclization step to form the quinazolinone ring may be slow, leading to the isolation of the uncyclized linear precursor. Alternatively, reaction conditions may favor a different cyclization pathway.
-
Diagnosis: Look for a mass in your crude product corresponding to the linear precursor. This is often the mass of the final product plus the mass of H₂O or another small molecule that would be eliminated upon cyclization.
-
Solution: Optimize the cyclization step. This is often the most challenging step in the synthesis. Consider changing the solvent, increasing the temperature (microwave heating is excellent for this[10]), or adding a catalyst (e.g., a Lewis acid or a coupling agent to activate a carboxylic acid).[11][12]
-
-
Racemization: If your building blocks contain chiral centers, the harsh basic or acidic conditions used during coupling or deprotection can sometimes cause epimerization, leading to diastereomeric impurities.
-
Diagnosis: Chiral HPLC is the best method to detect and quantify diastereomers.
-
Solution: Use milder conditions. For couplings, add a racemization suppressant like HOAt or Oxyma Pure. Avoid prolonged exposure to strong bases.
-
Part 3: Key Protocols & Data Tables
To ensure reproducibility and success, follow these validated protocols and reference tables.
Protocol 1: General Solid-Phase Quinazolinone Synthesis Workflow
This protocol outlines a common synthetic route starting from an amino-functionalized resin.
-
Resin Swelling: Swell the Rink Amide resin (or other suitable resin) in DMF for 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash thoroughly with DMF (3x) and DCM (3x).
-
Loading of First Building Block (e.g., an Anthranilic Acid):
-
Dissolve the Fmoc-protected anthranilic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Add the activation mixture to the resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Confirm completion with a negative Kaiser test.
-
-
Fmoc-Deprotection: Repeat step 2 to expose the aniline nitrogen.
-
Coupling of the Second Building Block (e.g., an Acyl Chloride):
-
Dissolve the acyl chloride (4 eq.) and DIPEA (5 eq.) in DCM.
-
Add the solution to the resin and shake for 2-4 hours.
-
Wash thoroughly.
-
-
Cyclization/Dehydration:
-
This step is highly variable. A common method is to treat the resin-bound intermediate with a solution of TFA in DCM (e.g., 1-5% TFA) to promote cyclization via dehydration. Microwave heating in a suitable solvent like NMP can also be highly effective.[7]
-
Monitor the reaction by taking small resin samples for cleave-and-characterize analysis.
-
-
Final Cleavage and Deprotection: Cleave the final product from the resin using a suitable cleavage cocktail (see Table 2).
Workflow Visualization
Sources
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical techniques for small molecule solid phase synthesis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Quinazolinone Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted quinazolinone derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex purification challenges associated with this important class of heterocyclic compounds. Our focus is on delivering practical, field-proven insights grounded in solid chemical principles to enhance the purity, yield, and efficiency of your work.
Introduction: The Purification Hurdle in Quinazolinone Chemistry
Substituted quinazolinones are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, their synthesis often yields complex crude mixtures containing unreacted starting materials, intermediates, and various side-products.[2] The inherent characteristics of the quinazolinone core, often coupled with poor solubility, present significant purification challenges.[3] This guide is designed to be a practical resource, moving beyond simple procedural lists to explain the causality behind experimental choices, thereby empowering you to make informed decisions in your purification strategies.
Part 1: Troubleshooting Guide - Common Purification Problems & Solutions
This section addresses specific issues encountered during the purification of substituted quinazolinone derivatives in a question-and-answer format.
Recrystallization Issues
Question 1: My substituted quinazolinone derivative won't crystallize from solution, even after cooling. What's going wrong?
Answer: This is a frequent and frustrating issue, often stemming from one of several factors. The primary reason is often related to the choice of solvent and the degree of supersaturation.[4]
-
Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. If too much solvent was used initially, the solution may not become supersaturated upon cooling, thus preventing crystal formation.[4]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: The most common culprit is an excess of solvent.[4] Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of your compound. Allow the concentrated solution to cool slowly again.
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, nucleation may be the limiting step.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the solution.[5] This provides a template for further crystal growth.
-
-
Re-evaluate Solvent Choice: It's possible the chosen solvent is not ideal. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6] If your compound remains highly soluble even at low temperatures, you will need to select a different solvent or consider a mixed-solvent system.
-
Question 2: My quinazolinone derivative "oils out" instead of forming crystals during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common with impure samples or when using a solvent in which the compound is highly soluble.[4]
-
Causality: The high concentration of impurities can depress the melting point of your compound. When the solution cools, it becomes saturated with your compound while it is still in a molten state.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature.[7]
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Consider a Different Solvent: The solubility profile of your compound in the chosen solvent may be too steep. A solvent with a lower boiling point or one in which your compound is slightly less soluble at elevated temperatures might be more suitable.
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. A hot filtration with a small amount of activated charcoal can remove these impurities.[8]
-
Question 3: My purified quinazolinone crystals are still colored. How can I decolorize my sample?
Answer: Persistent color in your crystals is usually due to the presence of highly conjugated impurities that co-crystallize with your product.
-
Causality: Colored impurities often have similar polarities to the desired compound, making them difficult to separate by simple recrystallization.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its porous structure and high surface area.[9][10]
-
Protocol: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).[10] Swirl the flask for a few minutes.
-
Hot Gravity Filtration: It is crucial to remove the charcoal from the hot solution via gravity filtration. Never use vacuum filtration for a hot solution , as the reduced pressure will cause the solvent to boil rapidly, leading to premature crystallization and loss of product.[11]
-
-
Caution with Charcoal: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[9][10]
-
Flash Column Chromatography Issues
Question 4: I'm having trouble getting good separation of my quinazolinone derivative from impurities on a silica gel column. What can I do?
Answer: Poor separation in flash column chromatography is a common issue that can be resolved by systematically optimizing your parameters, starting with the solvent system.
-
Causality: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, the compounds will not move off the baseline.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing your column conditions.
-
Target Rf: Aim for a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.2-0.3 on a TLC plate.[12][13] This generally provides the best separation on a column.
-
Solvent Polarity: If your compound is not moving from the baseline, increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexane). If your compound is running at the solvent front (Rf close to 1), decrease the eluent's polarity.
-
-
Consider a Gradient Elution: For complex mixtures with compounds of widely differing polarities, a gradient elution can be very effective. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your product and then the more polar impurities.[12]
-
Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading is recommended. Dissolve your crude product in a polar solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent. This creates a fine powder of your compound adsorbed onto the silica, which can then be carefully added to the top of your column.[13] This technique often leads to sharper bands and better separation.
-
Question 5: My quinazolinone derivative is streaking or "tailing" on the TLC plate and the column. How can I get sharp, well-defined spots/peaks?
Answer: Tailing is often observed with nitrogen-containing heterocyclic compounds like quinazolinones on silica gel.
-
Causality: The basic nitrogen atoms in the quinazolinone ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to non-ideal chromatographic behavior, resulting in tailing.
-
Troubleshooting Steps:
-
Add a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.5-1% is commonly used.[14] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Alternatively, reversed-phase silica (C18) can be used with a polar mobile phase.[15]
-
Check Sample Concentration: Overloading the TLC plate or column can also cause streaking. Try spotting a more dilute sample on your TLC plate.[14]
-
Part 2: Frequently Asked Questions (FAQs)
1. What are the most common impurities I should expect in my crude substituted quinazolinone product?
You can typically expect to find:
-
Unreacted Starting Materials: Such as the corresponding anthranilic acid or 2-aminobenzamide derivatives.
-
Acyclic Intermediates: Incomplete cyclization can leave acyclic precursors in your reaction mixture.
-
Side-Products from Self-Condensation: Starting materials may react with themselves.
-
Degradation Products: If the reaction conditions are too harsh (e.g., high temperature for extended periods), degradation can occur.
2. How do I choose the right purification method: Recrystallization vs. Flash Column Chromatography?
The choice depends on the nature of your crude product and the impurities present.
| Feature | Recrystallization | Flash Column Chromatography |
| Ideal For | Purifying solids that are crystalline and have impurities with different solubility profiles. | Separating complex mixtures, including oils and non-crystalline solids. |
| Throughput | Can be scaled up for large quantities. | Best for small to medium scale (mg to g).[16] |
| Resolution | Excellent for removing small amounts of impurities if a good solvent is found. | Can separate compounds with very similar polarities. |
| Solvent Usage | Generally uses less solvent. | Can be solvent-intensive. |
Decision Workflow:
Caption: Decision workflow for purification method selection.
3. What are some good starting solvent systems for TLC and column chromatography of quinazolinone derivatives?
The polarity of your specific quinazolinone derivative will depend on its substituents. However, here are some common starting points for normal-phase (silica gel) chromatography:
| Polarity of Quinazolinone | Starting Solvent System (v/v) |
| Low to Medium Polarity | 10-30% Ethyl Acetate in Hexane |
| Medium to High Polarity | 50-100% Ethyl Acetate in Hexane |
| High Polarity | 2-10% Methanol in Dichloromethane |
Always remember to add ~0.5% triethylamine to your eluent to prevent tailing.[14]
Part 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the steps for purifying a solid substituted quinazolinone derivative using a single solvent.
-
Solvent Selection:
-
Place a small amount of your crude solid (10-20 mg) into a test tube.
-
Add a few drops of a potential solvent at room temperature. A suitable solvent will not dissolve the compound at this temperature.[15]
-
Heat the test tube. A good solvent will dissolve the compound when hot.[15]
-
Allow the hot solution to cool. The best solvent will result in the formation of a good quantity of crystals.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent.[17]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Swirl for a few minutes and then perform a hot gravity filtration to remove the charcoal.[8]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, they can be placed in a vacuum oven.
-
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purifying a substituted quinazolinone derivative using silica gel.
-
Solvent System Selection:
-
Column Packing:
-
Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply pressure (using compressed air or a pump) to begin the elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
References
- Experiment 2. (2018, March 2). University of Technology. [Link]
- University of York. (n.d.).
- Recrystallization1. (n.d.).
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Shastri, N., et al. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 10(9), 736. [Link]
- MIT OpenCourseWare. (2012).
- ChemTalk. (n.d.).
- Yeo, S. D., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 45(21), 7181–7189. [Link]
- Recrystallization. (n.d.). University of Colorado Boulder. [Link]
- Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 327-333. [Link]
- LibreTexts. (2022, April 7). 3.5C: Charcoal. Chemistry LibreTexts. [Link]
- LibreTexts. (2025, August 20). 3.4: Activated Charcoal. Chemistry LibreTexts. [Link]
- Rasenack, N., & Müller, B. W. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. In Crystallization and Polymorphism. IntechOpen. [Link]
- Xingyuan Industry. (2020, June 13).
- Yeo, S. D., et al. (2025, August 5). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
- University of Rochester. (n.d.).
- MIT OpenCourseWare. (n.d.).
- Al-Dhmani, R. H., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9475. [Link]
- Glavaš-Obrovac, L., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1056-1065. [Link]
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. [Link]
- Zakarian Group. (n.d.).
- SOP: Flash Chromatography. (n.d.). University of Glasgow. [Link]
- Sciencemadness.org. (2020, November 29).
- Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861. [Link]
- Van Driessche, A. E. S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9843–9846. [Link]
- Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
- ResearchGate. (2025, August 6). Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]
- LCGC International. (2025, August 20).
- Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. [Link]
- Kim, J., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 12(10), 1715-1725. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024, August 5).
- Scribd. (n.d.). Green Solvent Selection Guides | PDF. [Link]
- ResearchGate. (2025, August 5).
- ResearchGate. (2016, May 26). Tools and techniques for solvent selection: Green solvent selection guides. [Link]
- Al-Suwaidan, I. A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(12), 20536-20549. [Link]
- YouTube. (2016, June 9).
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Technical Support Center: Developing Quinazolinone Derivatives to Overcome Drug Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working on quinazolinone derivatives to combat drug resistance. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, characterization, and biological evaluation of these promising compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the development of quinazolinone derivatives.
Q1: What makes the quinazolinone scaffold a "privileged structure" for overcoming drug resistance?
A: The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry due to its versatile biological activities and its ability to interact with multiple biological targets.[1][2] Its rigid, planar structure provides a stable framework for introducing various substituents, which can significantly influence its pharmacological properties.[3] This structural adaptability allows for the fine-tuning of compounds to target specific resistance mechanisms. For instance, modifications can enhance binding affinity to mutated enzymes, evade efflux pumps, or modulate signaling pathways that contribute to resistance.[3][4]
Q2: What are the primary mechanisms of action for quinazolinone derivatives in cancer cells?
A: Quinazolinone derivatives exhibit a wide range of anticancer mechanisms.[3][5][6] A prominent mode of action is the inhibition of key enzymes involved in cell signaling and proliferation, such as epidermal growth factor receptor (EGFR) and other tyrosine kinases.[5][7] Several FDA-approved drugs, including gefitinib and erlotinib, are quinazoline-based EGFR inhibitors.[6][7] Other mechanisms include the disruption of microtubule polymerization, induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[5]
Q3: How can I begin to assess if my novel quinazolinone derivative can overcome drug resistance?
A: A common starting point is to test your compound against a panel of drug-sensitive and drug-resistant cancer cell lines.[8][9] For example, you could use a sensitive parental cell line and its resistant subclone that overexpresses an efflux pump like P-glycoprotein. A significant difference in the IC50 (half-maximal inhibitory concentration) values between the sensitive and resistant lines will indicate the compound's susceptibility to that specific resistance mechanism. Further assays can then be employed to elucidate the precise mechanism of action.
Section 2: Troubleshooting Guide: Synthesis and Purification
This section provides solutions to common problems encountered during the chemical synthesis and purification of quinazolinone derivatives.
Q4: My quinazolinone synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
A: Low yields are a frequent issue in organic synthesis and can stem from several factors.[10][11]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants are critical.[10] Systematically re-optimizing these parameters is a crucial first step. For instance, some reactions may require higher temperatures to proceed efficiently.[11]
-
Improper Solvent Selection: The solvent's polarity is vital for reactant solubility and can influence the reaction pathway.[11] If you are using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMSO or DMF, which are commonly used and often improve yields.[10][11]
-
Ineffective Base: Many quinazolinone syntheses require a base to facilitate deprotonation and cyclization.[11] If a weak base like sodium carbonate is being used, switching to a stronger base such as potassium carbonate or cesium carbonate might be necessary.[11]
-
Moisture Contamination: Anhydrous conditions are often necessary. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted side reactions.
Troubleshooting Table for Low Synthesis Yield
| Potential Cause | Suggested Solution | Rationale |
| Reaction temperature is too low. | Gradually increase the temperature in increments of 10°C. | To overcome the activation energy barrier of the reaction. |
| Incorrect solvent polarity. | Switch from a non-polar to a polar aprotic solvent (e.g., from toluene to DMF).[11] | To improve the solubility of reactants and intermediates.[11] |
| Base is not strong enough. | Replace a weak base (e.g., Na2CO3) with a stronger one (e.g., K2CO3).[11] | To ensure complete deprotonation, which is often a rate-limiting step. |
| Presence of water in the reaction. | Use oven-dried glassware and anhydrous solvents. | To prevent hydrolysis of reactants or intermediates. |
Q5: I am observing the formation of significant side products during my synthesis. How can I minimize these?
A: Side product formation often points to competing reaction pathways.
-
Review the Reaction Mechanism: A thorough understanding of the reaction mechanism can help identify potential side reactions. For example, in certain syntheses, non-polar solvents can favor the formation of benzimidazole byproducts.[11] Switching to a polar solvent can steer the reaction towards the desired quinazolinone product.[11]
-
Control of Reaction Temperature: Running the reaction at a lower temperature may increase the selectivity for the desired product, even if it requires a longer reaction time.
-
Order of Reagent Addition: In some cases, the order in which reactants are added can influence the outcome. Consider a stepwise addition of reagents to control the reaction.
Q6: Purification of my final quinazolinone compound is challenging. What purification strategies are most effective?
A: Achieving high purity is essential for accurate biological evaluation. A multi-step purification approach is often necessary.[10]
-
Column Chromatography: This is a standard and effective method for separating the desired compound from impurities. Experiment with different solvent systems (e.g., combinations of hexane and ethyl acetate) to achieve optimal separation.
-
Recrystallization: If a suitable solvent can be identified, recrystallization is an excellent technique for obtaining highly pure crystalline products.[10] This method is particularly effective at removing small amounts of impurities.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a quick and efficient method to isolate the desired compound.
Section 3: Troubleshooting Guide: Biological Evaluation
This section focuses on overcoming challenges in assessing the biological activity and drug resistance-reversing potential of your quinazolinone derivatives.
Q7: My compound shows high potency in a sensitive cell line but is inactive in the resistant counterpart. What does this indicate and what are my next steps?
A: This is a classic indication that your compound is a substrate for the resistance mechanism present in the resistant cell line, most commonly an ATP-binding cassette (ABC) transporter like P-glycoprotein (MDR1).[12]
-
Next Steps:
-
Confirm Efflux Pump Involvement: Use a known efflux pump inhibitor, such as verapamil or cyclosporin A, in combination with your compound in the resistant cell line. A restoration of cytotoxic activity in the presence of the inhibitor would strongly suggest that your compound is being actively pumped out of the cells.
-
Molecular Docking Studies: In silico modeling can predict the binding affinity of your compound to the active site of the efflux pump.[13]
-
Structural Modification: Based on the information gathered, you can rationally design and synthesize new derivatives with modifications aimed at reducing their affinity for the efflux pump. This could involve altering lipophilicity or introducing bulky groups that sterically hinder binding.
-
Q8: I am not seeing a clear dose-response curve in my cytotoxicity assays. What could be the problem?
A: An unclear dose-response curve can be caused by several factors.
-
Compound Solubility: Poor solubility of your compound in the cell culture medium can lead to inconsistent results. Ensure your compound is fully dissolved in the stock solution (usually DMSO) and that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
-
Assay Incubation Time: The incubation time may be too short or too long. For compounds that induce apoptosis, a longer incubation time (e.g., 48-72 hours) may be necessary to observe significant cell death. Conversely, for highly potent compounds, a shorter incubation time might be required to obtain a measurable IC50 value.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform cell seeding density across all wells.
Troubleshooting Table for Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates. | Inconsistent cell seeding or compound dispensing. | Use a multichannel pipette and ensure proper mixing of cell suspension. |
| No cell killing observed. | Compound is inactive, insoluble, or incubation time is too short. | Check solubility, increase compound concentration, and extend incubation time. |
| All cells are dead, even at the lowest concentration. | Compound is highly potent or there was an error in dilution. | Perform a wider range of serial dilutions and re-verify stock concentration. |
Q9: How do I interpret the Structure-Activity Relationship (SAR) data for my quinazolinone derivatives?
A: SAR analysis is crucial for understanding how different chemical modifications affect biological activity.[7][14]
-
Identify Key Structural Features: Systematically analyze how changes at different positions of the quinazolinone ring (e.g., positions 2, 3, 6, and 7) impact potency and selectivity.[2]
-
Look for Trends: For example, you might find that adding electron-withdrawing groups at a specific position consistently increases activity, while bulky groups decrease it.[7]
-
Utilize Computational Tools: 3D-QSAR (Quantitative Structure-Activity Relationship) models can provide valuable insights into the structural requirements for optimal activity and can help guide the design of new, more potent analogs.[15][16]
Section 4: Experimental Protocols and Workflows
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones [10]
This protocol outlines a rapid and efficient method for synthesizing quinazolinone derivatives.
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Microwave reactor
-
Crushed ice
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [8][9]
This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Section 5: Visualizations
Diagram 1: General Synthetic Pathway for Quinazolin-4(3H)-ones
Caption: A common two-step synthesis of quinazolin-4(3H)-ones.
Diagram 2: Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low yields in synthesis.
Diagram 3: Mechanism of Action for Overcoming Efflux Pump-Mediated Resistance
Caption: Overcoming resistance by inhibiting drug efflux pumps.
References
- U. Volz, et al. (2011). Current Status of Methods to Assess Cancer Drug Resistance. PMC, NIH.
- M. Čermáková, et al. (2011). In vitro assays for the evaluation of drug resistance in tumor cells. PubMed.
- J. Zhang, et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
- E. Jafari, et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH.
- M. Weisent, et al. (2006). A 96-well soft agar based assay for testing cell lines and tumors for drug response. American Association for Cancer Research.
- S. Arachchige, et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, ACS Publications.
- M. Čermáková, et al. (2011). In vitro assays for the evaluation of drug resistance in tumor cells. ProQuest.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
- A. Aswini. (2016). Assay for Resistance in Drug Development?. ResearchGate.
- S. Kumar, et al. (2020). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed.
- A. Kumar, et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- S. Singh, et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
- P. A. Chawla, et al. (2024). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.
- D. C. Hooper. (2001). Mechanisms of drug resistance: quinolone resistance. PMC, PubMed Central.
- M. B. Reddy, et al. (2018). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate.
- M. A. Ansari, et al. (2024). Quinazoline scaffold as a target for combating microbial resistance: Synthesis and antimicrobial profiling of quinazoline derivatives. ResearchGate.
- A. Kumar, et al. (2025). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. PubMed.
- H. Zhang, et al. (2018). Docking and SAR analysis of quinazolinone-biphenyltetrazole.... ResearchGate.
- P. A. Chawla, et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Population Therapeutics and Clinical Pharmacology.
- L. Shao, et al. (2021). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry, RSC Publishing.
- J. Wang, et al. (2001). The 3D-QSAR analysis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains on thymidylate synthase. PubMed.
- S. Sharma, et al. (2023). Different strategies for the synthesis of quinazolinones. ResearchGate.
- M. Adib, et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- F. Hassanzadeh, et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC, NIH.
- P. A. Chawla, et al. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR.
- D. Kumar, et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
- A. Barakat, et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.
- S. Sharma, et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.
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Technical Support Center: Enhancing the Bioavailability of Quinazolinone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone compounds. This guide is designed to provide practical, field-proven insights and troubleshooting solutions for a common and critical challenge in the development of this important class of molecules: poor oral bioavailability.
Quinazolinone derivatives are a cornerstone in medicinal chemistry, with many exhibiting potent biological activities.[1][2][3] However, their therapeutic potential is often hampered by low aqueous solubility and/or rapid metabolism, leading to poor absorption from the gastrointestinal (GI) tract and consequently, low bioavailability.[4][5] This guide provides a structured approach to diagnosing and overcoming these hurdles through formulation science and chemical modification strategies.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments, providing direct causes and actionable solutions.
Issue 1: My quinazolinone compound, dissolved in a DMSO stock, precipitates immediately when diluted into my aqueous assay buffer.
-
Underlying Cause: This phenomenon, often called "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. DMSO is an excellent organic solvent, but its ability to maintain the compound's solubility drastically decreases as the percentage of water increases.
-
Solutions & Protocol:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the compound's solubility by reducing the overall polarity of the solvent system.[6][7]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[6][7] Ensure the surfactant concentration is above its critical micelle concentration (CMC) and does not interfere with the biological assay.
-
Employ Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.
-
Workflow for Cyclodextrin Complexation:
Caption: Workflow for preparing a drug-cyclodextrin complex.
-
-
Issue 2: My compound shows potent in vitro activity but has very low oral bioavailability in animal models.
-
Underlying Cause: This is a classic challenge for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and IV (low solubility, low permeability).[6] Even if the compound can permeate biological membranes, its absorption is limited by the slow rate at which it dissolves in the GI fluids.
-
Solutions & Protocol: The key is to enhance the dissolution rate.
-
Particle Size Reduction (Nanosuspension): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[4] High-pressure homogenization is a standard method for creating nanosuspensions. A nanoliposomal formulation of the quinazolinone drug Erlotinib, for instance, improved its bioavailability by nearly two-fold.[4]
-
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Coarse Suspension: Disperse the quinazolinone compound in an aqueous solution containing a stabilizer (e.g., Polysorbate 80, Pluronic® F-68) to prevent particle aggregation.
-
High-Pressure Homogenization: Pass the coarse suspension through a high-pressure homogenizer. The intense shear and cavitation forces break down the microparticles into nanoparticles.[4]
-
Cycling: Repeat the homogenization process for 10-20 cycles, monitoring the particle size distribution with a dynamic light scattering (DLS) instrument until the desired size is achieved.[4]
-
Collection: The final nanosuspension can be used as a liquid dosage form or lyophilized into a solid powder.
-
-
-
Amorphous Solid Dispersions: Converting the drug from its stable, low-energy crystalline form to a high-energy, disordered amorphous state can significantly increase its apparent solubility and dissolution rate.[6][9] This is achieved by dispersing the drug at a molecular level within a hydrophilic polymer matrix.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC) and a volatile organic solvent (e.g., methanol, acetone) in which both the drug and the carrier are fully soluble.[4]
-
Dissolution: Weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight) and dissolve them completely in the solvent within a round-bottom flask.[4]
-
Solvent Removal: Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a dry film forms.[6]
-
Final Drying: Place the flask in a vacuum oven overnight (e.g., at 40°C) to remove all residual solvent.[4]
-
Processing: Scrape the solid dispersion from the flask and gently grind it into a fine powder. Store in a desiccator.[4]
-
Characterization (Crucial): Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity and verify the amorphous state of the drug.[4][6]
-
-
-
Issue 3: My compound has good solubility and permeability, but oral bioavailability is still unexpectedly low.
-
Underlying Cause: If both solubility and permeability are adequate, the issue may be due to biological barriers such as extensive first-pass metabolism or active efflux by membrane transporters. P-glycoprotein (P-gp) is a well-known efflux pump in the intestinal epithelium that can actively transport drugs back into the gut lumen, preventing their absorption.[9] Several quinazoline derivatives have been investigated as potential efflux pump inhibitors, suggesting the quinazoline scaffold itself can interact with these transporters.[10][11][12]
-
Solutions & Protocol:
-
In Vitro Efflux Assays: Use cell-based assays (e.g., Caco-2 permeability assays) with and without a known P-gp inhibitor (like verapamil) to determine if your compound is a P-gp substrate. A significant increase in transport across the cell monolayer in the presence of the inhibitor suggests efflux is a limiting factor.
-
Co-administration with an Inhibitor: In preclinical animal studies, co-administering your compound with a P-gp inhibitor can confirm the mechanism in vivo. However, this is primarily a diagnostic tool, as co-dosing with a potent inhibitor is often not a viable clinical strategy.
-
Structural Modification (Prodrugs): Design a prodrug of your compound. By temporarily masking the functional groups recognized by the efflux transporter, the prodrug may bypass the pump. Once absorbed, it is cleaved to release the active parent drug.[13]
-
Troubleshooting Decision Pathway:
Caption: Decision tree for troubleshooting poor bioavailability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to consider for quinazolinone compounds?
There are several robust strategies, each with a distinct mechanism of action. The choice depends on the specific physicochemical properties of your compound.[4][8]
| Technique | Mechanism of Action | Advantages | Disadvantages | Example Application |
| Salt Formation | Converts the neutral drug to a salt form, which often has higher aqueous solubility and a faster dissolution rate.[4] | Simple, cost-effective, well-established. | Only applicable to ionizable compounds; risk of converting back to the less soluble free base form in the GI tract. | Lapatinib methanesulfonate salt showed a 4-fold increase in kinetic aqueous solubility.[4] |
| Solid Dispersion | Disperses the drug at a molecular level in a hydrophilic polymer matrix, converting it to a more soluble amorphous state.[6][14] | Significant increase in dissolution rate; applicable to a wide range of compounds. | Can be physically unstable (recrystallization); requires careful polymer selection. | A solid dispersion of Lapatinib with HPMCP HP-55 significantly increased its dissolution rate.[4] |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing the surface area for dissolution.[4] | Increases dissolution velocity; can improve saturation solubility. | Requires specialized equipment (homogenizers); potential for particle aggregation. | A nanoliposomal formulation of Erlotinib improved bioavailability by nearly 2 times.[4] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, bypassing the dissolution step.[15][16] | Presents drug in a solubilized state; can enhance lymphatic uptake, reducing first-pass metabolism.[17][18] | Can be complex to formulate; potential for drug precipitation upon dilution in the gut. | A Self-Emulsifying Drug Delivery System (SEDDS) of Gefitinib showed a 2.14-fold increase in dissolution rate.[4] |
Q2: Can chemical modifications to the quinazolinone scaffold itself improve bioavailability?
Absolutely. Beyond formulation, two key chemical approaches are:
-
Prodrug Synthesis: This is a powerful strategy where a chemically labile group (a promoiety) is attached to the active drug.[13] This can be done to:
-
Increase Solubility: Attaching a polar promoiety (e.g., phosphate, amino acid) can dramatically increase aqueous solubility.
-
Improve Permeability: Attaching a lipophilic promoiety can enhance membrane crossing.
-
Bypass Efflux Pumps: The promoiety can mask the structural features recognized by transporters like P-gp. The promoiety is designed to be cleaved in vivo by enzymes (e.g., esterases, phosphatases) to release the parent quinazolinone drug at the site of action.[19][20]
-
-
Structure-Activity Relationship (SAR) Modification: The substituents on the quinazolinone ring system significantly influence its physicochemical properties, including lipophilicity and hydrogen bonding capacity.[21] Early-stage medicinal chemistry efforts can focus on modifying positions (e.g., 2, 6, and 8) to optimize these properties for better absorption and pharmacokinetic profiles without losing biological activity.[21]
Q3: How do I choose the best method for my specific compound?
The selection process is a multi-factorial decision based on the compound's properties:
-
Physicochemical Properties: Determine the compound's solubility (in aqueous and organic solvents), pKa, logP, and melting point.
-
Thermal Stability: If the compound is heat-sensitive, solvent-based methods (like solvent evaporation for solid dispersions) are preferable to melt-based methods.[6]
-
Target Dose: A high-dose drug may be challenging to formulate in a lipid-based system due to the volume of excipients required. A solid dispersion or nanosuspension might be more suitable.
-
BCS Classification:
-
Class II (Low Solubility, High Permeability): Prime candidates for dissolution enhancement techniques like solid dispersions, nanosuspensions, and lipid-based systems.[15]
-
Class IV (Low Solubility, Low Permeability): The most challenging. May require a combination of approaches, such as a nanosuspension formulated with a permeation enhancer or a prodrug strategy.
-
References
- BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
- ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Drug Candidates.
- ScienceDirect. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t.
- BenchChem. (n.d.). Technical Support Center: Enhancing Oral Bioavailability of Quinazoline-Based Compounds.
- PubMed. (n.d.). Computational and biological evaluation of quinazolinone prodrug for targeting pancreatic cancer.
- ResearchGate. (n.d.). Integration of Nanotechnology with Quinazolines in the Medical Field.
- Scirp.org. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.
- PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- PubMed. (n.d.). Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT).
- Amrita Vishwa Vidyapeetham. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- PubMed. (2004). Quinazolinone-based fungal efflux pump inhibitors. Part 1: Discovery of an (N-methylpiperazine)-containing derivative with activity in clinically relevant Candida spp.
- MDPI. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- MDPI. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PubMed Central. (n.d.). From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search.
- Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines.
- Enabling Pharmaceutical Technology. (2010). Lipid Based Formulations.
- Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- PubMed Central. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds.
- PubMed Central. (n.d.). Lipid-Based Drug Delivery Systems.
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- 21. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Toxicity of Quinazolinone-Based Therapeutic Agents
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] However, the clinical translation of these potent compounds is often hampered by toxicity issues, such as drug-induced liver injury (DILI), which remains a leading cause of drug development failures.[2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and explore strategic approaches to reduce the toxicity of quinazolinone-based compounds.
Section 1: Troubleshooting In Vitro Cytotoxicity Assays
Unexpected cytotoxicity in early-stage screening can derail a promising project. These frequently encountered issues will help you diagnose and resolve common assay-related problems.
FAQ 1: My lead quinazolinone compound shows high cytotoxicity in my initial cell viability assay (e.g., MTT). How can I determine if this is a true cytotoxic effect or an assay artifact?
Expert Insight: This is a critical first step. Many compounds, including heterocyclic structures like quinazolinones, can interfere with common viability assays.[4] It's essential to de-risk your lead compound by ruling out assay artifacts before committing to extensive medicinal chemistry efforts.
Troubleshooting Protocol:
-
Visual Inspection: Before adding any reagents, examine the cells treated with your compound under a microscope. Look for clear signs of cell death, such as detachment, blebbing, or significant changes in morphology.
-
Run an Orthogonal Assay: Do not rely on a single method. Use a secondary assay that relies on a different biological principle.[5]
-
If you used a metabolic assay (e.g., MTT, MTS, WST-1, Resazurin), switch to a membrane integrity assay (e.g., LDH release, Trypan Blue) or an ATP-based assay (e.g., CellTiter-Glo®).[5][6][7]
-
Rationale: Metabolic assays measure mitochondrial reductase activity. A compound can inhibit these enzymes without killing the cell, leading to a false positive for cytotoxicity. Conversely, membrane integrity assays measure cell death via leakage of cytoplasmic components.[8]
-
-
Perform a Compound Interference Check:
-
Step 1: Prepare a 96-well plate with your complete cell culture medium but without any cells .
-
Step 2: Add your quinazolinone compound at the same concentrations used in your experiment.
-
Step 3: Add the assay reagent (e.g., MTT, LDH substrate).
-
Step 4: Incubate for the standard duration and measure the absorbance or fluorescence.
-
Interpretation: A significant signal in the cell-free wells indicates your compound is directly reacting with the assay reagents, producing a false result.[5] Phenol red in the culture medium can also interfere with absorbance readings and using a phenol red-free medium is a potential solution.[5][8]
-
-
Check for Precipitation: Quinazolinone derivatives can have poor aqueous solubility.[9] Compound precipitation in the media leads to inconsistent dosing and can scatter light, interfering with optical readings.[5][9] Check the wells for visible precipitate before and after the incubation period. If solubility is an issue, consider using co-solvents or cyclodextrins.[9]
Caption: Troubleshooting workflow for initial cytotoxicity hits.
Section 2: Investigating Mechanisms of Toxicity
Once you've confirmed genuine cytotoxicity, the next step is to understand the underlying mechanism. This knowledge is crucial for designing less toxic analogues. Drug-induced hepatotoxicity often involves the generation of reactive metabolites, oxidative stress, and mitochondrial dysfunction.[10]
FAQ 2: My quinazolinone compound is confirmed to be hepatotoxic in vitro. What is the likely cause, and how can I investigate it?
Expert Insight: A primary cause of toxicity for many aromatic compounds is metabolic activation by Cytochrome P450 (CYP) enzymes in the liver.[11][12] These enzymes can convert a stable parent drug into a highly reactive metabolite that covalently binds to cellular proteins or DNA, leading to cell death.[13][14] Quinoline metabolism, a related scaffold, has been shown to involve CYP2E1 and CYP2A6.[15]
Experimental Protocol: Assessing Metabolic Activation
-
Co-incubation with CYP Inhibitors:
-
Objective: To determine if CYP metabolism is responsible for the observed toxicity.
-
Procedure:
-
Seed hepatocytes (e.g., HepG2, primary human hepatocytes) in a 96-well plate.
-
Pre-incubate the cells for 1 hour with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) or specific inhibitors for major isoforms like CYP3A4 (e.g., ketoconazole).
-
Add your quinazolinone compound (at its IC50 concentration) to the pre-treated cells.
-
Incubate for 24-48 hours and measure cell viability.
-
-
Interpretation: A significant rescue of cell viability (i.e., reduced toxicity) in the presence of the CYP inhibitor strongly suggests that a toxic metabolite is responsible for the cytotoxicity.
-
-
Reactive Metabolite Trapping:
-
Objective: To directly detect the formation of reactive, electrophilic metabolites.
-
Procedure:
-
Incubate your compound with human liver microsomes (which contain a high concentration of CYP enzymes) and a nucleophilic trapping agent like glutathione (GSH).
-
Include NADPH as a necessary cofactor for CYP activity.
-
After incubation, analyze the reaction mixture using LC-MS/MS.
-
-
Interpretation: Look for new mass peaks corresponding to the [M+H]+ of your compound plus the mass of glutathione (307.3 Da). The presence of these GSH-adducts is direct evidence of reactive metabolite formation.[13]
-
Caption: Pathway of metabolic activation leading to toxicity.
Section 3: Strategies for Toxicity Reduction via Structural Modification
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are key to designing safer drugs.[16][17] Modifications at positions 2, 3, 6, and 8 of the quinazolinone ring are known to significantly impact biological activity and toxicity.[1][18]
FAQ 3: How can I modify my quinazolinone lead to block metabolic activation and reduce its toxicity?
Expert Insight: The most effective strategy is to block the site of metabolism. If you've identified a specific part of the molecule that is being oxidized by CYP enzymes (often an electron-rich aromatic ring or a benzylic position), you can make it less susceptible to metabolism.
Key Medicinal Chemistry Strategies:
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as fluorine or chlorine, to an aromatic ring makes it less electron-rich and thus less favorable for oxidative metabolism by CYPs.[19][20]
-
Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom is a common and highly effective strategy.[21] The C-F bond is much stronger than a C-H bond, physically blocking the metabolic soft spot.[19][22] Furthermore, fluorine's small size means it often doesn't disrupt the compound's binding to its intended target.[20][23]
-
-
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but different metabolic liabilities.[21][24][25]
-
Example: If an ester group is being hydrolyzed to a toxic metabolite, replacing it with a more stable amide can reduce toxicity while maintaining biological activity.[25] Similarly, replacing a metabolically labile methyl group on an aromatic ring with a chlorine atom can improve metabolic stability.
-
-
Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can sometimes slow the rate of metabolism.[22] This is known as the "kinetic isotope effect." While not always successful, it is a subtle modification that is unlikely to alter the compound's primary pharmacology.
Data Example: Impact of Fluorination on Toxicity
The table below illustrates a hypothetical scenario where strategic fluorination of a lead quinazolinone reduces its toxicity while maintaining potency.
| Compound ID | Modification on Ring A | Target Potency (IC₅₀, nM) | Hepatotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Lead-01 | Unsubstituted | 15 | 1.2 | 80 |
| Analog-01a | 4-Fluoro substitution | 18 | 15.5 | 861 |
| Analog-01b | 4-Chloro substitution | 25 | 9.8 | 392 |
| Analog-01c | 4-Methoxy substitution | 12 | 0.9 | 75 |
-
Analysis: The unsubstituted Lead-01 is potent but has significant toxicity. Adding an electron-donating methoxy group (Analog-01c ) slightly improves potency but worsens toxicity, likely by making the ring more susceptible to oxidation. In contrast, adding an electron-withdrawing fluorine atom (Analog-01a ) dramatically reduces hepatotoxicity by over 10-fold, resulting in a much-improved selectivity index.[26]
Section 4: Advanced In Vitro Models for Toxicity Prediction
While 2D cell cultures are useful for initial screening, they often lack the physiological relevance of the human liver.[27] Animal models also have limitations due to species differences in drug metabolism.[2][28]
FAQ 4: My compound appears safe in HepG2 cells but shows toxicity in vivo. What's going on?
Expert Insight: Standard cell lines like HepG2 have significantly lower expression of key drug-metabolizing enzymes and transporters compared to primary human hepatocytes (PHHs).[2] For a more predictive assessment, you should consider using more complex, physiologically relevant models.
Recommended Advanced Models:
-
Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro DILI studies, as they best represent in vivo liver conditions and metabolic activity.[2]
-
3D Spheroids and Organoids: These models involve co-culturing hepatocytes with other liver cells (e.g., Kupffer, endothelial cells) in a 3D structure.[27] This architecture better mimics the in vivo liver environment, allowing for longer-term studies and the detection of more complex toxicity mechanisms.[27][28]
Caption: Relationship between model complexity and predictive power.
References
- Advanced human liver models for the assessment of drug-induced liver injury. (URL: [Link])
- Bioisosteric replacement: Significance and symbolism. (URL: [Link])
- What is the role of bioisosterism in drug design?
- Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PubMed Central. (URL: [Link])
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])
- Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury - Frontiers. (URL: [Link])
- Full article: The role of fluorine in medicinal chemistry. (URL: [Link])
- Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data | Chemical Research in Toxicology. (URL: [Link])
- Lecture 18: In vitro Cytotoxicity Analysis - YouTube. (URL: [Link])
- Predicting Liver-Related In Vitro Endpoints with Machine Learning to Support Early Detection of Drug-Induced Liver Injury - PMC. (URL: [Link])
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (URL: [Link])
- (PDF) Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (URL: [Link])
- Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])
- Bioisostere - Wikipedia. (URL: [Link])
- Cytotoxicity Assay Protocol & Troubleshooting - Cre
- The Role of Small Molecules Containing Fluorine
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC - NIH. (URL: [Link])
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])
- (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (URL: [Link])
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (URL: [Link])
- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
- Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - NIH. (URL: [Link])
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])
- Spatial artefact detection improves reproducibility of drug screening experiments. (URL: [Link])
- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: [Link])
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH. (URL: [Link])
- Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (URL: [Link])
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
- Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (URL: [Link])
- Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 | Journal of Medicinal Chemistry - ACS Public
- Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange. (URL: [Link])
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])
- The cytotoxic effects of the studied quinazolinones on TH-1 cell...
- Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - Frontiers. (URL: [Link])
- A review for cell-based screening methods in drug discovery - PMC - NIH. (URL: [Link])
- A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase - PubMed. (URL: [Link])
- Metabolic fate of 2-methyl-3-o-tolyl-4(3H)-quinazolinone. I. 2-nitrobenzo-o-toluidide as an urinary metabolite of 2-methyl-3-o-tolyl-4(3H)-quinazolinone in human - PubMed. (URL: [Link])
- Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])
- Mechanisms of Drug-Induced Hep
- Metabolic activation of aflatoxin B1 and 2-amino-3-methylimidazo[4,5-f]-quinoline by human adult and fetal livers - PubMed. (URL: [Link])
- Enzymatic activation of chemicals to toxic metabolites - PubMed - NIH. (URL: [Link])
- Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC - PubMed Central. (URL: [Link])
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Technical Support Center: Synthesis and Pharmacokinetic Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives
Welcome to the technical support center for the synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered in the laboratory, from initial synthesis to the crucial optimization of pharmacokinetic profiles, ensuring your novel compounds have the best chance of becoming viable drug candidates. Our approach is rooted in mechanistic understanding and field-proven experience to help you navigate the complexities of your research.
Section 1: Troubleshooting Guide - Synthetic Challenges
This section addresses specific issues you may encounter during the synthesis of 2-aminoquinazolin-4-(3H)-one derivatives in a direct question-and-answer format.
Question 1: I am experiencing very low to no yield of my target 2-aminoquinazolin-4-(3H)-one. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue that can often be traced back to several key factors related to starting materials, reaction conditions, or the chosen synthetic route.
-
Poor Quality of Starting Materials: Impurities in your initial reactants, such as the anthranilic acid derivative, can introduce side reactions that consume your reagents and lower the yield.[1]
-
Expert Insight: Always verify the purity of your starting materials via NMR, LC-MS, or melting point analysis before beginning the synthesis. Anthranilic acids can degrade over time, and reagents like formamide can contain urea impurities which may lead to the formation of 2,4(1H,3H)-quinazolinediones.[2] Recrystallize or purify starting materials if their integrity is questionable.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The cyclization step is often temperature-sensitive. Temperatures that are too low may result in an incomplete reaction, leaving behind intermediates like N-formylanthranilic acid.[2] Conversely, excessively high temperatures (>180°C) can cause degradation of reagents like formamide or lead to the formation of polymeric byproducts.[2]
-
Solvent & Base Selection: The polarity of the solvent and the strength of the base are critical. Non-polar solvents may favor undesired side products, while highly polar aprotic solvents like DMF or DMSO often promote the desired cyclization.[3] The base must be strong enough to facilitate the necessary deprotonation steps but not so strong as to cause degradation.
-
-
Inefficient Synthetic Route: Some multi-step routes are inherently low-yielding. For example, methods involving excess POCl₃ can be difficult to manage as the product can be unstable and revert to the starting material.[5][6]
Question 2: My reaction produces multiple byproducts that are difficult to separate from my desired compound. What are these impurities and how can I minimize them?
Answer: The formation of side products is a classic challenge in heterocyclic chemistry. In quinazolinone synthesis, the most common byproducts depend on your specific reagents.
-
Common Side Products:
-
2,4(1H,3H)-Quinazolinedione: This often forms when using urea as a reagent or when formamide contains urea impurities.[2][8]
-
N-Formylanthranilic Acid: This is a key intermediate that will remain if the cyclization is incomplete.[2]
-
Dimers and Polymeric Materials: High reaction temperatures can lead to self-condensation reactions, forming dimers like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid or insoluble polymers.[2]
-
-
Minimization Strategies:
-
Control Temperature: Strict temperature control is the most effective way to prevent the formation of thermally-induced byproducts. Use a high-boiling point, inert solvent to maintain a stable reaction temperature.[2]
-
Use High-Purity Reagents: Employ fresh, anhydrous formamide or high-purity urea to avoid moisture and contaminants that lead to side reactions.
-
Optimize Stoichiometry: An excess of the cyclizing agent (e.g., 5 equivalents of formamide to 1 equivalent of anthranilic acid) can help drive the reaction to completion and minimize the presence of unreacted intermediates.[2][9]
-
Purification: If byproducts are still present, strategic purification is key. Unreacted anthranilic acid can be removed with a dilute base wash (e.g., NaHCO₃ solution). Recrystallization from a suitable solvent like ethanol is often effective for removing many common impurities.[1][2]
-
Section 2: Troubleshooting Guide - Pharmacokinetic Profile Enhancement
Optimizing the pharmacokinetic (PK) properties of your derivatives is essential for their transition from hits to leads. This section provides solutions to common PK-related hurdles.
Question 1: My 2-aminoquinazolin-4-(3H)-one derivative has very poor aqueous solubility. How can I improve it for in vitro assays and potential in vivo studies?
Answer: Poor aqueous solubility is a hallmark of many rigid, aromatic heterocyclic compounds like quinazolinones due to their high crystal lattice energy and lipophilicity.[10] This can lead to precipitation in assay buffers and unreliable biological data.
-
Initial Formulation Strategies (For In Vitro Assays):
-
pH Adjustment: Quinazolinones are often weak bases. Lowering the pH of your aqueous buffer can ionize the molecule, significantly increasing its solubility.[10] However, ensure the pH change does not affect your compound's stability or the biological assay itself.
-
Use of Co-solvents: Adding a small percentage (1-5% v/v) of a water-miscible organic co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) to the buffer can disrupt water's polarity and improve solubilization.[10][11]
-
Complexation with Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, effectively shielding the hydrophobic regions and enhancing aqueous solubility.[10][12]
-
-
Structural Modification Strategies (For Drug Development):
-
Introduce Polar Functional Groups: Strategically add polar groups (e.g., -OH, -NH₂, morpholine, piperazine) to the quinazolinone scaffold. This increases hydrogen bonding potential with water.
-
Disrupt Planarity and Crystal Packing: The planar structure of the quinazolinone core contributes to poor solubility.[6] Introducing non-planar groups or substituents that disrupt crystal packing can lower the energy required for dissolution.
-
Formulation Techniques: For preclinical studies, advanced formulation techniques can be employed.
-
Solid Dispersions: Dispersing the drug at a molecular level within a polymer matrix (like Poloxamer 407 or PVP) can create a high-energy amorphous form that dissolves more readily than the crystalline state.[11][13]
-
Micronization: Reducing the particle size through techniques like jet milling increases the surface area available for dissolution.[12][14]
-
-
Question 2: My compound shows high clearance in the in vitro liver microsomal stability assay. What does this mean and what are my next steps?
Answer: High clearance in a liver microsomal stability assay indicates that your compound is rapidly metabolized by cytochrome P450 (CYP) enzymes.[15] This is a major liability, as it often predicts poor oral bioavailability and a short half-life in vivo.
-
Identifying the Metabolic "Soft Spot": The first step is to identify which part of your molecule is being metabolized. This is typically done through a metabolite identification (MetID) study using LC-MS/MS. Common metabolic reactions for this scaffold include:
-
Hydroxylation of aromatic rings.
-
N- or O-dealkylation of substituents.
-
Oxidation of alkyl side chains.
-
-
Strategies for Improving Metabolic Stability:
-
Blocking the "Soft Spot": Once the site of metabolism is known, you can modify the structure to block it. For example, if an aromatic ring is being hydroxylated, you can introduce an electron-withdrawing group like a fluorine or chlorine atom at that position. This makes the ring less susceptible to oxidative metabolism.
-
Introduce Steric Hindrance: Placing a bulky group near the metabolic soft spot can sterically hinder the CYP enzyme from accessing it.
-
Modify Lipophilicity: Very lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (lowering ClogP) by adding polar groups can sometimes reduce metabolic clearance.
-
Recent studies on 2-aminoquinazolin-4-(3H)-one derivatives have shown that N-acetylation or the introduction of difluoro moieties can lead to compounds with good microsomal stability and improved in vivo exposure.[5][7]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common and efficient synthetic routes to prepare the 2-aminoquinazolin-4-(3H)-one scaffold?
Answer: Several reliable methods exist, but their efficiency varies.
-
From Anthranilic Acid: The most traditional method involves the reaction of an anthranilic acid derivative with a nitrogen source.
-
With Urea: Heating anthranilic acid with urea is a common route to first form a quinazolinedione, which is then chlorinated and substituted to yield the final product.[4][8] This multi-step process can be lengthy.
-
With Formamide (Niementowski Reaction): Heating anthranilic acid with formamide can directly produce the quinazolin-4(3H)-one core, though it often requires high temperatures.[2][9]
-
-
One-Pot Synthesis via Dimroth Rearrangement: A highly efficient modern approach involves a one-pot reaction of an anthranilic acid with a cyanamide derivative and chlorotrimethylsilane (TMSCl). This method proceeds through a Dimroth rearrangement to afford the desired 2-aminoquinazolin-4-(3H)-one in high yield, often without needing column chromatography, making it ideal for large-scale synthesis.[5][7]
-
From Isatoic Anhydride: Reaction of an isatoic anhydride derivative with polymer-bound isothioureas offers a concise and efficient solid-phase synthesis approach, which is particularly useful for generating libraries of compounds.[16]
FAQ 2: What are the key structure-activity relationships (SAR) for improving the pharmacokinetic properties of these derivatives?
Answer: Improving PK properties through structural modification is a multi-parameter optimization challenge.
-
For Solubility: As discussed, incorporating polar groups (amines, hydroxyls, morpholino groups) or ionizable functions is a primary strategy. For example, replacing a lipophilic benzyl group with a more polar substituent can improve solubility.[17]
-
For Metabolic Stability: Blocking sites of metabolism is key. Halogenation (especially fluorination) of aromatic rings is a well-established technique to prevent oxidative metabolism by CYP enzymes.[18][19]
-
For Oral Bioavailability: Bioavailability is a function of both solubility and permeability. While increasing polarity improves solubility, it can decrease permeability if overdone (violating Lipinski's Rule of Five). A balance is required. Sometimes, a prodrug approach is effective, where a labile group is attached to improve absorption and is then cleaved in vivo to release the active drug.
-
For Reducing Off-Target Effects: Modifications can also reduce unwanted activity. For instance, careful structural design can minimize binding to the hERG ion channel, a common cardiotoxicity liability.[5][7]
Section 4: Protocols & Methodologies
Protocol 1: Efficient One-Pot Synthesis of a 2-((3,5-Dichlorophenyl)amino)quinazolin-4(3H)-one Derivative
This protocol is adapted from highly efficient methods reported in the literature, utilizing a key Dimroth rearrangement step.[5][7]
Materials:
-
Anthranilic acid derivative (e.g., 7-chloroanthranilic acid)
-
Phenylcyanamide derivative (e.g., 3,5-dichlorophenylcyanamide)
-
Chlorotrimethylsilane (TMSCl)
-
tert-Butanol (t-BuOH)
-
2 N Sodium Hydroxide (NaOH) solution
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the anthranilic acid derivative (1.0 eq).
-
Add anhydrous t-BuOH, followed by the phenylcyanamide derivative (1.1 eq).
-
Carefully add TMSCl (2.0 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the initial reaction is complete, cool the mixture to room temperature.
-
Add a 1:1 (v/v) mixture of EtOH and 2 N aqueous NaOH.
-
Heat the mixture to reflux and maintain for 6 hours to facilitate the Dimroth rearrangement.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with water and a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Dry the product under vacuum. This method often yields a pure product without the need for silica gel chromatography.[5]
Protocol 2: In Vitro Kinetic Solubility Assessment
Purpose: To determine the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.
Procedure:
-
Prepare a 10 mM stock solution of your test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS (final concentration: 100 µM; final DMSO concentration: 1%).
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a DMSO/PBS mixture.
Section 5: Data Summaries
Table 1: Common Solvents and Bases for Quinazolinone Synthesis
| Role | Class | Examples | Typical Use Case & Rationale |
| Solvent | Polar Aprotic | DMF, DMSO | Excellent for dissolving polar starting materials and intermediates; high boiling points allow for elevated reaction temperatures.[3] |
| Polar Protic | Ethanol, Water | Can be effective, especially in microwave-assisted synthesis or when using water-soluble reagents.[1][9] | |
| Non-Polar | Toluene, Xylene | Generally less effective and may favor side-product formation in some routes.[3] | |
| Base | Inorganic | K₂CO₃, Cs₂CO₃ | Common in reactions requiring a solid base; effectiveness depends on solubility in the chosen solvent.[20] |
| Organic (Amine) | Triethylamine (TEA), DIPEA | Soluble in organic solvents, act as acid scavengers. TEA is frequently used with POCl₃.[4][8] | |
| Organic (Catalytic) | DABCO | Can be a highly effective catalyst in promoting cyclization steps.[3] |
Table 2: Strategies for Enhancing Key Pharmacokinetic Parameters
| Parameter to Improve | Common Problem | Structural/Formulation Strategy | Rationale |
| Aqueous Solubility | Compound precipitates in assays; poor absorption. | Introduce polar/ionizable groups (e.g., morpholine, piperidine, -OH).[10] | Increases hydrogen bonding with water and allows for salt formation. |
| Formulate as an amorphous solid dispersion.[13] | The amorphous state has lower lattice energy and dissolves more readily than the crystalline form. | ||
| Metabolic Stability | Rapid clearance by CYP enzymes in vitro. | Block metabolic "soft spots" with fluorine or chlorine atoms. | Halogens are electron-withdrawing and can prevent oxidative metabolism at that position. |
| Introduce steric bulk near the site of metabolism. | Physically hinders the metabolic enzyme from accessing the labile site. | ||
| Oral Bioavailability | Low plasma exposure (AUC) after oral dosing.[5][7] | Balance lipophilicity and polarity (LogP between 1-3). | Ensures sufficient solubility for dissolution and sufficient lipophilicity for membrane permeability. |
| Reduce susceptibility to efflux transporters (e.g., P-gp).[21] | Modify structure to no longer be a substrate for efflux pumps that transport drugs out of cells. | ||
| hERG Safety | Compound blocks the hERG potassium channel. | Remove or constrain basic nitrogen centers; reduce lipophilicity. | Many hERG blockers are lipophilic bases; reducing these features can mitigate binding.[5][7] |
Section 6: Diagrams & Workflows
Caption: General workflow for the synthesis, evaluation, and optimization of 2-aminoquinazolin-4-(3H)-one derivatives.
Caption: Troubleshooting logic for diagnosing and resolving low reaction yields.
Caption: Relationship between structural modifications and desired pharmacokinetic outcomes.
Section 7: References
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- 6. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties [mdpi.com]
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- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors [mdpi.com]
- 20. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Validation & Comparative
A Technical Guide to the Biological Evaluation of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] This guide provides a comprehensive biological evaluation of a specific, yet promising subclass: 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid analogs. We will delve into their synthesis, compare their performance against other quinazolinone alternatives, and provide detailed experimental protocols to empower researchers in this field.
The Significance of the 7-Carboxylic Acid Moiety: A Gateway to Novel Bioactivities
While substitutions at the 2, 3, and 6-positions of the quinazolinone ring have been extensively explored, the 7-position offers a unique vector for chemical modification.[2][4] The introduction of a carboxylic acid group at this position not only influences the physicochemical properties of the molecule but also provides a handle for the synthesis of diverse amide and ester derivatives, opening up new avenues for targeting a range of biological entities.
One of the most notable recent applications of this scaffold is in the development of soluble epoxide hydrolase (sEH) inhibitors.[5] sEH is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), making it an attractive target for cardiovascular and inflammatory diseases.
Comparative Analysis: 7-Carboxamide Analogs as Soluble Epoxide Hydrolase (sEH) Inhibitors
A noteworthy study by Turanlı et al. explored a series of 4-oxo-3,4-dihydroquinazoline-7-carboxamide derivatives as potent sEH inhibitors.[5] This work provides an excellent case study for a comparative analysis of this analog class.
Structure-Activity Relationship (SAR) Insights
The study revealed several key structural features that govern the sEH inhibitory activity of these 7-carboxamide analogs. The general structure of the evaluated compounds is depicted below:
Caption: Key modification points influencing the sEH inhibitory activity.
-
2-Position: Substitution at the 2-position with a substituted benzylthio group was found to be crucial for potent sEH inhibition.
-
7-Carboxamide: The amide functionality at the 7-position is a key interaction point within the sEH active site. The nature of the substituent on the amide nitrogen significantly impacts potency.
Performance Data of Lead Compounds
The following table summarizes the in vitro sEH inhibitory activity of selected 4-oxo-3,4-dihydroquinazoline-7-carboxamide analogs from the study by Turanlı et al.[5]
| Compound ID | R1 (2-position) | R3 (7-position) | sEH IC50 (µM) |
| 34 | 2-Chlorobenzylthio | Neopentylamide | 0.30 |
| 35 | 2-Methylbenzylthio | Neopentylamide | 0.44 |
| 37 | 2-(Trifluoromethyl)benzylthio | Neopentylamide | 0.66 |
| 43 | 2-Cyanobenzylthio | Isopropylamide | 0.49 |
Data extracted from Turanlı, S. et al. (2022).[5]
These results demonstrate that 4-oxo-3,4-dihydroquinazoline-7-carboxamide analogs can achieve potent, sub-micromolar inhibition of sEH, making them a promising class of compounds for further development.
Broader Biological Potential: A Comparison with Other Quinazolinone Analogs
While the 7-carboxylic acid analogs have shown clear promise as sEH inhibitors, the broader quinazolinone scaffold is renowned for its anticancer activity, often through the inhibition of various protein kinases.[6][7]
Kinase Inhibition: A Promising Avenue
Numerous quinazolinone derivatives have been developed as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[6][8] Structure-activity relationship studies have shown that substitutions at the 2, 4, and 6-positions are critical for potent kinase inhibition.[4][9]
While there is currently a lack of extensive research specifically on this compound analogs as kinase inhibitors, the inherent properties of the quinazolinone core suggest this is a fertile area for future investigation. The 7-carboxylic acid group could be functionalized to introduce moieties that interact with specific residues in the kinase ATP-binding pocket.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair pathways. The quinazolinone scaffold has been explored for the development of PARP inhibitors. A comparative evaluation of 7-carboxylic acid analogs in this context would be a valuable endeavor.
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for key biological assays relevant to the evaluation of this compound analogs.
Synthesis of this compound
A general synthetic route to the core scaffold is outlined below.
Caption: General synthetic workflow for the core scaffold.
A detailed protocol for the synthesis of 2-substituted-4-oxo-3,4-dihydroquinazoline-7-carboxamides can be adapted from the work of Turanlı et al.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as sEH or kinases.[10][11]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
96-well plate
-
Detection reagent (specific to the assay, e.g., fluorescent or colorimetric)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and serial dilutions of the test compound. Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation and Detection: Incubate the plate for a specific time at the optimal temperature. Stop the reaction (if necessary) and add the detection reagent.
-
Signal Measurement: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The demonstrated potent sEH inhibitory activity of its carboxamide derivatives highlights the potential of this analog series in treating inflammatory and cardiovascular diseases. Further exploration of these analogs as kinase and PARP inhibitors is a logical and promising next step, given the well-established anticancer properties of the broader quinazolinone class. The detailed experimental protocols provided in this guide are intended to empower researchers to systematically evaluate these and other biological activities, ultimately paving the way for the discovery of new and effective medicines.
References
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 2025. [Link]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 2023. [Link]
- An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 2022. [Link]
- An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 2025. [Link]
- Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
- An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 2021. [Link]
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 2017. [Link]
- A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 2021. [Link]
- Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
- Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. [Link]
- Enzyme Assay Protocol. University of California, San Diego. [Link]
- Guidelines for the digestive enzymes inhibition assay.
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega, 2022. [Link]
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]
- This compound. PubChem. [Link]
- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 2019. [Link]
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A Comparative Analysis of Quinazolinone Derivative Series: A Guide for Drug Discovery Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of different quinazolinone derivative series, offering insights into their synthesis, structure-activity relationships (SAR), and performance in key therapeutic areas. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising chemical space.
The Quinazolinone Core: A Versatile Pharmacophore
The fundamental quinazolinone structure, a fusion of a benzene and a pyrimidine ring, offers multiple sites for chemical modification. The most common isomer in medicinal chemistry is the 4(3H)-quinazolinone. The versatility of this scaffold lies in the ability to introduce a diverse range of substituents at the 2, 3, 6, and 8 positions, which significantly influences the resulting biological activity.[2] This guide will focus on a comparative analysis of series based on their substitution patterns and their demonstrated therapeutic potential in oncology, infectious diseases, inflammation, and neurology.
Anticancer Activity: Targeting Key Pathways in Malignancy
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[3][4] Their mechanisms of action are diverse, primarily targeting key proteins involved in cancer cell proliferation, survival, and metastasis.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A prominent class of anticancer quinazolinones functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed or mutated in various cancers, including non-small cell lung cancer and breast cancer.[5]
Comparative Analysis:
The 4-anilinoquinazoline scaffold is a key pharmacophore for EGFR inhibition. Structure-activity relationship (SAR) studies have revealed that:
-
Substitution at the 4-position: A substituted aniline ring at this position is crucial for binding to the ATP-binding pocket of the EGFR kinase domain.
-
Substituents on the aniline ring: Small, lipophilic groups at the meta- and para-positions of the aniline ring generally enhance activity.
-
Substitutions at the 6- and 7-positions of the quinazolinone core: The presence of methoxy or other small alkoxy groups at these positions often improves potency.[6]
| Compound Series | Key Structural Features | Target Cancer Cell Lines | IC50 Values (µM) | Reference |
| Gefitinib (Iressa) | 4-anilinoquinazoline with 3-chloro-4-fluoroaniline | NSCLC (e.g., A549) | 0.027 (EGFR kinase) | [7] |
| Erlotinib (Tarceva) | 4-anilinoquinazoline with 3-ethynyl-aniline | NSCLC, Pancreatic Cancer | 0.045 (EGFR kinase) | [5] |
| Lapatinib (Tykerb) | Dual EGFR/HER2 inhibitor with a furan-containing side chain | Breast Cancer (e.g., MCF-7) | 0.027 (EGFR kinase) | [8] |
| Novel Semicarbazone Hybrids | Quinazoline with a semicarbazone moiety | A549, HepG2, MCF-7, PC-3 | 0.00005 - 0.0001 (EGFR kinase) | [7] |
| 2-Aryl, 3-Hydrazide Derivatives | Aryl group at C2, hydrazide at N3 | MCF-7, A2780 | 0.14 - 0.20 | [1] |
| Morpholine Substituted Derivatives | Morpholine group on a substituted phenyl ring | A549, MCF-7 | 3.15 - 10.38 | [9][10] |
Mechanism of Action: EGFR Inhibition
The following diagram illustrates the signaling pathway targeted by EGFR-inhibiting quinazolinone derivatives.
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Tubulin Polymerization Inhibitors
Another important mechanism of anticancer action for quinazolinone derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[11] These compounds often bind to the colchicine binding site on β-tubulin.
Comparative Analysis:
The structural requirements for tubulin polymerization inhibition differ from those for EGFR inhibition. Key SAR insights include:
-
2- and 3-position substituents: The nature of the substituents at these positions is critical. Often, a substituted phenyl ring at the 2-position and a variety of groups at the 3-position contribute to potent activity.
-
Conformation: The overall three-dimensional shape of the molecule is crucial for fitting into the colchicine binding site.
| Compound Series | Key Structural Features | Target Cancer Cell Lines | IC50 Values (µM) | Reference |
| Biarylaminoquinazolines | Biphenylamino moiety | Ovarian Carcinoma (OVCAR-8) | 1.1 (Tubulin Polymerization) | [11] |
| Quinazoline-4-tetrahydroquinoline analogues | Tetrahydroquinoline moiety | Various human cancer cell lines | 0.0004 - 0.0027 | [12] |
| 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones | Phenyl, biphenyl, naphthyl, or indolyl at C2 | HepG2, U251, PANC-1, A549, A375 | Potent broad-spectrum activity reported |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinazolinone derivatives on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13]
Comparative Analysis:
The antimicrobial efficacy of quinazolinones is highly dependent on their substitution patterns. Key SAR findings include:
-
2- and 3-position substituents: The presence of substituted aromatic rings at the 3-position and methyl or thiol groups at the 2-position are often essential for antimicrobial activity.[1]
-
Halogenation: The introduction of halogen atoms at the 6- and 8-positions can enhance antimicrobial potency.[1]
-
Hybrid Molecules: Hybrid molecules incorporating other antimicrobial pharmacophores, such as thiazolidinones or sulfonamides, have shown promising results.
| Compound Series | Key Structural Features | Target Microorganisms | MIC Values (µg/mL) | Reference |
| 2,3-Disubstituted Quinazolinones | Various aryl and alkyl substituents at C2 and N3 | E. coli, S. aureus | 12.5 - >50 | [14] |
| Quinazolinone Schiff Bases | Schiff base linkage at N3 | Gram-positive and Gram-negative bacteria | Variable, some with good activity | |
| Quinazolinone-azole hybrids | Fused or linked azole rings | S. aureus, E. coli, C. albicans | 3.16 - 4.10 (against C. albicans) | [15] |
| Quinazolinone Antibacterials (Q1-Q5) | Specific substitutions targeting PBPs | Methicillin-Resistant S. aureus (MRSA) | MIC50: 0.06 - 2 | [16] |
Mechanism of Action: Antimicrobial Effects
The antimicrobial mechanisms of quinazolinones are varied and can include:
-
Inhibition of Cell Wall Synthesis: Some derivatives target penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis.[17]
-
DNA Gyrase and Topoisomerase IV Inhibition: The quinoline core, a component of the quinazolinone scaffold, is known to inhibit these enzymes, leading to disruption of DNA replication and repair.[16]
-
Disruption of Cell Membrane Integrity: Lipophilic derivatives can insert into the bacterial cell membrane, leading to its disruption.[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of quinazolinone derivatives.[19]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the quinazolinone derivatives in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Quinazolinone derivatives have shown significant promise as anti-inflammatory agents, with some compounds exhibiting potent and selective inhibition of key inflammatory mediators.[20]
Cyclooxygenase (COX) Inhibitors
A major mechanism of anti-inflammatory action for some quinazolinone series is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[21]
Comparative Analysis:
The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. SAR studies on anti-inflammatory quinazolinones have indicated that:
-
Substituents at the 2- and 3-positions: The nature and size of these substituents play a crucial role in determining COX-1/COX-2 selectivity.
-
Aryl groups: The presence of specific substituted aryl groups can confer potent and selective COX-2 inhibition.
| Compound Series | Key Structural Features | COX-2 Selectivity Index (SI) | In Vivo Anti-inflammatory Activity (% inhibition) | Reference |
| Proquazone | 4-Aryl-1-alkyl-quinazolinone | Non-selective | Comparable to aspirin and diclofenac | [22] |
| 2,3,6-Trisubstituted Quinazolinones | o-methoxyphenyl at C3, p-dimethylaminophenyl at C2 | Higher than phenylbutazone | 10.28 - 53.33 | [20] |
| Quinazolinone-Ibuprofen Conjugates | Ibuprofen moiety linked to the quinazolinone core | 398.11 (for para-nitro derivative) | Similar to celecoxib | [21] |
| 2,3-Disubstituted 4(3H)-quinazolinones | 2-mercapto-3-[2-(pyridin-2-yl)ethyl] scaffold | >303.0 (for some derivatives) | ED50: 50.3–112.1 mg/kg | [23] |
Mechanism of Action: COX-2 Inhibition
The diagram below outlines the role of COX-2 in the inflammatory cascade and its inhibition by quinazolinone derivatives.
Caption: The COX-2 pathway and its inhibition by quinazolinone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[15][24]
-
Animal Grouping: Divide rats or mice into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the quinazolinone derivatives orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Anticonvulsant Activity: Modulating Neuronal Excitability
Certain quinazolinone derivatives have demonstrated potent anticonvulsant effects, making them promising candidates for the treatment of epilepsy.[2]
Comparative Analysis:
The anticonvulsant activity of quinazolinones is influenced by the substituents at various positions. SAR studies have highlighted:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced anticonvulsant activity, likely due to improved blood-brain barrier penetration.
-
Substituents on the 3-aryl group: The nature and position of substituents on an aryl ring at the 3-position can significantly impact activity and neurotoxicity.
| Compound Series | Key Structural Features | Anticonvulsant Screening Model | Activity | Reference |
| Methaqualone Analogues | 2-methyl-3-aryl substitution | MES, scPTZ | Sedative-hypnotic and anticonvulsant | |
| Fluorinated Quinazolinones | Fluorine-containing substituents | MES, scPTZ | High affinity for GABA-A receptor, low neurotoxicity | [2] |
| 2,3-Disubstituted Quinazolinones | Various substituents at C2 and N3 | PTZ-induced seizures | Some compounds showed 100% protection | [4] |
Experimental Protocol: Anticonvulsant Screening
Two standard preclinical models are commonly used to evaluate the anticonvulsant potential of new compounds:
-
Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures.[17]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that elevate the seizure threshold.[2][11]
General Procedure:
-
Animal Preparation: Use mice or rats for the study.
-
Compound Administration: Administer the test compounds at various doses, typically intraperitoneally.
-
Seizure Induction: After a predetermined time, induce seizures using either electrical stimulation (MES) or a subcutaneous injection of pentylenetetrazole (scPTZ).
-
Observation: Observe the animals for the presence or absence of seizures and any signs of neurotoxicity (e.g., using the rotarod test).
-
Data Analysis: Determine the median effective dose (ED50) and the median toxic dose (TD50) to calculate the protective index (PI = TD50/ED50).
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. This comparative analysis highlights the remarkable chemical tractability and diverse biological activities of different quinazolinone derivative series. The ability to fine-tune the pharmacological profile by modifying the substitution patterns makes this a particularly attractive area for drug development.
Future research should focus on:
-
Target-based design: Leveraging structural biology and computational modeling to design more potent and selective inhibitors for specific biological targets.
-
Hybrid molecules: Combining the quinazolinone scaffold with other pharmacophores to develop multi-target agents or to overcome drug resistance.
-
Preclinical and clinical development: Advancing the most promising lead compounds through rigorous preclinical and clinical evaluation to translate their therapeutic potential into new medicines.
The continued exploration of the vast chemical space of quinazolinone derivatives holds immense promise for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurology.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Quinazolinone Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationships (SAR) of quinazolinone derivatives, a versatile scaffold renowned for its broad spectrum of pharmacological activities.[1][2][3][4] We will delve into the nuances of how specific structural modifications to the quinazolinone core influence its anticancer, antimicrobial, and anti-inflammatory properties, supported by comparative experimental data. This guide is structured to provide not just a summary of findings, but to offer actionable insights and detailed methodologies to empower your own research and development endeavors.
The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry
The quinazolinone core, a fusion of benzene and pyrimidine rings, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][3] This bicyclic heterocyclic system offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical properties and biological activity. The two primary isomers are 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common and extensively studied scaffold in drug discovery.[2][3] Marketed drugs such as Prazosin, an antihypertensive agent, and Gefitinib, an anticancer drug, feature the quinazoline framework, underscoring its clinical significance.[1][5]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell growth and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase and tubulin polymerization.[5][6][7]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of quinazolinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring.
-
Position 2: Substitution at this position is crucial for activity. The presence of a substituted phenyl ring or other aromatic moieties often leads to potent cytotoxicity. For instance, the introduction of a 2-methoxyphenyl group has been shown to result in significant anti-proliferative effects.[8]
-
Position 3: Modifications at the N-3 position with various aryl or alkyl groups can significantly influence anticancer activity. The presence of a substituted aromatic ring at this position is often essential for potent cytotoxicity.[1]
-
Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at these positions can enhance the cytotoxic effects of quinazolinone derivatives.[1]
Key SAR Insights for Anticancer Activity
Caption: SAR summary for anticancer quinazolinone derivatives.
Comparative Performance of Anticancer Quinazolinone Derivatives
The following table summarizes the cytotoxic activity of various quinazolinone derivatives against different cancer cell lines, providing a comparative overview of their performance.
| Compound ID | R2-Substituent | R3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 1-phenylethanol | H | HeLa | 0.1-0.3 | [6] |
| Compound 6 | 2-hydroxyphenyl | H | Jurkat | 1.9 | [2] |
| Compound 17 | 4-chlorophenyl | H | NB4 | <5 | [2] |
| Compound 101 | 2-methyl-6-chloro | heteroaryl | MCF-7 | 0.34 | [6] |
| Compound 11g | various | quinoxalindione | HeLa | <50 | [9] |
| Compound 4 | various | various | MCF-7 | 0.16 | [10] |
| Compound 5 | various | various | MCF-7 | 0.16 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-3, SMMC-7721) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Gefitinib).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][4][11] Their mechanism of action often involves interference with the bacterial cell wall or DNA synthesis.[1]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of quinazolinones is highly dependent on the substitution pattern around the core structure.
-
Positions 2 and 3: The nature of the substituents at these positions is critical. The presence of a methyl or thiol group at position 2 and a substituted aromatic ring at position 3 are often essential for antimicrobial activity.[1]
-
Position 4: Substitution at the 4th position, particularly with an amine or a substituted amine, can significantly improve antimicrobial properties.[1]
-
Positions 6 and 8: The presence of halogen atoms (e.g., Cl, Br) at these positions is known to enhance antibacterial and antifungal activities.[1][12]
Key SAR Insights for Antimicrobial Activity
Caption: SAR summary for antimicrobial quinazolinone derivatives.
Comparative Performance of Antimicrobial Quinazolinone Derivatives
The following table presents the antimicrobial activity of selected quinazolinone derivatives against various microbial strains, highlighting their comparative efficacy.
| Compound ID | R-Substituents | Microbial Strain | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |
| Compound 15 | Fused pyrrolo-quinazolinone with Cl | S. aureus | 32 | [12] |
| Compound 16 | Pyrrolidine derivative with p-chloro phenyl | S. aureus | 0.5 mg/ml | [13] |
| Compound 20 | Pyrrolidine derivative with 4-nitro phenyl | B. subtilis | 0.5 mg/ml | [13] |
| Compound 3m | 2-methyl-3-((thiophen-2-ylmethylene)amino) | S. aureus | 1.95 | [14] |
| Compound 3m | 2-methyl-3-((thiophen-2-ylmethylene)amino) | C. albicans | 3.90 | [14] |
| A-2 | 6-bromo, 2-phenylimino thiazolidinone, 3-m-chlorobenzaldehyde | E. coli | Excellent activity | [15] |
| A-6 | 6-bromo, 2-phenylimino thiazolidinone, 3-m-nitrobenzaldehyde | C. albicans | Excellent activity | [15] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the agent is effective, it will inhibit the growth of a seeded microorganism, resulting in a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the quinazolinone derivative solution (at a known concentration) into each well. Include a positive control (e.g., Ciprofloxacin) and a negative control (solvent).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[9][16] This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory and COX-2 inhibitory activities of quinazolinones are governed by specific structural features.
-
Position 2: Substitution with a p-dimethylaminophenyl group at this position has been shown to result in higher activity than the standard drug phenylbutazone.[17]
-
Position 3: The presence of an o-methoxyphenyl substituent at the C-3 position is favorable for anti-inflammatory activity.[17]
-
Position 6: The introduction of a bromo substituent at the 6-position of the quinazolinone ring has been found to be the most potent for anti-inflammatory action in certain series.[18]
Key SAR Insights for Anti-inflammatory Activity
Caption: SAR summary for anti-inflammatory quinazolinone derivatives.
Comparative Performance of Anti-inflammatory Quinazolinone Derivatives
The following table provides a comparison of the in vivo anti-inflammatory activity of various quinazolinone derivatives.
| Compound ID | R-Substituents | % Inhibition of Paw Edema | Reference |
| Compound 9 | 2'-(p-chlorobenzylideneamino)phenyl at C-3 | 20.4 | [19] |
| Compound 15 | Azetidinone derivative | 24.6 - 27.3 | [19] |
| Compound 21 | Thiazolidinone derivative | 32.5 | [19] |
| 4-nitrostyryl derivative | 4-nitrostyryl at C-4 | 62.2 - 80.7 | [18] |
| 6-bromo derivative | 3-naphthalene, 6-bromo | Most potent in series | [18] |
| QA-2 | 2-methyl substitution on aniline at C-3 | 82.75 | [5] |
| QA-6 | 2,4-dinitro substitution on aniline at C-3 | 81.03 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test quinazolinone derivatives orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Phenylbutazone).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the quinazolinone core can lead to significant changes in biological activity, offering a clear path for rational drug design. The comparative data presented provides a valuable resource for researchers to identify promising lead compounds for further development.
Future research should focus on exploring novel substitutions at various positions of the quinazolinone ring to enhance potency and selectivity. The use of computational tools, such as quantitative structure-activity relationship (QSAR) and molecular docking, can further aid in the design of more effective quinazolinone-based drugs.[17][20][21][22] The detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation of these next-generation compounds.
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A Senior Application Scientist’s Guide to Validating the Mechanism of Action of Quinazolinone-Based Inhibitors
Introduction: Beyond the Initial Hit—The Imperative of Mechanistic Validation
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatility and presence in numerous approved drugs and clinical candidates. These compounds have demonstrated a remarkable range of biological activities, frequently acting as potent inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and other critical enzyme families.[1][2][3] However, the journey from a promising "hit" in a high-throughput screen to a validated lead compound is fraught with challenges. A primary pitfall is the misinterpretation of a compound's true mechanism of action (MoA).
Without a rigorous, multi-faceted validation strategy, research programs risk advancing compounds based on flawed assumptions, leading to wasted resources and late-stage failures. An observed cellular effect does not automatically confirm on-target activity. This guide provides researchers, scientists, and drug development professionals with a logical, field-proven framework for systematically and definitively validating the MoA of quinazolinone-based inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices to build a self-reinforcing, trustworthy body of evidence.
The Validation Framework: A Triad of Interrogative Evidence
A robust MoA validation strategy can be conceptualized as a three-tiered approach, where each tier builds upon the last to create an unassailable mechanistic argument.
-
Tier 1: Biochemical & Biophysical Confirmation. Does the compound directly bind and inhibit the purified target protein?
-
Tier 2: Cellular Target Engagement & Functional Response. Does the compound engage the target within the complex milieu of a living cell and elicit the expected downstream biological consequences?
-
Tier 3: High-Resolution Structural Evidence. What is the precise, atomic-level nature of the interaction between the compound and its target?
This guide will dissect the key methodologies within each tier, providing not only the "how" but, more critically, the "why."
Tier 1: Foundational Evidence with Purified Protein
The first and most fundamental step is to confirm that your quinazolinone inhibitor interacts directly with its putative target in a controlled, cell-free environment. This stage quantifies the interaction and defines its fundamental nature.
Method 1: Characterizing the Mode of Inhibition with Enzyme Kinetics
Before quantifying binding affinity, it is crucial to understand how the inhibitor affects the enzyme's catalytic activity. Enzyme kinetics assays are the classical method for determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[4][5] This information is vital for understanding whether the inhibitor binds to the enzyme's active site or an allosteric site, which has profound implications for lead optimization.
The most common approach involves measuring enzyme reaction velocity at various substrate concentrations in the presence of multiple, fixed concentrations of the inhibitor. Plotting this data using a double reciprocal Lineweaver-Burk plot allows for a clear visual diagnosis of the inhibition mode based on changes in Vmax (the maximum reaction rate) and Km (the substrate concentration at half-maximum velocity).[6][7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Logic diagram for determining the mode of enzyme inhibition using Lineweaver-Burk plots.
Method 2: Quantifying Direct Binding with Biophysical Assays
While enzyme kinetics imply binding, they do not directly measure it. Biophysical assays provide quantitative, direct evidence of the physical interaction between the inhibitor and the target protein. They are essential for confirming that the observed inhibition is not due to an artifact and for accurately measuring binding affinity.[8][9]
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique that measures binding events in real-time.[10][11] It provides a wealth of information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12][13] The dissociation rate, in particular, is a critical parameter for drug efficacy, as a slower k_off (longer residence time) can lead to a more durable pharmacological effect.
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[14][15][16][17] Unlike other methods, ITC is performed with both components free in solution, providing a true measure of the interaction without surface immobilization artifacts.[18]
| Method | Information Gained | Strengths | Limitations | Primary Application |
| Surface Plasmon Resonance (SPR) | K_D (affinity), k_on (association rate), k_off (dissociation rate) | Real-time kinetic data, high sensitivity, reusable sensor chips[11][13] | Requires immobilization of one partner, which can affect protein conformation; potential for mass transport artifacts. | Lead optimization where understanding binding kinetics and residence time is critical.[12] |
| Isothermal Titration Calorimetry (ITC) | K_D (affinity), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement; provides a full thermodynamic profile.[14][17] | Lower throughput, requires larger quantities of pure protein and compound. | Deep mechanistic studies to understand the driving forces of binding (enthalpic vs. entropic).[15][16] |
| Differential Scanning Fluorimetry (DSF) | ΔT_m (change in melting temperature) | High-throughput, low sample consumption, good for initial hit validation. | Indirect measure of binding; may not work for all proteins or ligands; provides no kinetic or thermodynamic data. | High-throughput screening and hit validation to confirm direct engagement.[8] |
Tier 2: Proving Relevance in the Cellular Context
Confirming direct binding to a purified protein is a necessary but insufficient step. The complex intracellular environment—with its molecular crowding, membrane barriers, and competing interactions—can dramatically alter a compound's behavior. Therefore, the next critical phase is to validate target engagement within a living cell.
Method 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a revolutionary biophysical method that allows for the direct measurement of target engagement in intact cells and even tissues.[19][20] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[21]
By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor provides powerful, direct evidence of target engagement in a physiologically relevant setting.[20][21]
dot graph G { layout=dot; rankdir=TB; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Method 4: Verifying Downstream Functional Effects
Target engagement must translate into a functional outcome. Validating that the inhibitor modulates the signaling pathway downstream of the target provides the crucial link between the molecular interaction and the cellular phenotype. For quinazolinone-based kinase inhibitors, this typically involves measuring the phosphorylation status of key substrate proteins.
Western Blotting: This is the workhorse technique for analyzing changes in protein expression and post-translational modifications. For example, if your quinazolinone targets a kinase like EGFR, you would treat cancer cells with the inhibitor and probe for changes in the phosphorylation of downstream effectors such as AKT and ERK.[2] A potent, on-target inhibitor should decrease the phosphorylation of these substrates without altering their total protein levels.
Reporter Gene Assays: For targets that regulate transcription (e.g., Wnt/β-catenin pathway), luciferase-based reporter assays are highly effective.[22] These systems are engineered so that the activity of the target pathway drives the expression of a reporter gene. A decrease in signal in the presence of the inhibitor provides quantitative evidence of pathway modulation.[22]
Tier 3: The Definitive View—Structural Biology
The final tier of validation provides the ultimate proof of MoA: an atomic-resolution picture of the inhibitor bound to its target. This not only confirms the direct interaction unequivocally but also reveals the specific binding mode, which is invaluable for structure-based drug design and optimizing compound selectivity and potency.
Method 5: X-Ray Crystallography / Cryo-EM
X-ray Crystallography: For decades, X-ray crystallography has been the gold standard for determining high-resolution structures of protein-ligand complexes.[23][24] Obtaining a co-crystal structure of the quinazolinone inhibitor bound within the active or allosteric site of its target provides an unambiguous map of the key interactions (e.g., hydrogen bonds, hydrophobic contacts).[25][26] This structural information can explain the basis of inhibitor potency and selectivity and guide the rational design of next-generation analogs.[27]
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins like GPCRs that are notoriously difficult to crystallize, cryo-EM has emerged as a powerful alternative.[27] Recent advances in technology now allow cryo-EM to solve structures at near-atomic resolution, making it an increasingly viable tool for structure-based drug discovery.
dot graph MoA_Validation { graph [splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];
} end Caption: A hierarchical workflow for MoA validation, building from biochemical to structural evidence.
Conclusion
Validating the mechanism of action for a quinazolinone-based inhibitor is not a single experiment but a systematic process of building a coherent and self-reinforcing scientific argument. By progressing through the tiers of evidence—from foundational biochemical and biophysical characterization to in-cell target engagement and, finally, to high-resolution structural analysis—researchers can establish an unassailable MoA. This rigorous, multi-pronged approach is the hallmark of sound drug discovery. It ensures that decisions are based on robust data, mitigates the risk of late-stage failure, and ultimately accelerates the development of novel, effective therapeutics.
Experimental Protocols
Protocol 1: General Procedure for Surface Plasmon Resonance (SPR)
-
Chip Preparation: Select a sensor chip appropriate for amine coupling (e.g., CM5). Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[28]
-
Ligand Immobilization: Inject the purified target protein (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over one flow cell until the desired immobilization level (e.g., 3000-5000 Response Units) is reached.[28] A second flow cell is prepared as a reference by performing the activation and deactivation steps without protein injection.
-
Deactivation: Inject 1 M ethanolamine-HCl to quench any remaining active esters on both flow cells.
-
Analyte Injection: Prepare serial dilutions of the quinazolinone inhibitor in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Inject each concentration over both the target and reference flow cells for a set association time, followed by an injection of running buffer alone for the dissociation phase. Include a zero-concentration (buffer only) injection for double referencing.
-
Data Analysis: Subtract the reference flow cell data from the target flow cell data. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.[13]
Protocol 2: General Procedure for Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the quinazolinone inhibitor at a desired concentration (e.g., 10x IC50) and a parallel set with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 42°C to 68°C), followed by immediate cooling at 4°C for 3 minutes.[29]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for the target protein.
-
Quantification: Quantify the band intensities and normalize them to the intensity of the unheated control sample. Plot the normalized soluble protein fraction against temperature to generate melting curves for both vehicle- and inhibitor-treated samples.
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- Benchchem. A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives with Target Proteins.
- Patsnap Synapse. (2024-06-21). What are GPCR antagonists and how do they work?.
- PMC - NIH. (2020-08-19). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation.
- (Open Access) Pharmacology of Antagonism of GPCR. (2022) | Hitoshi Kurose | 13 Citations*.
- NCBI. (2019-11-01). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual.
- PubMed Central. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells.
- MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- ResearchGate. (2025-08-09). Pharmacology of Antagonism of GPCR | Request PDF.
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A Researcher's Guide to the In Vivo Validation of Quinazolinone-Based Anticancer Agents
For drug development professionals, the journey from a promising chemical scaffold to a clinically effective anticancer agent is both arduous and exciting. The quinazolinone core, a privileged structure in medicinal chemistry, has yielded several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib. These compounds have demonstrated the immense therapeutic potential of this chemical class, primarily through the inhibition of key signaling pathways involved in tumor growth and survival.
This guide provides an in-depth, experience-driven comparison of the methodologies used for the in vivo validation of novel quinazolinone compounds. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to preclinical assessment. Our focus is to equip researchers with the knowledge to design and execute experiments that generate clear, decisive data on anticancer efficacy and safety.
The Cornerstone of In Vivo Efficacy Testing: Xenograft Models
The most widely accepted method for evaluating the in vivo efficacy of anticancer agents is the use of xenograft models, which involves the transplantation of human tumor cells or tissues into immunodeficient mice. This approach allows for the direct assessment of a compound's effect on human-derived tumors in a living organism.
There are two primary types of xenograft models:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice. CDX models are highly reproducible and cost-effective, making them ideal for initial large-scale screening of novel compounds.
-
Patient-Derived Xenografts (PDX): PDX models are developed by implanting tumor fragments directly from a patient into an immunodeficient mouse. These models are believed to better recapitulate the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant assessment of drug efficacy.
For the initial validation of a novel quinazolinone compound, a CDX model using a well-characterized cell line known to be sensitive to the compound's proposed mechanism of action (e.g., a non-small cell lung cancer line with an EGFR mutation for an EGFR-inhibiting quinazolinone) is the logical starting point.
Experimental Workflow for a Subcutaneous Xenograft Study
The following diagram outlines the typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.
Caption: Workflow for a typical subcutaneous xenograft study.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating, with integrated checkpoints to ensure the reliability of the generated data.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Animal Model: Utilize immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, aged 4-6 weeks.
-
Acclimatization: Allow a minimum of one week for the animals to acclimatize to the facility conditions.
-
Cell Preparation: Culture the chosen human cancer cell line to 80-90% confluency. Harvest the cells and perform a viability count (e.g., trypan blue exclusion) to ensure >95% viability.
-
Implantation: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate, at a concentration of 5 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions (length and width) using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 per group) to ensure a similar mean tumor volume across all groups.
Protocol 2: Drug Administration and Efficacy Monitoring
-
Drug Formulation: Prepare the quinazolinone compound in a suitable, sterile vehicle (e.g., 0.5% carboxymethylcellulose for oral administration).
-
Dosing: Administer the compound at predetermined doses (e.g., 25 mg/kg and 50 mg/kg) and schedule (e.g., daily) via the chosen route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (a standard-of-care drug like Gefitinib).
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals exhibit signs of significant toxicity (e.g., >20% body weight loss).
Protocol 3: Toxicity Assessment
A preliminary assessment of toxicity is crucial.
-
Clinical Observations: Monitor animals daily for changes in behavior, posture, activity, and appetite.
-
Body Weight: As mentioned, track body weight throughout the study.
-
Hematological Analysis: At the study endpoint, collect blood for a complete blood count (CBC) to assess for changes in red blood cells, white blood cells, and platelets.
-
Histopathology: Collect major organs (liver, kidneys, spleen, lungs, heart) and fix them for histopathological analysis to identify any drug-induced tissue damage.
Protocol 4: Pharmacokinetic (PK) Analysis
Understanding a compound's PK profile (absorption, distribution, metabolism, and excretion) is vital for interpreting efficacy data.
-
Administration: Administer a single dose of the quinazolinone compound to a separate cohort of mice via the intended therapeutic route (e.g., oral) and intravenously (for bioavailability calculation).
-
Serial Blood Sampling: Collect small blood samples (e.g., 30 µL) at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via methods like submandibular or saphenous vein puncture.
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Parameter Calculation: Use non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation and Interpretation
Comparative Efficacy of Quinazolinone Compounds
The following table provides a comparative overview of the in vivo efficacy of both established and novel quinazolinone compounds.
| Compound | Cancer Model (Cell Line) | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Gefitinib | A549 (NSCLC) Xenograft | Nude Mice | 25 mg/kg, daily | 21% | |
| Compound 12 | Dalton's Ascites Lymphoma | Swiss Albino | 20 mg/kg | Significant tumor weight reduction | |
| Compound 21 | Ehrlich Ascites Carcinoma | Swiss Albino | 20 mg/kg | Significant increase in mean survival time | |
| Compound 18 | MGC-803 (Gastric) Xenograft | Nude Mice | 25 mg/kg | Significant decrease in tumor volume and weight | |
| Compound B10 | A549 (NSCLC) Xenograft | Nude Mice | 25 mg/kg | 46% |
Tumor Growth Inhibition (TGI) is a key metric calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Many quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, drives tumor cell proliferation and survival. Understanding this pathway is critical for interpreting the efficacy of novel inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone compounds.
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways ultimately lead to gene transcription that promotes cell proliferation and survival. Quinazolinone-based EGFR inhibitors typically compete with ATP at the kinase domain, preventing this signaling cascade.
Conclusion
The in vivo validation of novel quinazolinone compounds is a multi-faceted process that requires meticulous planning and execution. By employing robust xenograft models, detailed and self-validating protocols for efficacy and toxicity assessment, and a thorough understanding of the underlying molecular mechanisms, researchers can confidently advance the most promising candidates toward clinical development. This guide serves as a foundational framework, grounded in established scientific principles and practical experience, to aid in the critical preclinical evaluation of the next generation of quinazolinone-based cancer therapeutics.
References
- Alapati, V., Noolvi, M. N., Manjula, S. N., Pallavi, K. J., Patel, H. M., Tippeswamy, B. S., & Satyanarayana, S. V. (2012). In Vivo Anti-Tumour Activity of Novel Quin
A Comparative Guide to the Inhibitory Mechanisms of Quinazolinone Derivatives on α-Glucosidase
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. In the context of type 2 diabetes management, α-glucosidase inhibitors play a pivotal role by delaying carbohydrate digestion and mitigating postprandial hyperglycemia[1][2]. The quinazolinone scaffold has emerged as a promising framework for the design of novel α-glucosidase inhibitors, demonstrating a wide range of inhibitory potencies and diverse mechanisms of action[3][4]. This guide provides an in-depth, objective comparison of the inhibitory mechanisms of various quinazolinone derivatives, supported by experimental data and methodological insights to inform future drug design strategies.
The Therapeutic Rationale for α-Glucosidase Inhibition
α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the hydrolysis of terminal, non-reducing 1,4-linked α-d-glucose residues from oligosaccharides, releasing α-d-glucose for absorption[1][2]. Inhibition of this enzyme slows down carbohydrate breakdown, thereby reducing the rate of glucose absorption and lowering the postprandial blood glucose spike, a critical factor in the management of type 2 diabetes[1][4]. While existing drugs like acarbose are effective, the search for new inhibitors with improved potency and potentially fewer side effects continues to be an active area of research[4].
Quinazolinone Derivatives: A Versatile Scaffold for Inhibition
The quinazolinone core, a fused heterocyclic system, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities[2][3]. Its synthetic tractability allows for the generation of large libraries of derivatives with varied substitutions, facilitating the exploration of structure-activity relationships (SAR) for α-glucosidase inhibition[3][4].
Key Structural Classes of Quinazolinone-Based α-Glucosidase Inhibitors
Recent research has focused on several key classes of quinazolinone derivatives, each exhibiting distinct inhibitory profiles:
-
Quinazolin-4(3H)-one Bearing Phenoxy-acetamide Derivatives: These compounds have shown significant inhibitory potential[3].
-
2-(Substituted-phenyl)-quinazolin-4(3H)-ones: Simple substitutions on the phenyl ring at the 2-position can drastically alter inhibitory activity and mechanism[5].
-
Quinazolinone-Coumarin Hybrids: Combining the quinazolinone scaffold with a coumarin moiety has been shown to enhance inhibitory activity[3].
-
Quinazolinone-1,2,3-triazole Derivatives: The incorporation of a triazole ring has led to the discovery of potent inhibitors[3][6].
-
2,3-Dihydroquinazolin-4(1H)-ones: Derivatives of this reduced quinazolinone core have also demonstrated strong α-glucosidase inhibitory potential[1][2].
Comparative Analysis of Inhibitory Mechanisms
The inhibitory mechanism of a compound provides crucial insights into its mode of interaction with the target enzyme. For quinazolinone derivatives, two primary reversible inhibition mechanisms have been elucidated: competitive and non-competitive inhibition.
Competitive Inhibition: Targeting the Active Site
Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. This mode of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).
One notable example is a quinazolin-4(3H)-one derivative bearing a phenoxy-acetamide group, compound 7b , which exhibited potent competitive inhibition against α-glucosidase with an IC50 value of 14.4 µM, approximately 53 times stronger than acarbose[3]. Kinetic analysis revealed that this compound binds to the active site of the enzyme, preventing the substrate from binding[3]. Molecular docking studies further supported this, showing interactions with key residues within the enzyme's active site[3].
Similarly, certain 2,4-diarylquinazoline derivatives have been identified as competitive inhibitors[7]. For instance, one of the most active compounds from a synthesized series demonstrated competitive inhibition, as determined by kinetic studies[7].
Non-Competitive Inhibition: Binding to an Allosteric Site
Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. This is characterized by a decrease in Vmax with no change in Km.
A study on 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) found that both compounds reversibly inhibited α-glucosidase in a non-competitive manner[5][8]. Spectroscopic and molecular docking analyses indicated that these inhibitors bind to a site distinct from the substrate-binding site, inducing a conformational change that leads to inhibition[5][8]. The driving forces for these interactions were identified as a combination of hydrogen bonds, electrostatic forces, and hydrophobic interactions[5][8].
Mixed-Type Inhibition
Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, exhibiting mixed-type inhibition. This results in changes to both Km and Vmax. While less commonly reported for quinazolinone derivatives against α-glucosidase in the provided literature, it remains a possible mechanism for other derivatives.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The table below summarizes the IC50 values and inhibition types for selected quinazolinone derivatives.
| Derivative Class | Specific Compound Example | IC50 (µM) | Inhibition Type | Reference |
| Quinazolin-4(3H)-one phenoxy-acetamide | Compound 7b | 14.4 ± 0.2 | Competitive | [3] |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | CQ | 12.5 ± 0.1 | Non-competitive | [5] |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one | BQ | 15.6 ± 0.2 | Non-competitive | [5] |
| 2,3-Dihydroquinazolin-4(1H)-one | Compound 4h | Potent | Not specified | [1][2] |
| 2,3-Dihydroquinazolin-4(1H)-one | Compound 4i | Potent | Not specified | [1][2] |
| Quinazolinone-1,2,3-triazole hybrid | Initial model compound 8a | 10.16 ± 0.358 | Not specified | [9] |
| Reference Standard | Acarbose | >750 | - | [3] |
Experimental Protocols for Mechanistic Elucidation
The determination of inhibitory mechanisms relies on a series of well-defined experimental procedures. Below are the core methodologies employed in the cited studies.
α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory activity of the test compounds.
Principle: The enzymatic activity of α-glucosidase is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a specific volume of α-glucosidase solution (from Saccharomyces cerevisiae) in a phosphate buffer (pH 6.8).
-
Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate pNPG.
-
After a further incubation period, stop the reaction by adding a basic solution (e.g., Na2CO3).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetic Studies
Kinetic studies are essential to determine the mode of inhibition.
Principle: By measuring the initial reaction velocities at different substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated. The pattern of the lines on this plot reveals the type of inhibition.
Step-by-Step Protocol:
-
Perform the α-glucosidase inhibition assay as described above.
-
For each concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate pNPG.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Plot 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed inhibition: Lines intersect in the second quadrant.
-
Uncompetitive inhibition: Lines are parallel.
-
-
The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.
Molecular Docking Studies
Molecular docking provides a computational model of the interaction between the inhibitor and the enzyme.
Principle: A computational algorithm predicts the preferred orientation of the inhibitor when bound to the active or allosteric site of the enzyme. This helps to visualize the binding mode and identify key interactions.
Workflow:
-
Protein Preparation: Obtain the 3D structure of α-glucosidase from a protein database (e.g., PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the quinazolinone derivative and optimize its geometry.
-
Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger's Suite) to dock the ligand into the defined binding site of the protein.
-
Analysis of Results: Analyze the predicted binding poses, scoring functions, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the enzyme's amino acid residues.
Visualizing the Mechanisms and Workflows
Inhibitory Mechanism Pathways
Caption: Comparison of competitive and non-competitive inhibition pathways.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of α-glucosidase inhibitors.
Conclusion and Future Directions
Quinazolinone derivatives represent a highly promising class of α-glucosidase inhibitors with the potential for development into novel anti-diabetic agents. The versatility of the quinazolinone scaffold allows for the fine-tuning of inhibitory potency and mechanism through strategic structural modifications. Both competitive and non-competitive inhibitors have been identified, highlighting that this scaffold can be tailored to interact with different sites on the α-glucosidase enzyme.
Future research should focus on:
-
Expanding Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on the quinazolinone ring system should be explored to optimize potency and selectivity[3][10].
-
In Vivo Efficacy and Safety Profiling: The most promising in vitro hits must be advanced to animal models to assess their anti-hyperglycemic effects, pharmacokinetic properties, and toxicological profiles.
-
Exploration of Other Inhibition Modalities: While competitive and non-competitive inhibition are prevalent, the potential for uncompetitive or mixed-type inhibition among other quinazolinone derivatives should not be overlooked.
By integrating synthetic chemistry, enzyme kinetics, and computational modeling, the rational design of next-generation quinazolinone-based α-glucosidase inhibitors can be significantly advanced, offering new hope for the management of type 2 diabetes.
References
- Al-Ostoot, F.H., et al. (2022). Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors. Journal of Ovarian Research.
- Wei, M., et al. (2017). Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase. Bioorganic & Medicinal Chemistry.
- Asghari, S., et al. (2019). Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines. ACS Omega.
- Asghari, S., et al. (2019). Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines. ACS Omega.
- Khan, I., et al. (2018). Quinazolin derivatives as emerging alpha-glucosidase inhibitors. European Journal of Chemistry.
- Wei, M., et al. (2017). Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase. ResearchGate.
- Taha, M., et al. (2021). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Scientific Reports.
- Ghorbani-Vaghei, R., et al. (2023). Kinetic study of α-glucosidase inhibition by compounds 9i. ResearchGate.
- Sirichai, T., et al. (2023). Kinetic study of the α‐glucosidase by compound 8d. ResearchGate.
- Mohammadi-Khanaposhtani, M., et al. (2020). Enzyme Inhibition, Kinetic, and Molecular Docking Studies of α-glucosidase. Bentham Science.
- Yavari, A., et al. (2021). α-Glucosidase and α-amylase inhibition, molecular modeling and pharmacokinetic studies of new quinazolinone-1,2,3-triazole-acetamide derivatives. Semantic Scholar.
- Al-Suhaimi, K.M., et al. (2023). SAR study for quinazolinone derivatives 29 and 30a–d as α‐glucosidase inhibitors. ResearchGate.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 4(3H)-Quinazolinone Derivatives
Introduction: The Privileged Scaffold of 4(3H)-Quinazolinone
In the landscape of medicinal chemistry, the 4(3H)-quinazolinone scaffold stands out as a "privileged structure." This bicyclic heterocycle, composed of a fused benzene and pyrimidine ring, is a cornerstone in the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, significantly influencing its pharmacological profile and making it a focal point for drug design and discovery.
Molecular docking, a powerful computational technique, has become indispensable in elucidating the therapeutic potential of 4(3H)-quinazolinone derivatives. By predicting the binding interactions between these small molecules and their biological targets at an atomic level, we can rationalize their mechanism of action, guide lead optimization, and accelerate the drug development process.[3]
This guide provides a comparative analysis of molecular docking simulations for various 4(3H)-quinazolinone derivatives against key biological targets. We will delve into the causality behind experimental choices in a typical docking workflow, present comparative data from published studies, and offer a detailed, self-validating protocol for conducting these simulations.
The Rationale of Molecular Docking: A Glimpse into the Binding Pocket
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The primary objectives are to reproduce the experimental binding mode of a ligand and to predict its binding affinity. The binding affinity is often expressed as a docking score, with more negative values typically indicating a stronger interaction.[5][6] This score is calculated by a scoring function that considers various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.[7]
A typical molecular docking workflow can be visualized as a multi-step process, from the initial preparation of the biological macromolecules and ligands to the final analysis of the predicted binding poses.
Caption: A generalized workflow for molecular docking simulations.
Comparative Docking Analysis of 4(3H)-Quinazolinone Derivatives
The true power of molecular docking is revealed when we compare the predicted binding affinities of a series of compounds with their experimentally determined biological activities. A strong correlation between these values enhances our confidence in the docking protocol and provides valuable insights for structure-activity relationship (SAR) studies.[8] The following table summarizes data from various studies on 4(3H)-quinazolinone derivatives, showcasing their target, docking software used, predicted binding affinity, and corresponding experimental activity (IC50).
| Derivative Series | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interactions/Residues | Experimental Activity (IC50) | Reference |
| Quinazolinone-hydrazide derivatives | EGFR | MOE | - | Val702, Lys721, Met769, Asp831 | Not specified | [9] |
| Quinazolin-4(3H)-one derivatives | EGFR | Not specified | -163.729 to -169.796 | Not specified | pIC50 range: 4.30 - 4.65 | [10][11] |
| Quinazolin-4(3H)-one hybrids | EGFR (1M17) | MOE | -7.53 to -8.69 | Not specified | 110 nM to 190 nM | [12] |
| Iodinated 4-(3H)-quinazolinones | DHFR | Not specified | Good correlation with activity | Not specified | 10 µM to 30 µM | [13] |
| Quinazolin-4(3H)-one derivatives | DHFR | AutoDock 4.0 | Significant negative values | Occupied same cavity as methotrexate | Not specified | [14] |
| Quinazolinone derivatives | VEGFR-2, FGFR-1, BRAFWT, BRAFV600E | Not specified | Not specified | H-bonds in hinge region | 0.29 µM to 0.47 µM | [2] |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | Not specified | Not specified | ATP-competitive/non-competitive | 0.097 µM to 0.181 µM (EGFR) | [15] |
A Detailed Protocol for Molecular Docking of a 4(3H)-Quinazolinone Derivative using AutoDock Vina
This protocol provides a step-by-step guide for a typical molecular docking simulation. The rationale behind each step is explained to provide a deeper understanding of the process.
Step 1: Protein and Ligand Preparation - The Foundation of a Reliable Simulation
The quality of your input structures is paramount for a successful docking study.[16]
Protein Preparation:
-
Obtain the Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (PDB). For this example, let's consider the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17).
-
Clean the PDB File: Open the PDB file in a molecular visualization software like UCSF Chimera or Discovery Studio.[13][17]
-
Rationale: PDB files often contain non-essential molecules like water, ions, and co-crystallized ligands from the experimental structure determination. These need to be removed to ensure they don't interfere with the docking of your ligand.
-
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Rationale: Hydrogen atoms are often not resolved in crystal structures but are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.
-
-
Assign Charges: Add Kollman charges to the protein.
-
Rationale: This step assigns partial charges to each atom, which is necessary for calculating electrostatic interactions in the docking simulation.
-
-
Save as .pdbqt format: Save the prepared protein file in the .pdbqt format, which is required by AutoDock Vina.
Ligand Preparation:
-
Obtain the Ligand Structure: Draw your 4(3H)-quinazolinone derivative using a chemical drawing software like ChemDraw and save it as a .mol or .sdf file.
-
Convert to 3D: Convert the 2D structure to a 3D structure.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Rationale: This step finds the lowest energy conformation of the ligand, which is the most likely conformation to be found in nature.
-
-
Save as .pdbqt format: Save the prepared ligand file in the .pdbqt format.
Caption: The workflow for preparing protein and ligand files for docking.
Step 2: Defining the Search Space - The Grid Box
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for the best binding pose of the ligand.[18]
-
Identify the Binding Site: The binding site is typically identified based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction tools.
-
Set Grid Box Parameters: In AutoDock Tools, load your prepared protein and ligand .pdbqt files. Center the grid box on the binding site and adjust the dimensions to encompass the entire site with a bit of extra space to allow for ligand flexibility.
Step 3: Running the Docking Simulation with AutoDock Vina
AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[18]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the name of the output file.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
Step 4: Analyzing and Interpreting the Results
The output of a Vina simulation is a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity (docking score).
-
Visualize the Poses: Load the protein and the output ligand poses into a molecular visualization tool.
-
Analyze Interactions: For the top-ranked poses, analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.[19] Tools like Discovery Studio Visualizer or LigPlot+ can be used to generate 2D diagrams of these interactions.
-
Interpret the Docking Score: A more negative docking score generally suggests a more favorable binding affinity.[6] However, it is crucial to not solely rely on this value. The biological relevance of the binding pose and the specific interactions formed are equally important.[5]
Scientific Integrity: The Critical Role of Docking Validation
A molecular docking simulation is a computational model, and its results must be validated to be considered reliable.[20]
Common Validation Techniques:
-
Re-docking: This is the most common validation method. The co-crystallized ligand is extracted from the PDB file and then docked back into the same binding site.[21] A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[21]
-
Docking of Known Actives and Inactives: A set of known active and inactive compounds (decoys) for the target protein are docked. A reliable docking protocol should be able to distinguish between the two, with the active compounds showing better docking scores.
-
Correlation with Experimental Data: As demonstrated in the comparative table, a strong correlation between the docking scores of a series of compounds and their experimentally determined biological activities (e.g., IC50 values) provides strong validation for the docking protocol.[20]
-
Cross-Docking: If multiple crystal structures of the target protein with different ligands are available, you can perform cross-docking. This involves docking a ligand from one crystal structure into the binding site of another. This helps to assess the robustness of the docking protocol.
-
Molecular Dynamics (MD) Simulations: For the most promising docked complexes, running MD simulations can provide further insights into the stability of the predicted binding pose and the key interactions over time.[21]
Conclusion: A Powerful Tool in the Drug Discovery Arsenal
Comparative molecular docking simulations are an invaluable tool for researchers in the field of drug discovery. When applied with a clear understanding of the underlying principles and a rigorous approach to validation, this computational method can significantly accelerate the identification and optimization of novel therapeutic agents. The 4(3H)-quinazolinone scaffold, with its proven pharmacological versatility, will undoubtedly continue to be a subject of intense investigation, and molecular docking will remain a key technique in unlocking its full therapeutic potential.
References
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
- How to validate the molecular docking results? (2022, April 25). ResearchGate.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology.
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). Journal of Medicinal Chemistry.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications.
- How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube.
- Docking analysis of quinazolin-4(3H)-one 2i and 3i with EGFR protein kinase enzyme. ResearchGate.
- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
- Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science.
- Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University.
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024, November 12). Dove Medical Press.
- How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. ResearchGate.
- (PDF) Evaluation of drug candidature of some quinazoline- 4-(3h)-ones as inhibitor of human dihydrofolate reductase enzyme: Molecular docking and in silico studies. (2025, August 6). ResearchGate.
- Molecular Docking, 3D QSAR and Designing of New Quinazolinone Analogues as DHFR Inhibitors | Request PDF. (2025, August 9). ResearchGate.
- Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates and. (2024, December 18). Iraqi Academic Scientific Journals.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021, September 22). NIH.
- Preparing the protein and ligand for docking. ScotChem.
- What are the best ways to validate a docking result? (2013, October 22). ResearchGate.
- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. PMC - PubMed Central.
- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube.
- Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. (2023, October 26). PMC - PubMed Central.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. ScienceDirect.
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC - NIH.
- Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog.
- (PDF) EVALUATION OF DRUG CANDIDATURE OF SOME QUINAZOLINE - 4 - (3H) - ONES AS INHIBITOR OF HUMAN DIHYDROFOLATE REDUCTASE ENZYME: MOLECULAR DOCKING AND IN SILICO STUDIES. (2025, August 6). ResearchGate.
- Molecular Docking Tutorial. University of Alberta.
- (PDF) Quinazolinone Derivatives as Targeting pfDHFR and pfDHODH Inhibitor: In Silico Studies Using Molecular Docking, Molecular Dynamics Simulations, MM-PBSA, and ADMET Analysis. (2025, December 2). ResearchGate.
- Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025, April 8). YouTube.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- Molecular Docking Challenges and Limitations. Semantic Scholar.
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
- Challenges in Docking: Mini Review. JSciMed Central.
- (PDF) Major Challenges of Molecular Docking. (2023, April). ResearchGate.
- Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors. PubMed.
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- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid, ensuring the safety of personnel and adherence to environmental regulations. The causality behind each procedural step is explained to foster a culture of safety and deep understanding within your laboratory.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Due to these potential hazards, all waste materials contaminated with this compound, including the pure substance, solutions, and any contaminated labware, must be treated as hazardous chemical waste .[3]
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). When handling this compound in any form, including during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A properly fitted laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, respiratory protection (e.g., an N95 dust mask) is necessary to prevent respiratory tract irritation.[3]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal. This prevents accidental chemical reactions and facilitates correct handling by waste management professionals.
Step 1: Container Selection Select a dedicated, leak-proof hazardous waste container made of a material compatible with carboxylic acids. Avoid metal containers for acidic waste.[3]
Step 2: Labeling As soon as the first item of waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[3] Do not use abbreviations or chemical formulas.
Step 3: Waste Accumulation Collect all materials contaminated with this compound in the designated container. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware such as pipette tips, vials, and gloves.
Step 4: Storage Waste containers should be kept securely sealed when not in use and stored in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institutional Environmental Health and Safety (EHS) office.
Step 2: Secure the Area If it is safe to do so, restrict access to the spill area. If the compound is in powdered form, avoid creating dust.
Step 3: Cleanup For small spills, trained personnel wearing appropriate PPE should use an inert absorbent material to contain and clean up the spill. Place all cleanup materials into a designated hazardous waste container.
Step 4: Decontamination Thoroughly decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
Final Disposal Procedure
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[3]
Step 1: Documentation Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.
Step 2: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.[3]
Step 3: Handover Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
The preferred method of disposal for this compound is incineration in a permitted hazardous waste incinerator .[3] Landfill disposal is not recommended. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- This compound. PubChem, National Center for Biotechnology Information.
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. Patsnap.
- How to Minimize Toxic Emissions in Carboxylic Acid Production?. Patsnap Eureka.
- Waste and recycling in laboratories. University of Oxford Sustainability.
- Conversion of municipal solid wastes to carboxylic acids by thermophilic fermentation. PubMed.
- Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC, National Center for Biotechnology Information.
- (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate.
- Quinazolinones, the Winning Horse in Drug Discovery. PMC, National Center for Biotechnology Information.
- This compound. Saint-Gatien.
Sources
Navigating the Safe Handling of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For Immediate Implementation by Laboratory Personnel
As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. Among these, 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid and its derivatives are significant building blocks. Ensuring the safety of our researchers, scientists, and drug development professionals is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound, grounded in established safety protocols and field-proven insights.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the potential hazards associated with this compound is critical. According to supplier safety data sheets and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with a complete seal and a face shield. | Standard safety glasses are insufficient. The fine particulate nature of the solid and the potential for splashing during solution preparation demand the full protection offered by sealed goggles to prevent eye irritation. A face shield provides an additional layer of protection for the entire face.[5] |
| Hands | Nitrile or neoprene gloves (powder-free). | These materials offer good chemical resistance. Always inspect gloves for tears or perforations before use. Double-gloving is recommended when handling larger quantities or for prolonged procedures. Contaminated gloves should be removed and disposed of immediately.[5][6][7] |
| Body | Flame-resistant laboratory coat, fully buttoned. | A lab coat protects the skin and personal clothing from contamination. It should be worn at all times in the designated handling area.[5] |
| Respiratory | NIOSH-approved N95 or N100 respirator. | To prevent respiratory irritation from inhaling fine dust particles, a fit-tested N95 or N100 respirator is mandatory when handling the solid compound, especially during weighing and transfer operations.[8][9] |
Step-by-Step Operational Procedures
Adherence to standardized procedures is crucial for minimizing exposure risk. The following workflows provide a clear, logical sequence for handling this compound.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[5]
-
Ventilation: Ensure that the general and local exhaust ventilation is functioning correctly to maintain low airborne concentrations of the chemical.[1][3]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to ensure a proper seal and prevent cross-contamination.
Handling the Compound
-
Weighing and Transfer: All weighing and transferring of the solid compound should be performed within a chemical fume hood to control dust.[5] Use non-sparking tools to prevent ignition sources.[10]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[5]
Doffing PPE: A Contamination-Aware Process
The removal of PPE must be done carefully to avoid contact with any contaminants.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] | Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water.[5] | If irritation persists, seek medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] | Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, labeled disposal container. | Consult local regulations for disposal.[1] |
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed container.[5]
-
Waste Segregation: Do not mix this waste stream with others unless compatibility has been confirmed.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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- BenchChem. Personal protective equipment for handling Quinazolin-2-ylboronic acid. URL
- PubChem. This compound | C9H6N2O3 | CID 135483588. URL
- ChemicalBook. 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo. URL
- AK Scientific, Inc. Safety Data Sheet: 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid. URL
- Sigma-Aldrich.
- Saint-Gatien. This compound. URL
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. URL
- U.S. Pharmacopeial Convention. Personal Protective Equipment for Use in Handling Hazardous Drugs. URL
- Cayman Chemical.
- CymitQuimica. 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid. URL
- Sigma-Aldrich.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
